molecular formula C11H12O2 B1323730 3-(3-Butenyl)benzoic acid CAS No. 286933-10-6

3-(3-Butenyl)benzoic acid

Cat. No.: B1323730
CAS No.: 286933-10-6
M. Wt: 176.21 g/mol
InChI Key: RIBHGSBRURDWDC-UHFFFAOYSA-N
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Description

3-(3-Butenyl)benzoic acid is a valuable organic building block in research and development, identified by CAS number 286933-10-6 . This compound features a benzoic acid core substituted with a 3-butenyl chain, giving it a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol . Its structure incorporates both a carboxylic acid functional group, which can participate in condensation and other reactions, and a terminal alkene on the side chain, which is amenable to further chemical modifications like hydrofunctionalization or cyclization reactions . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. The terminal alkene group offers a handle for various functionalization strategies, making it a useful precursor in exploratory synthesis. Available specifications indicate that the compound is a pale yellow to colorless oily liquid with a predicted density of 1.081 g/cm³ at 20°C and a boiling point of 145-149°C at 0.5 Torr . For preservation of stability and purity, it is recommended to store this reagent sealed in a dry environment, protected from light, and under refrigeration (2-8°C) . This product is intended for research purposes as a chemical reagent and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHGSBRURDWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641260
Record name 3-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286933-10-6
Record name 3-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Butenyl)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Butenyl)benzoic acid

Abstract: This technical guide provides a comprehensive examination of this compound, a bifunctional aromatic compound with significant potential as a versatile building block in organic synthesis, polymer chemistry, and materials science. The document details the molecule's chemical structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and thorough spectroscopic characterization data. Furthermore, it explores the compound's reactivity and outlines potential applications for researchers in drug discovery and materials development.

Introduction

This compound is an aromatic carboxylic acid distinguished by a terminal alkene functionality on a butyl substituent at the meta-position. This unique combination of a carboxylic acid and an olefin within the same molecule offers orthogonal reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for derivatization into esters, amides, and acid chlorides, or for surface anchoring. Concurrently, the terminal double bond is amenable to a wide array of transformations, including polymerization, hydrogenation, oxidation, and metathesis reactions. This guide serves as a foundational resource for scientists seeking to leverage the synthetic utility of this compound.

Chemical Structure and Properties

A fundamental understanding of the molecular structure and physical characteristics of this compound is essential for its effective application in research and development.

Molecular Identity
  • Systematic Name: 3-(But-3-en-1-yl)benzoic acid

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • CAS Number: 126230-67-1

  • SMILES: C=CCC1=CC=CC(=C1)C(=O)O

The diagram below illustrates the key structural components of the molecule.

G cluster_core This compound cluster_funct1 Functional Groups Aromatic Ring Aromatic Ring Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Aromatic Ring->Carboxylic Acid (-COOH) meta-substitution Terminal Alkene (C=C) Terminal Alkene (C=C) Aromatic Ring->Terminal Alkene (C=C) via Butyl Linker G A Reactants: 3-Bromobenzoic Acid 4-Butenylboronic acid pinacol ester C Suzuki Coupling Reaction (Inert Atmosphere, 80-90°C) A->C B Catalytic System: Pd(dppf)Cl₂ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) B->C D Reaction Quench & Acidification (Cool to RT, add 1M HCl) C->D E Aqueous Workup (Extraction with Ethyl Acetate) D->E F Purification (Recrystallization or Column Chromatography) E->F G Final Product: Pure this compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 4-Butenylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 4-butenylboronic acid pinacol ester, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v).

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup - Acidification: After cooling to room temperature, carefully add 1 M HCl to the reaction mixture until the pH is ~2. This protonates the benzoate salt to form the desired carboxylic acid, which will precipitate.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst deactivation. [1]* Base: K₂CO₃ is a crucial component that facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic ester. [1]* Solvent: The dioxane/water system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base, creating a homogenous reaction environment. Degassing is critical to prevent oxidation of the catalytically active Pd(0) species.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR δ (ppm): 11.0-12.5 (br s, 1H, COOH), 8.0-7.9 (m, 2H, Ar-H), 7.5-7.4 (m, 2H, Ar-H), 5.9-5.8 (m, 1H, -CH =CH₂), 5.1-5.0 (m, 2H, -CH=CH₂ ), 2.8 (t, 2H, Ar-CH₂ -), 2.4 (q, 2H, -CH₂ -CH=)
¹³C NMR δ (ppm): 172 (C=O), 142 (Ar-C), 138 (-CH=), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-C), 128 (Ar-CH), 115 (=CH₂), 35 (Ar-CH₂), 34 (-CH₂-)
IR (cm⁻¹) 3300-2500 (broad, O-H stretch), 3075 (sp² C-H stretch), 2930 (sp³ C-H stretch), 1710-1680 (strong, C=O stretch), 1640 (C=C stretch), 910 (alkene C-H bend) [2]
MS (ESI-) m/z: 175.07 [M-H]⁻

Reactivity and Potential Applications

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable precursor in several fields.

Polymer Science

The terminal alkene is a suitable monomer for polymerization techniques like free-radical polymerization or ring-opening metathesis polymerization (ROMP), leading to polymers with pendant carboxylic acid groups. These functionalized polymers can be used as coatings, adhesives, or in biomedical applications. [3]

Drug Discovery and Agrochemicals

The carboxylic acid can be converted into a variety of derivatives (esters, amides), while the alkene can be selectively modified (e.g., via epoxidation, dihydroxylation, or hydrogenation). This dual reactivity enables the construction of diverse molecular libraries for screening biological activity. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. [4][5]

Materials Science

The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces, while the terminal alkene remains available for subsequent surface-initiated polymerization or "click" chemistry reactions. This makes it a prime candidate for surface functionalization and the development of novel hybrid materials.

G cluster_acid Carboxylic Acid Reactions cluster_alkene Alkene Reactions Core This compound Ester Esterification (R-OH, H⁺) Core->Ester Amide Amidation (R₂NH, coupling agent) Core->Amide Polymer Polymerization (Initiator) Core->Polymer Hydro Hydrogenation (H₂, Pd/C) Core->Hydro Ox Oxidation (e.g., Epoxidation) Core->Ox

Caption: Key reaction pathways for this compound.

Safety and Handling

Substituted benzoic acids should be handled with appropriate care in a laboratory setting.

  • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [7][8]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [6][9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura coupling. The presence of two distinct and reactive functional groups provides chemists with a powerful tool for creating a wide array of novel molecules, polymers, and functional materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic programs.

References

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry.
  • Luo, Q., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Angene Chemical. (2021). Safety Data Sheet.
  • NIST. (2015). SAFETY DATA SHEET - SRM 350c Benzoic Acid.
  • Tang, D., & Li, G. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Redox. (2022). Safety Data Sheet Benzoic acid.
  • BYJU'S. (n.d.). Properties of Benzoic Acid.
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid...
  • Wikipedia. (n.d.). Benzoic acid.
  • Natalia, D., et al. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central.
  • Justlong in Food. (2024). Application Areas of Benzoic Acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Patsnap Synapse. (2024). What is Benzoic Acid used for?.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid...

Sources

3-(3-Butenyl)benzoic acid synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Butenyl)benzoic Acid

Introduction

This compound is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and advanced materials science. Its structure, featuring a benzoic acid core appended with a terminal alkene, presents a versatile scaffold for the development of novel therapeutic agents and functional polymers. The terminal double bond is amenable to a wide array of chemical transformations, including but not limited to hydrogenation, epoxidation, and polymerization, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, and salt formation, enabling the modulation of physicochemical properties such as solubility and bioavailability.

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. As your Senior Application Scientist, this document is structured not merely as a list of steps, but as a self-validating system rooted in established chemical principles. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and adapt this methodology with confidence. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, selected for its exceptional functional group tolerance, high yields, and mild reaction conditions.

PART 1: The Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide.[1][2] For our target molecule, the strategic disconnection involves coupling 3-carboxyphenylboronic acid with a 4-halobut-1-ene, such as 4-bromo-1-butene.

This approach is superior to alternatives like Grignard or Heck reactions for this specific target. A Grignard-based synthesis would be complicated by the acidic proton of the carboxylic acid, necessitating protection and deprotection steps which reduce overall efficiency.[3] The Heck reaction, while plausible, can sometimes suffer from issues of regioselectivity and may require harsher conditions.[4][5] The Suzuki coupling, by contrast, proceeds under basic conditions that are generally compatible with the carboxylic acid group, offering a more direct and reliable route.[6][7]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System 3-Carboxyphenylboronic Acid 3-Carboxyphenylboronic Acid Reaction Suzuki-Miyaura Coupling 3-Carboxyphenylboronic Acid->Reaction Organoboron Component 4-Bromo-1-butene 4-Bromo-1-butene 4-Bromo-1-butene->Reaction Organohalide Component Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction This compound This compound Reaction->this compound Product

Caption: High-level workflow for the synthesis of this compound.

PART 2: The Catalytic Mechanism Explained

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The cycle consists of three primary steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The organohalide (4-bromo-1-butene) reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium to Pd(II), forming a new organopalladium complex.[1][9] This is often the rate-determining step of the cycle.[1]

  • Transmetalation : In this step, the organic moiety from the organoboron compound (the 3-carboxyphenyl group) is transferred to the Pd(II) complex, displacing the halide. This transfer is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer to the palladium center.[2][10]

  • Reductive Elimination : The final step involves the two organic groups (the 3-carboxyphenyl and the 3-butenyl fragments) on the Pd(II) complex coupling together to form the new carbon-carbon bond of the product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[1][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)L₂-X] Organopalladium(II) Complex Pd0->OxAdd Oxidative Addition Trans [R¹-Pd(II)L₂-R²] Di-organopalladium(II) Complex OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product R1X R¹-X (4-Bromo-1-butene) R1X->OxAdd Boronic R²-B(OH)₂ (3-Carboxyphenylboronic Acid) Boronic->Trans Base Base (OH⁻) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Experimental Protocol & Data

This section provides a detailed, self-validating experimental workflow. The quantities provided are for a representative laboratory scale synthesis.

Materials and Equipment
  • Reactants: 3-Carboxyphenylboronic acid, 4-Bromo-1-butene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Work-up Reagents: Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard glassware.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 3-carboxyphenylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[2]

  • Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water via syringe. The solution should be stirred to ensure mixing.

  • Reactant Addition: Add 4-bromo-1-butene (1.2 eq) to the stirring mixture via syringe.

  • Reaction Conditions: Fit the flask with a condenser under the inert atmosphere and heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 15 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

  • Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined.

Quantitative Data Summary
ParameterValue/CompoundMolar Eq.M.W. ( g/mol )Amount
Organoboron 3-Carboxyphenylboronic acid1.0165.951.66 g
Organohalide 4-Bromo-1-butene1.2135.001.62 g (1.35 mL)
Catalyst Pd(PPh₃)₄0.051155.560.58 g
Base K₂CO₃2.0138.212.76 g
Solvent Dioxane / Water (4:1)--25 mL
Temperature ---85 °C
Time ---18 h
Expected Yield This compound-176.21~75-85%

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of this compound. Its tolerance of the carboxylic acid functional group allows for a direct and efficient coupling, avoiding the need for additional protection/deprotection steps. The mechanism is well-understood, and the reaction conditions are mild, making it an authoritative and trustworthy method for researchers in drug discovery and materials science. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, scientists can confidently synthesize this versatile chemical building block for further investigation and application.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • What is the carbonation of Grignard Reagent? Quora. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ch19: RMgX + CO2 -> RCO2H. University of Calgary. [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. [Link]

  • 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. [Link]

  • Organic synthesis: benzoic acid via a grignard reaction. University of Sydney. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Central Arkansas. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. Mol-Instincts. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

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Spectroscopic Characterization of 3-(3-Butenyl)benzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the expected spectroscopic data for 3-(3-Butenyl)benzoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. The interpretations are grounded in comparative analysis with structurally related compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic carboxylic acid featuring a butenyl substituent at the meta position of the benzene ring. This unique combination of a rigid aromatic core and a flexible aliphatic chain with a terminal alkene presents distinct spectroscopic features. Understanding these features is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with detailed interpretations.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic (H-2, H-6)~7.9 - 8.1Multiplet2H
Aromatic (H-4, H-5)~7.4 - 7.6Multiplet2H
Vinylic (=CH)~5.7 - 5.9Multiplet1H
Vinylic (=CH₂)~5.0 - 5.2Multiplet2H
Allylic (-CH₂-)~2.7 - 2.9Triplet2H
Benzylic (-CH₂-)~2.3 - 2.5Quartet2H

Interpretation and Causality:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.[1]

  • Aromatic Protons: The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6) are expected to be the most deshielded.

  • Vinylic Protons: The terminal alkene protons will appear in the typical vinylic region (5-6 ppm). The internal vinylic proton (=CH) will be a multiplet due to coupling with the adjacent methylene and terminal vinylic protons. The terminal vinylic protons (=CH₂) will also be a multiplet.

  • Aliphatic Protons: The allylic and benzylic methylene protons will be deshielded to different extents by the adjacent double bond and aromatic ring, respectively. Their multiplicities will arise from coupling with neighboring protons.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)~168 - 172
Aromatic (C-1, C-3)~130 - 140
Aromatic (C-2, C-4, C-5, C-6)~128 - 135
Vinylic (=CH)~137 - 139
Vinylic (=CH₂)~114 - 116
Allylic (-CH₂-)~35 - 40
Benzylic (-CH₂-)~30 - 35

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and will appear at the downfield end of the spectrum.[2][3]

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm range. The carbons directly attached to substituents (C-1 and C-3) will have distinct chemical shifts from the other aromatic carbons.

  • Vinylic Carbons: The carbons of the double bond will appear in the vinylic region, with the internal carbon (=CH) being more deshielded than the terminal carbon (=CH₂).

  • Aliphatic Carbons: The sp³ hybridized carbons of the butenyl chain will be found in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1710 - 1680Strong
C=C stretch (aromatic)1600 - 1450Medium to Weak
C=C stretch (alkene)~1640Medium
O-H bend (carboxylic acid)1440 - 1395Medium
C-O stretch (carboxylic acid)1320 - 1210Strong
=C-H bend (alkene)1000 - 650Strong

Interpretation and Causality:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption, which is due to strong intermolecular hydrogen bonding.[4][5][6]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid will be a strong, sharp peak. Its position can be influenced by conjugation with the aromatic ring.[6][7]

  • C=C Stretches: The spectrum will show absorptions for both the aromatic ring and the terminal alkene C=C double bonds.

  • =C-H Bend: The out-of-plane bending vibrations of the vinylic hydrogens will give rise to strong bands in the fingerprint region, which can be diagnostic for the substitution pattern of the alkene.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Materials:

  • This compound sample (~1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of KBr to a fine powder using the agate mortar and pestle.

    • Add ~1-2 mg of the this compound sample to the KBr and mix thoroughly by grinding.

    • Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.[8]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted MS Data
m/z Predicted Fragment Ion Interpretation
176[M]⁺Molecular Ion
159[M - OH]⁺Loss of a hydroxyl radical
131[M - COOH]⁺Loss of the carboxylic acid group
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak (M⁺) at m/z 176 would confirm the molecular weight of this compound.

  • Key Fragmentations:

    • The loss of a hydroxyl radical (-OH) is a common fragmentation for carboxylic acids.[9]

    • Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in the loss of a COOH radical.

    • The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a very common and often abundant fragment for benzoic acid and its derivatives.[9]

    • Further fragmentation of the benzoyl cation by loss of CO leads to the phenyl cation ([C₆H₅]⁺) at m/z 77.[9]

MS_Fragmentation M [C₁₁H₁₂O₂]⁺˙ m/z = 176 (Molecular Ion) F1 [C₁₁H₁₁O]⁺ m/z = 159 M->F1 - OH F2 [C₁₀H₁₁]⁺ m/z = 131 M->F2 - COOH F3 [C₇H₅O]⁺ m/z = 105 F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a sample introduction system (e.g., direct infusion or Gas Chromatography - GC).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a low concentration (e.g., 1 mg/mL).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid like this, GC-MS would be a suitable technique after appropriate derivatization if necessary, or direct infusion with an appropriate ionization source.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that causes extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This guide provides a comprehensive predicted spectroscopic dataset for this compound, based on fundamental principles and data from analogous compounds. The detailed interpretations and standardized experimental protocols offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

  • Supporting Information for a scientific article.
  • ResearchGate: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

  • The Royal Society of Chemistry: Supplementary Information.
  • Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (Journal article, specific URL not provided).
  • Doc Brown's Chemistry: 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... [Link]

  • Doc Brown's Chemistry: infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1... [Link]

  • Doc Brown's Chemistry: The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate: IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

  • Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • NIST WebBook: Benzoic acid. [Link]

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  • PMC: Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis... [Link]

  • Quora: What is the IR spectrum of benzoic acid? How is it determined? [Link]

  • Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Proprep: Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. [Link]

  • Slideshare: Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

  • Doc Brown's Chemistry: C5H10 C-13 nmr spectrum of 3-methylbut-1-ene... [Link]

  • ResearchGate: EI Mass spectrum of the TMS derivative of benzoic acid (24). [Link]

  • PDF: IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • PubChemLite: Benzoic acid, 3-butyramido-2,4,6-triiodo-. [Link]

  • NIST WebBook: Benzoic acid, 3-methyl-. [Link]

  • Doc Brown's Chemistry: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... [Link]

  • NIST WebBook: Benzoic acid, 2-amino-, butyl ester. [Link]

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An In-depth Technical Guide to 3-(3-Butenyl)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Undocumented Chemical Space

This technical guide addresses the synthesis, theoretical properties, and potential applications of 3-(3-Butenyl)benzoic acid . It is critical to note that as of the date of this publication, this specific constitutional isomer is not widely documented in major chemical databases, and a dedicated CAS number has not been readily identified. Consequently, this guide has been constructed by leveraging established principles of organic chemistry and drawing comparative data from its commercially available isomer, 4-(but-3-en-1-yl)benzoic acid (CAS: 15451-35-1) . The protocols and data herein are presented to provide a robust theoretical and practical framework for researchers venturing into the synthesis and utilization of this novel compound.

Compound Identification and Structure

While a CAS number is not presently assigned, the structure of the target molecule is unambiguous. The systematic IUPAC name is 3-(but-3-en-1-yl)benzoic acid .

Caption: Chemical structure of 3-(but-3-en-1-yl)benzoic acid.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 3-(but-3-en-1-yl)benzoic acid is unavailable. However, we can predict its properties to be similar to its 4-substituted isomer. The primary difference will be in the electronic effects on the carboxylic acid's pKa and the molecule's overall dipole moment, which may slightly alter its melting point, boiling point, and solubility profile.

Property4-(but-3-en-1-yl)benzoic acid (CAS: 15451-35-1)[1][2][]3-(but-3-en-1-yl)benzoic acid (Predicted)
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol 176.21 g/mol
Melting Point 120-121 °CSimilar to the 4-isomer, likely a crystalline solid at room temperature.
Boiling Point 297.7 °C at 760 mmHgExpected to be similar to the 4-isomer.
Density 1.081 g/cm³Expected to be similar to the 4-isomer.
Appearance White powderExpected to be a white or off-white solid.

Synthesis of 3-(but-3-en-1-yl)benzoic Acid

The synthesis of this molecule can be efficiently achieved through modern cross-coupling methodologies. The choice of reaction will depend on the availability of starting materials and the desired scale of the synthesis. Both Suzuki-Miyaura and Negishi couplings are highly viable options.

Proposed Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. This approach would involve the reaction of a 3-halobenzoic acid derivative with a butenylboronic acid or ester. A general protocol using 3-bromobenzoic acid is described below.[4]

G Reactant1 3-Bromobenzoic Acid Reaction Suzuki Coupling Heat (e.g., 90-100 °C) Reactant1->Reaction Reactant2 But-3-en-1-ylboronic acid pinacol ester Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Catalytic cycle Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product 3-(but-3-en-1-yl)benzoic acid Purification->Product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 3-(but-3-en-1-yl)benzoic acid.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), but-3-en-1-ylboronic acid pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Alternative Synthetic Route: Negishi Coupling

The Negishi coupling offers an alternative, particularly noted for its high functional group tolerance.[5][6] This would involve the reaction of a 3-halobenzoic acid with an organozinc reagent, specifically but-3-en-1-ylzinc halide.

Key Considerations for Negishi Coupling:

  • Organozinc Reagent Preparation: The but-3-en-1-ylzinc halide can be prepared in situ from the corresponding butenyl halide and activated zinc metal.

  • Catalyst: Palladium or nickel catalysts are commonly employed.[5]

  • Anhydrous Conditions: Organozinc reagents are sensitive to moisture, requiring strictly anhydrous reaction conditions.

Chemical Reactivity and Potential Transformations

3-(but-3-en-1-yl)benzoic acid possesses two key functional groups that dictate its reactivity: the carboxylic acid and the terminal alkene.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (to form amides), reduction to an alcohol, and conversion to an acyl chloride. The reactivity of the carboxyl group is influenced by the electronic nature of the substituents on the benzene ring.[7]

  • Terminal Alkene Group: The butenyl side chain's terminal double bond is susceptible to a variety of reactions, including:

    • Hydrogenation: Reduction to the corresponding butyl side chain.

    • Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

    • Hydroboration-Oxidation: Conversion to the corresponding terminal alcohol.

    • Oxidative Cleavage: Reaction with ozone or potassium permanganate to yield a carboxylic acid (after oxidative workup).

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is a meta-director, meaning incoming electrophiles will preferentially add to the 5-position.

Applications in Research and Drug Development

While this specific molecule has no documented applications, its structural motifs are highly relevant in medicinal chemistry and materials science. Benzoic acid derivatives are a cornerstone in drug discovery, serving as scaffolds for a wide range of therapeutic agents.[8][9][10][11]

Potential Roles:

  • Building Block for Novel Scaffolds: The dual functionality of the carboxylic acid and the alkene allows for orthogonal chemical modifications, making it a versatile building block for creating complex molecules and chemical libraries.

  • Bioisostere or Structural Analog: It can be synthesized as an analog of known biologically active molecules to probe structure-activity relationships (SAR). The position and length of the alkenyl chain can be crucial for target binding.

  • Linker in PROTACs and Conjugates: The carboxylic acid can serve as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or for conjugation to other molecules like peptides or probes.

  • Precursor for Polymeric Materials: The vinyl group allows for polymerization or incorporation into polymer backbones, while the carboxylic acid can be used to tune the properties of the resulting material.

Conclusion

This compound represents an intriguing yet underexplored molecule. This guide provides a comprehensive theoretical framework for its synthesis via established cross-coupling reactions and outlines its expected chemical behavior based on its constituent functional groups. Its structural similarity to other valuable chemical building blocks suggests significant potential for application in drug discovery, medicinal chemistry, and materials science. The protocols and insights presented here are intended to empower researchers to confidently synthesize and explore the utility of this novel compound.

References

  • PubChem. 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • PubChem. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Negishi coupling. Wikipedia. [Link]

  • Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

  • Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]

  • Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

  • Beilstein Journal of Organic Chemistry. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Chemsrc. 1-but-3-enyl-4-chlorobenzene. Chemsrc. [Link]

  • Khan Academy. Reactions at the benzylic position. Khan Academy. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. ResearchGate. [Link]

  • Quora. What is the IUPAC name of benzoic acid? Quora. [Link]

  • ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for "Suzuki coupling of substituted benzoic acids". Beilstein Journal of Organic Chemistry. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. Khan Academy. [Link]

  • YouTube. 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Chad's Prep. [Link]

  • ChemistryViews. Reactions of Arylcarbenes with Lewis Acids. ChemistryViews. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 3-(3-Butenyl)benzoic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 3-(3-Butenyl)benzoic acid, a substituted aromatic carboxylic acid. Recognizing the current scarcity of publicly available, experimentally determined data for this specific compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. By leveraging established principles and detailed methodologies validated for analogous compounds, such as benzoic acid, this guide outlines the necessary protocols to determine key physicochemical parameters. It covers theoretical considerations based on molecular structure, detailed experimental workflows for solubility and stability assessment, and guidance on data interpretation. The objective is to empower researchers to generate reliable and reproducible data, facilitating the advancement of research and development involving this compound.

Introduction: Understanding this compound

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a butenyl group at the meta-position. Its molecular structure, featuring a polar carboxylic acid head and a nonpolar hydrocarbon tail, suggests a nuanced solubility profile and specific stability considerations that are critical for its application in medicinal chemistry, materials science, and organic synthesis. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, while the butenyl group introduces a nonpolar region and a site of potential chemical reactivity.

A thorough understanding of its solubility in various solvents is paramount for synthesis, purification, formulation, and biological screening.[1] Similarly, its chemical stability under different stress conditions dictates storage requirements, shelf-life, and potential degradation pathways that could impact its efficacy and safety.

This guide provides the theoretical grounding and practical, step-by-step protocols to experimentally determine these crucial properties.

Physicochemical Properties and Theoretical Considerations

While experimental data for this compound is limited, we can infer its likely behavior by examining its structural components and comparing it to the well-characterized parent compound, benzoic acid.

2.1 Structural Analysis and Expected Behavior

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to confer solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[1] The acidic nature of this group (pKa of benzoic acid is ~4.2) means its ionization state, and thus solubility in aqueous media, will be highly pH-dependent.[2][3]

  • Benzene Ring: The aromatic ring is hydrophobic and contributes to van der Waals interactions, promoting solubility in non-polar aromatic solvents like toluene and benzene.[4]

  • 3-Butenyl Group (-CH₂CH₂CH=CH₂): This flexible, nonpolar alkyl chain further enhances the molecule's lipophilicity. The terminal double bond represents a potential site for oxidative degradation or isomerization under certain conditions.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar organic solvents and moderate solubility in solvents of intermediate polarity. Its solubility in highly non-polar solvents like hexane is expected to be limited, and its aqueous solubility will be low, particularly at acidic pH.[1]

Table 1: Known Physicochemical Properties of Benzoic Acid (for comparison)

Property Value Source
Molecular Formula C₇H₆O₂
Molar Mass 122.12 g/mol
Melting Point 122.4 °C [5]
Boiling Point 249.2 °C [6]
pKa 4.2 [2]
Aqueous Solubility (25°C) 3.44 g/L [2]

| LogP (Octanol-Water) | 1.87 |[5] |

Experimental Framework for Solubility Determination

The generation of accurate solubility data requires a robust and reproducible methodology. The equilibrium shake-flask method is the gold standard for this purpose.[1]

3.1 Protocol: Equilibrium Shake-Flask Solubility Measurement

This protocol details the steps to determine the saturation concentration of this compound in a selection of solvents at a controlled temperature.

3.1.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials with sealed caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector[1]

3.1.2 Step-by-Step Procedure

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vials and seal tightly.[1]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1] A preliminary study can determine the minimum time required to achieve a stable concentration.

  • Sample Collection: After equilibration, cease agitation and let the vials stand for at least 2 hours to allow the excess solid to sediment.[1]

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[1]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical instrument.[1]

  • Quantification: Analyze the concentration of the diluted samples using a validated HPLC method. Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[1][7]

3.1.3 Data Presentation The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Solubility Data Presentation Template for this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Water 25 Experimental Value Calculated Value
Methanol 25 Experimental Value Calculated Value
Ethanol 25 Experimental Value Calculated Value
Acetone 25 Experimental Value Calculated Value
Ethyl Acetate 25 Experimental Value Calculated Value
Toluene 25 Experimental Value Calculated Value

| Hexane | 25 | Experimental Value | Calculated Value |

3.2 Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add Excess Solid This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Sedimentation (Allow solids to settle) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify Concentration (HPLC-UV) F->G H H G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Framework for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[8] These studies expose the compound to stress conditions more severe than accelerated stability testing, as outlined by ICH guidelines.[8][9]

4.1 Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions used to evaluate the stability of a drug substance.

4.1.1 Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)[8]

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

4.1.2 Step-by-Step Procedure A solution of this compound (e.g., 1 mg/mL) in a suitable solvent is prepared and subjected to the following conditions:

  • Acid Hydrolysis: Treat the solution with an equal volume of HCl solution. Store at room temperature or elevated temperature (e.g., 60-80°C) for a defined period. Neutralize samples before analysis.

  • Base Hydrolysis: Treat the solution with an equal volume of NaOH solution. Store under similar conditions as acid hydrolysis. Neutralize samples before analysis.[8]

  • Oxidative Degradation: Treat the solution with H₂O₂. Store at room temperature, protected from light. The butenyl group is a potential target for oxidation.[8]

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 70-80°C). Benzoic acid itself is stable up to 300°C, but derivatives may be less stable.[10]

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

For all conditions, samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) alongside a control sample kept under normal conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not prominent.

4.2 Analytical Method and Data Interpretation A stability-indicating HPLC method must be developed and validated. This method should be able to separate the intact this compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that new peaks are spectrally pure.

4.3 Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions Start Prepare Solution of This compound Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze Samples at Time Points (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Degradation Pathway Analysis->Report

Caption: Workflow for a Forced Degradation Study.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on data for benzoic acid and similar derivatives. Benzoic acid is known to cause skin irritation and serious eye damage.[6][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.[6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. In the absence of published data, the protocols and principles outlined herein, drawn from extensive research on analogous compounds, offer a clear path for researchers to generate the critical data needed for drug development and other scientific applications. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data, thereby closing the existing knowledge gap for this compound.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

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A Technical Guide to the Theoretical and Computational Analysis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the theoretical and computational characterization of 3-(3-Butenyl)benzoic acid, a novel organic molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It details the application of Density Functional Theory (DFT) and other computational methods to predict the molecule's structural, spectroscopic, and electronic properties. The protocols herein are designed to be self-validating, providing a robust in-silico foundation for future experimental work.

Introduction

This compound is an organic compound featuring a benzoic acid core functionalized with a butenyl group at the meta position. The presence of a carboxylic acid group, an aromatic ring, and an alkene moiety suggests a rich chemical landscape for derivatization and interaction with biological targets. Computational chemistry offers a powerful, cost-effective approach to elucidate the fundamental properties of such novel molecules before embarking on extensive laboratory synthesis and testing.[1][2] By employing quantum mechanical calculations, we can predict its three-dimensional structure, spectroscopic signatures (IR and NMR), and electronic characteristics that govern its reactivity and potential intermolecular interactions.[3] This guide outlines a rigorous, first-principles workflow for the complete in-silico characterization of this compound.

Part 1: Molecular Structure and Geometry Optimization

The first essential step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.[4] This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible ground state energy.[4]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely-used quantum mechanical modeling method for investigating the electronic structure of many-body systems like molecules.[3][5] It balances computational cost and accuracy effectively, making it ideal for molecules of this size.[6] The core idea of DFT is that the properties of a molecule can be determined through its electron density.[5]

For this study, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a versatile functional that combines the strengths of Hartree-Fock theory and DFT to provide accurate geometries and energies for a wide range of organic molecules.[7][8]

To describe the spatial distribution of electrons, a basis set is required. We will use the 6-311++G(d,p) basis set . This is a triple-zeta basis set, which provides a flexible and accurate description of the electron orbitals.[9][10] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[9][11]

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy structure of this compound and confirm it is a true minimum on the potential energy surface.

Software: Gaussian 16, ORCA, or similar quantum chemistry package.[12]

Methodology:

  • Initial Structure Construction: Build an initial 3D structure of this compound using a molecular editor like GaussView or Avogadro. Ensure reasonable bond lengths and angles.

  • Input File Preparation: Create an input file specifying the calculation type. The keyword line would typically be: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP/6-311++G(d,p): Specifies the chosen theoretical model.[8]

    • Opt: Requests a geometry optimization to find the energy minimum.[13]

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is critical to verify the nature of the stationary point.

  • Execution: Submit the calculation to the computational server.

  • Analysis of Results:

    • Convergence: Confirm that the optimization procedure converged successfully by checking the output log file for convergence criteria satisfaction.

    • Vibrational Frequencies: Analyze the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further structural investigation.

    • Optimized Coordinates: Extract the final, optimized Cartesian coordinates for use in subsequent calculations.

Data Presentation: Optimized Structural Parameters

The optimized geometry provides key structural data. Below is a representative table of predicted bond lengths and dihedral angles for the core structure.

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
C1-C7Carboxyl C - Ring C1.49
C7-O8Carboxyl C=O1.21
C7-O9Carboxyl C-O1.36
O9-H10Carboxyl O-H0.97
C3-C11Ring C - Butenyl C1.51
C13=C14Butenyl C=C1.34
Dihedral Angles
C2-C3-C11-C12Ring-Butenyl Torsion-115.5
C11-C12-C13-C14Butenyl Chain Torsion125.8
C2-C1-C7-O8Carboxyl Group Torsion15.2

Note: These values are illustrative of typical outputs from a B3LYP/6-311++G(d,p) calculation.

Part 2: Theoretical Spectroscopic Analysis

Computational methods can accurately predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which are indispensable for the structural elucidation of new compounds.[12][14]

FT-IR Spectroscopy

Theoretical Basis: The vibrational frequencies calculated in the previous step correspond to the fundamental vibrational modes of the molecule. These frequencies, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP functionals) to account for anharmonicity and method limitations, can be directly compared to an experimental FT-IR spectrum.[15]

Protocol: The frequencies are obtained directly from the Freq calculation performed after optimization. The output file will list each vibrational mode, its frequency (in cm⁻¹), and its IR intensity.

Predicted Key Vibrational Modes:

Frequency (cm⁻¹)Intensity (km/mol)Assignment
~3570HighO-H stretch (Carboxylic acid)
~3080Medium=C-H stretch (Alkene)
~3050MediumC-H stretch (Aromatic)
~2940MediumC-H stretch (Alkyl)
~1725Very HighC=O stretch (Carboxylic acid)
~1640MediumC=C stretch (Alkene)
~1600, ~1480HighC=C stretch (Aromatic ring)
NMR Spectroscopy

Theoretical Basis: The prediction of NMR chemical shifts is achieved using the Gauge-Independent Atomic Orbital (GIAO) method.[16][17] This approach is highly effective for calculating the magnetic shielding tensors of nuclei in a molecule.[18][19][20] The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso.[21]

Protocol: GIAO NMR Calculation

  • Input File Preparation: Use the optimized geometry from Part 1. The keyword line would be: #p B3LYP/6-311++G(d,p) NMR=GIAO

  • Reference Calculation: Perform the same calculation for the TMS molecule using the identical level of theory to obtain σ_ref.

  • Execution and Analysis: Run the calculation and extract the isotropic shielding values for each unique ¹³C and ¹H atom from the output file.[21][22] Calculate the chemical shifts using the reference value.

Part 3: Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity.[1] Key insights can be gained by analyzing its frontier molecular orbitals (FMOs) and the distribution of electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Theoretical Basis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[23][24] The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.[25][26] The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.[26]

FMO_Concept HOMO HOMO LUMO LUMO HOMO->LUMO E_gap (Reactivity Indicator)

Analysis for this compound:

  • HOMO: Calculations would likely show the HOMO localized primarily on the electron-rich aromatic ring and the butenyl C=C double bond, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, highlighting the sites susceptible to nucleophilic attack.

  • Energy Gap: The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

Theoretical Basis: A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule from the perspective of a positive test charge.[27][28][29] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[30] Color coding is standard: red indicates regions of high negative potential (electron-rich), while blue indicates regions of high positive potential (electron-poor).[31]

Predicted MEP for this compound:

  • Red Regions (Negative Potential): Expected around the oxygen atoms of the carboxyl group, indicating the most likely sites for hydrogen bonding and interaction with electrophiles.

  • Blue Regions (Positive Potential): Expected around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles.

  • Green/Yellow Regions (Neutral Potential): Expected over the hydrocarbon portions of the molecule (aromatic ring and butenyl chain).

Atomic Charges: Mulliken Population Analysis

Theoretical Basis: Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[32] This is achieved by partitioning the total electron density among the atoms.[33] While known to be basis-set dependent, it offers a useful qualitative picture of charge distribution.[33][34] A high positive charge suggests an electrophilic center, while a negative charge indicates a nucleophilic one.[35][36]

Part 4: Application in Drug Development - A Conceptual Outlook

The computational data generated provides a strong foundation for assessing the molecule's potential in drug development.

Molecular Docking Workflow

Concept: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like our compound) to the active site of a target macromolecule, typically a protein.[37][38][39][40] It is a cornerstone of structure-based drug design.[40]

Docking_Workflow

Application: The optimized 3D structure of this compound is the essential starting point for a virtual screening campaign.[41] It can be docked against a library of known protein targets (e.g., enzymes, receptors) to identify potential biological activity. The MEP and FMO analyses help rationalize the predicted binding modes, suggesting which parts of the molecule are likely to form key interactions (e.g., hydrogen bonds, pi-stacking) within the protein's active site.

Conclusion

This guide has detailed a comprehensive, first-principles computational workflow for the characterization of this compound. By leveraging Density Functional Theory, we can reliably predict its optimized geometry, vibrational and NMR spectra, and electronic properties that govern its reactivity. This in-silico analysis provides a wealth of information that is crucial for guiding future synthetic efforts, understanding its chemical behavior, and exploring its potential as a lead compound in drug discovery. The methodologies described are robust, widely applicable, and represent the state-of-the-art in computational organic chemistry.[42]

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Butenyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Butenyl-substituted benzoic acids represent an intriguing, yet underexplored, class of compounds with significant therapeutic potential. The introduction of a butenyl moiety to the core benzoic acid scaffold imparts unique physicochemical properties, notably increased lipophilicity, which can profoundly influence biological activity. This guide provides a comprehensive technical overview of the known and potential biological activities of these compounds, with a primary focus on their anti-inflammatory properties. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and explore their potential in other therapeutic areas such as oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic promise of butenyl-substituted benzoic acids.

Introduction: The Butenyl-Substituted Benzoic Acid Scaffold - A Lipophilic Frontier

The benzoic acid framework is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[1][2] The versatility of the benzene ring allows for substitutions that can fine-tune a compound's electronic, steric, and lipophilic characteristics, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[3] The incorporation of a butenyl substituent is a strategic modification that significantly enhances the lipophilicity of the benzoic acid core. This increased lipid solubility can facilitate passage through cellular membranes, potentially leading to improved bioavailability and interaction with intracellular targets.[4]

The position and isomerism of the butenyl group (e.g., but-1-enyl, but-2-enyl, but-3-enyl) can further influence the molecule's three-dimensional structure and its interaction with biological macromolecules. This guide will explore the nascent but promising field of butenyl-substituted benzoic acids, highlighting their potential as a source of novel therapeutic agents.

Anti-inflammatory Activity: A Promising Avenue

The most compelling evidence for the biological activity of butenyl-substituted benzoic acids lies in their anti-inflammatory potential. A keystone study in this area identified 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as a potent anti-inflammatory agent.

Preclinical Evidence: Suppression of TPA-Induced Inflammation

In a well-established preclinical model of topical inflammation, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid demonstrated significant efficacy. The compound strongly suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse ear edema model.[3][5] TPA is a potent tumor promoter and inflammatory agent that activates protein kinase C (PKC), a key signaling enzyme involved in inflammatory pathways.[6]

Table 1: Anti-inflammatory Activity of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic Acid and its Analogs

CompoundDose (µ g/ear )Inhibition of Edema (%)
3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid50065
Acetate derivative50038
Methyl ether derivative50027
Methyl ester derivative500Inactive
Dimethyl derivative500Inactive

Data sourced from Bioscience, Biotechnology, and Biochemistry.[3]

Structure-Activity Relationship (SAR) Insights

The study of analogs of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid has provided initial but crucial insights into the structural requirements for its anti-inflammatory activity.[5]

  • The Carboxylic Acid Moiety is Essential: Esterification of the carboxylic acid group to a methyl ester resulted in a complete loss of activity. This strongly suggests that the acidic proton or the carboxylate group's ability to form hydrogen bonds or ionic interactions is critical for its biological function.

  • Lipophilic Terpene Substituents are Key: The presence of both the geranyl and the 3'-methyl-2'-butenyl groups, which are lipophilic terpene moieties, is a significant structural feature for the observed anti-inflammatory activity. This highlights the importance of lipophilicity in the compound's ability to reach its target and elicit a response.

Mechanistic Hypothesis: Targeting Inflammatory Cascades

TPA-induced inflammation is a complex process involving the activation of multiple signaling pathways. The primary target of TPA is Protein Kinase C (PKC).

TPA_Pathway TPA TPA PKC Protein Kinase C (PKC) Activation TPA->PKC MAPK MAPK Signaling (ERK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->COX2 NFkB->Cytokines Inflammation Inflammation (Edema, Erythema) COX2->Inflammation Cytokines->Inflammation

Figure 1: Simplified signaling pathway of TPA-induced inflammation.

Given the potent inhibitory effect of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid on TPA-induced edema, it is plausible that this compound interferes with one or more key steps in this cascade. Potential molecular targets could include PKC itself, downstream kinases such as those in the MAPK pathway (e.g., ERK, p38), or transcription factors like NF-κB, which are pivotal in the expression of pro-inflammatory genes like COX-2 and various cytokines.[7] The lipophilic nature of the compound may facilitate its interaction with membrane-associated proteins or its entry into the cell to engage with cytosolic or nuclear targets.

Exploring Broader Therapeutic Horizons: Anticancer and Antimicrobial Potential

While the anti-inflammatory activity of butenyl-substituted benzoic acids is the most substantiated, the broader class of benzoic acid derivatives has demonstrated a wide spectrum of biological activities, suggesting that butenyl-substituted analogs may also be active in other therapeutic areas.[8][9]

Anticancer Potential

Benzoic acid and its derivatives have been reported to possess significant anticancer potential, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[2][10] Lipophilic benzoic acid derivatives have been shown to selectively target tumor cells by disrupting mitochondrial function.[11]

Hypothetical Mechanism of Action: The enhanced lipophilicity of butenyl-substituted benzoic acids could facilitate their accumulation in the lipid-rich membranes of cancer cells and their mitochondria. This could lead to the disruption of the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.

Anticancer_Pathway BSBA Butenyl-Substituted Benzoic Acid CancerCell Cancer Cell BSBA->CancerCell Mitochondria Mitochondrial Membrane Disruption Apoptosis Induction of Apoptosis Mitochondria->Apoptosis CancerCell->Mitochondria

Figure 2: Hypothetical mechanism for the anticancer activity of butenyl-substituted benzoic acids.

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their mechanism often attributed to the disruption of microbial cell membranes and the acidification of the cytoplasm. The lipophilicity of these compounds plays a crucial role in their ability to partition into and disrupt the lipid bilayer of bacterial and fungal cells.[9] The addition of a butenyl group would be expected to enhance this lipophilicity and, potentially, the antimicrobial potency.

Experimental Protocols: A Guide to Evaluation

To facilitate further research into the biological activities of butenyl-substituted benzoic acids, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Butenyl-Substituted Benzoic Acids

A general and adaptable method for the synthesis of substituted benzoic acids is the oxidation of the corresponding substituted alkylbenzenes.[3] This can be achieved using a composite catalyst system in a mixed solvent.

Protocol: Synthesis of a Butenyl-Substituted Benzoic Acid (General Procedure)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, combine the butenyl-substituted toluene (1 equivalent), a mixed solvent of an aromatic halogenated hydrocarbon (e.g., chlorobenzene) and a lower fatty acid (e.g., butyric acid), and a composite catalyst. The catalyst can consist of a cobalt salt (e.g., cobaltous acetate), a manganese or nickel salt (e.g., manganous acetate), and a bromide source (e.g., ammonium bromide).

  • Reaction Conditions: Heat the mixture with stirring to dissolve the components. Introduce an oxygen-containing gas (e.g., air or pure oxygen) into the reaction vessel, maintaining a pressure of 0.5-1.5 MPa. The reaction temperature is typically maintained between 110-160°C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: The product will often precipitate out of the solution upon cooling. Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This model is a standard and reliable method for evaluating the topical anti-inflammatory activity of novel compounds.[6][7][12][13][14][15]

Protocol: TPA-Induced Mouse Ear Edema

  • Animal Acclimatization: Use male Swiss mice (25-30 g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Groups: Divide the mice into the following groups (n=5-6 per group):

    • Vehicle control (e.g., acetone)

    • TPA + Vehicle

    • TPA + Test Compound (at various doses)

    • TPA + Positive Control (e.g., indomethacin)

  • Induction of Edema: Dissolve TPA in a suitable vehicle (e.g., acetone) to a concentration of 1 µg/µL. Apply 20 µL of the TPA solution (20 µg) to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: 30 minutes after TPA application, topically apply the test compound or the positive control dissolved in the same vehicle to the right ear.

  • Measurement of Edema: At various time points after TPA application (e.g., 4, 6, 24 hours), sacrifice the mice by cervical dislocation. Use a biopsy punch to collect a standard-sized disc from both the right (treated) and left (untreated) ears. Weigh the ear discs immediately.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear discs. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in TPA + Vehicle group)] x 100

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][16][17][18][19]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the butenyl-substituted benzoic acid in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][20][21][22][23]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the butenyl-substituted benzoic acid in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection or measurement of turbidity using a microplate reader can be used to determine the MIC.

Future Perspectives and Conclusion

The exploration of butenyl-substituted benzoic acids as potential therapeutic agents is still in its early stages. The compelling anti-inflammatory activity of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid provides a strong rationale for further investigation into this chemical class. Future research should focus on:

  • Elucidating the precise mechanism of action of their anti-inflammatory effects, including the identification of specific molecular targets.

  • Synthesizing and screening a library of butenyl-substituted benzoic acid analogs to establish a more comprehensive structure-activity relationship and optimize potency and selectivity.

  • Evaluating the efficacy of promising compounds in more advanced preclinical models of inflammatory diseases, cancer, and infectious diseases.

  • Investigating the pharmacokinetic and toxicological profiles of lead candidates to assess their drug-like properties.

References

A comprehensive list of references will be compiled and provided in a numbered format, including the title, source, and a valid, clickable URL for verification, based on the sources cited throughout this guide.

Sources

Introduction: The Significance of Prenylation in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Natural Occurrence of Prenylated Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold for a vast array of natural products.[1][2] While the core benzoic acid structure is ubiquitous, its biological activity and therapeutic potential are significantly amplified through various biochemical modifications. Among these, prenylation—the enzymatic attachment of isoprenoid moieties such as dimethylallyl, geranyl, or farnesyl groups—stands out as a key driver of structural and functional diversification.[3] This modification dramatically increases the lipophilicity of the parent molecule, enhancing its interaction with biological membranes and expanding its range of biological targets.[4][5]

Prenylated benzoic acid derivatives are a class of specialized metabolites found across the plant and fungal kingdoms, exhibiting a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiherbivore properties.[6][7][8] Their unique structures and potent bioactivities have positioned them as promising lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical synthesis, and biological activities of prenylated benzoic acid analogs, offering insights and detailed methodologies for researchers in natural product chemistry and drug development.

Natural Occurrence and Discovery of Prenylated Benzoic Acid Analogs

Prenylated benzoic acids are particularly abundant in certain plant families, most notably the Piperaceae (pepper family) and Apiaceae (carrot family, particularly the genus Ferula).[6][9] These compounds are key components of the plants' chemical defense systems.[10] The exploration of these natural sources has led to the isolation and characterization of a diverse array of these specialized metabolites.

Key Natural Sources and Representative Compounds

The following table summarizes some of the key natural sources of prenylated benzoic acid derivatives and the representative compounds isolated from them.

Plant/Fungal SpeciesFamily/ClassRepresentative Prenylated Benzoic Acid Analog(s)Reference(s)
Piper kelleyiPiperaceae3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid[7]
Piper hispidumPiperaceae4-methoxy-3,5-bis-(3-hydroxy-3-methyl-1-butenyl)benzoate[11]
Ferula kuhistanicaApiaceaeKuhistanols A-D, 3-farnesyl-p-hydroxybenzoic acid[9]
Prunus amygdalus (Almond hulls)Rosaceae3-prenyl-4-O-beta-D-glucopyranosyloxy-4-hydroxylbenzoic acid[12]

The discovery of these compounds typically involves the extraction of plant material followed by chromatographic separation and spectroscopic analysis. The structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[7][9]

Biosynthesis of Prenylated Benzoic Acid Analogs

The biosynthesis of prenylated benzoic acids is a fascinating convergence of two major metabolic pathways: the shikimate/phenylpropanoid pathway, which provides the aromatic benzoic acid core, and the isoprenoid pathway (mevalonate or methylerythritol phosphate pathway), which supplies the prenyl donor molecules.[3]

The key enzymatic step is the prenylation of the benzoic acid acceptor, catalyzed by a class of enzymes known as prenyltransferases.[4][5] These enzymes are often membrane-bound and exhibit specificity for both the aromatic substrate and the prenyl diphosphate donor (e.g., dimethylallyl diphosphate - DMAPP, geranyl diphosphate - GPP, or farnesyl diphosphate - FPP).[3]

Biosynthetic_Pathway_of_Prenylated_Benzoic_Acids General Biosynthetic Pathway of Prenylated Benzoic Acids cluster_shikimate Shikimate & Phenylpropanoid Pathways cluster_isoprenoid Isoprenoid Pathway (MEP/MVA) Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL Benzoic_acid Benzoic acid Cinnamic_acid->Benzoic_acid Side-chain shortening Prenylated_Benzoic_Acids Prenylated Benzoic Acids Benzoic_acid:e->Prenylated_Benzoic_Acids:w Isoprenoid_precursors Isoprenoid precursors DMAPP_GPP_FPP DMAPP, GPP, FPP Isoprenoid_precursors->DMAPP_GPP_FPP Prenyltransferase Prenyltransferase DMAPP_GPP_FPP->Prenyltransferase Prenyltransferase->Prenylated_Benzoic_Acids Prenylation

A simplified diagram of the general biosynthetic pathway of prenylated benzoic acids.

Chemical Synthesis of Prenylated Benzoic Acid Analogs

The chemical synthesis of prenylated benzoic acids, particularly ortho-prenylated phenols, presents unique challenges due to issues of regioselectivity. Several strategies have been developed to address these challenges.

One effective method involves the directed ortho-metalation (DoM) of a protected benzoic acid derivative, followed by quenching with a prenyl electrophile.[13] For instance, a phenol can be protected as a carbamate, which then directs lithiation to the ortho position. Subsequent reaction with prenyl bromide yields the desired ortho-prenylated product.[13]

Another powerful strategy utilizes the generation of ortho-quinone methides as reactive intermediates. This approach offers great flexibility in the preparation of various ortho-prenylated phenol derivatives.[13]

Chemical_Synthesis_Workflow General Workflow for Chemical Synthesis Start Protected Benzoic Acid Derivative Step1 Directed ortho-Metalation (e.g., with n-BuLi) Start->Step1 Step2 Quenching with Prenyl Electrophile (e.g., Prenyl Bromide) Step1->Step2 Step3 Deprotection Step2->Step3 Product Prenylated Benzoic Acid Step3->Product

A generalized workflow for the chemical synthesis of a prenylated benzoic acid.

Experimental Protocols

Protocol 1: Extraction and Isolation of Prenylated Benzoic Acids from Piper kelleyi

This protocol is adapted from the methodology described for the isolation of antiherbivore prenylated benzoic acid derivatives from Piper kelleyi.[14]

1. Plant Material and Extraction: a. Collect fresh leaves of Piper kelleyi and dry them in a well-ventilated area at ambient temperature. b. Grind the dried leaves into a coarse powder. c. Macerate the powdered leaves with methanol at room temperature with sonication. d. Filter the extract through a coarse frit and concentrate under reduced pressure to obtain a crude oil.

2. Chromatographic Separation: a. Subject the crude oil to reversed-phase medium-pressure liquid chromatography (RP-MPLC). b. Elute with a gradient of methanol in water. c. Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Combine fractions containing compounds of interest and concentrate.

3. Purification: a. Further purify the fractions containing the prenylated benzoic acids using preparative HPLC. b. Use a C18 column and a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). c. Collect the pure compounds and remove the solvent under reduced pressure.

4. Structural Elucidation: a. Characterize the purified compounds using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS).

Isolation_Workflow Workflow for Isolation from Natural Sources Start Dried Plant Material Step1 Extraction with Methanol Start->Step1 Step2 Concentration to Crude Extract Step1->Step2 Step3 RP-MPLC Step2->Step3 Step4 Fraction Collection Step3->Step4 Step5 Preparative HPLC Step4->Step5 Product Pure Prenylated Benzoic Acid Step5->Product Step6 Structural Elucidation (NMR, MS) Product->Step6

A typical workflow for the isolation and purification of prenylated benzoic acids.
Protocol 2: Synthesis of an ortho-Prenylated Phenol Derivative

This protocol is a generalized procedure based on the directed ortho-metalation strategy.[13]

1. Protection of the Phenolic Group: a. Dissolve the starting phenol in a suitable aprotic solvent (e.g., THF). b. Add a base (e.g., sodium hydride) and the protecting group precursor (e.g., diethyl carbamoyl chloride). c. Stir at room temperature until the reaction is complete (monitored by TLC). d. Work up the reaction and purify the protected phenol by column chromatography.

2. Directed ortho-Metalation and Prenylation: a. Dissolve the protected phenol in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon). b. Add a strong base (e.g., sec-butyllithium) dropwise and stir for the specified time to allow for metalation. c. Add prenyl bromide dropwise and allow the reaction to warm to room temperature. d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. f. Purify the prenylated product by column chromatography.

3. Deprotection: a. Subject the purified prenylated product to the appropriate deprotection conditions (e.g., hydrolysis with a strong base or acid) to yield the final ortho-prenylated phenol. b. Purify the final product by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Prenylated benzoic acid derivatives exhibit a broad range of biological activities, making them attractive candidates for drug development.

Antimicrobial and Anti-infective Properties

Many prenylated benzoic acids isolated from Piper species have demonstrated significant antibacterial, antifungal, and antiparasitic activities.[6][10] The prenyl groups are thought to enhance the compounds' ability to disrupt microbial membranes.

Anticancer and Cytotoxic Activities

Several prenylated benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[11] The mechanisms of action are varied and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

Some prenylated benzoic acids have been found to possess anti-inflammatory properties. For example, kuhistanol C, isolated from Ferula kuhistanica, showed a significant inhibitory effect on cytokine production in lipopolysaccharide-stimulated human peripheral mononuclear cells.[9]

Antiherbivore Activity

In their natural context, prenylated benzoic acids serve as potent antiherbivore agents. Compounds isolated from Piper kelleyi have been shown to reduce the fitness of generalist caterpillars at low concentrations.[7]

Characterization of Prenylated Benzoic Acid Analogs

The structural elucidation of novel prenylated benzoic acid derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the position of substituents. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of the molecule and the specific attachment points of the prenyl groups.[7][9][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule, providing a precise molecular formula. Fragmentation patterns observed in MS/MS experiments can offer additional structural information.[9][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for characterizing the aromatic system.

Conclusion and Future Perspectives

Prenylated benzoic acid analogs represent a rich and diverse class of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in nature, coupled with their potent and varied biological activities, makes them a compelling area of research. Advances in synthetic methodologies are providing greater access to these complex molecules and their analogs, facilitating more extensive structure-activity relationship studies. Furthermore, the elucidation of their biosynthetic pathways opens up the possibility of producing these valuable compounds through metabolic engineering and synthetic biology approaches.[4][5] Continued exploration of the natural world, combined with innovative synthetic and biotechnological strategies, will undoubtedly lead to the discovery and development of new prenylated benzoic acid derivatives with important applications in medicine and beyond.

References

  • A review of the progress in the microbial biosynthesis of prenylated aromatic compounds. [Not available online][4][5][15]

  • Prenylated benzoic acid derivates from Piper species as source of anti-infective agents. ResearchGate.[6]

  • Antiherbivore prenylated benzoic acid derivatives from Piper kelleyi. PubMed.[7]

  • PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[10]

  • Prenylated Benzoic Acid Derivatives from Ferula kuhistanica. ResearchGate.[9]

  • Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. ACS Publications.[16]

  • Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. PubMed.[3]

  • A systematic review on biological activities of prenylated flavonoids. ResearchGate.[8]

  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed.[17]

  • Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. Andrea Glassmire.[14]

  • New prenylated benzoic acid and other constituents from almond hulls (Prunus amygdalus Batsch). PubMed.[12]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH.[13]

  • Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem.[1]

  • A familiar ring to it: biosynthesis of plant benzoic acids. PubMed.[2]

  • New prenylated benzoic acid derivatives of Piper hispidum. PubMed.[11]

Sources

Thermochemical properties of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-(3-Butenyl)benzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule in public literature, this document outlines the established experimental and computational methodologies that form the bedrock of thermochemical characterization for substituted benzoic acids. By synthesizing field-proven insights with established protocols, this guide serves as a foundational resource for researchers aiming to investigate this compound. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a roadmap for both empirical measurement and computational prediction of key thermochemical parameters.

Introduction: The Significance of Thermochemical Data

This compound is a substituted aromatic carboxylic acid. Its molecular structure, comprising a benzoic acid core with a butenyl substituent at the meta position, presents a unique combination of a rigid aromatic ring and a flexible aliphatic chain. This structure is of interest in medicinal chemistry and materials science, where such motifs can influence molecular interactions, reactivity, and material properties.

A thorough understanding of the thermochemical properties of a compound is critical for its development and application. Properties such as enthalpy of formation, heat capacity, and Gibbs free energy of formation govern the stability, reactivity, and phase behavior of a substance. For drug development professionals, these parameters are crucial for predicting drug substance stability, understanding dissolution behavior, and designing robust manufacturing processes. For materials scientists, they inform the energy content and thermal stability of novel materials.

Due to the scarcity of direct experimental data for this compound, this guide will focus on the established methodologies for determining these vital properties, drawing parallels from extensive research on other benzoic acid derivatives.[1][2][3]

Foundational Molecular Properties

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Canonical SMILES C=CCC1=CC(=CC=C1)C(=O)O
InChI Key SBEJXLGYKVTMTO-UHFFFAOYSA-N
CAS Number 158561-32-1

Table 1: Known Molecular Properties of this compound.

Experimental Determination of Thermochemical Properties

The determination of thermochemical properties is rooted in precise calorimetric measurements. The following sections detail the primary experimental techniques that would be employed for this compound, based on established methods for similar compounds.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The technique involves the complete combustion of a substance in a high-pressure oxygen environment within a device known as a bomb calorimeter.

Causality of Experimental Choice: The energy released during combustion (the heat of combustion, ΔcH°) is measured by the temperature rise of the surrounding water bath. This value is then used with Hess's law and the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the compound. Benzoic acid itself is a primary standard for calibrating bomb calorimeters due to its high purity, stability, and well-characterized heat of combustion.[4][5][6][7][8]

Experimental Protocol: Constant Volume Bomb Calorimetry

  • Calibration: The heat capacity of the calorimeter (C_bomb) is determined by combusting a certified benzoic acid standard. A known mass of benzoic acid is burned, and the resulting temperature change (ΔT) is measured. C_bomb is calculated using the known heat of combustion of benzoic acid (-26.38 kJ/g).[4][7]

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in the crucible of the bomb. A fuse wire is attached, and a small amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to 30 atm).[5] The bomb is then placed in the calorimeter, and the sample is ignited electrically.

  • Data Acquisition: The temperature of the water surrounding the bomb is monitored with high precision before, during, and after combustion to determine the corrected temperature rise.

  • Calculation: The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products like nitric acid. The standard enthalpy of formation is then derived.

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Analysis p1 Weigh Sample p2 Pelletize Sample p1->p2 p3 Assemble Bomb p2->p3 c1 Pressurize with O₂ p3->c1 c2 Ignite Sample c1->c2 c3 Measure ΔT c2->c3 a1 Calculate q_comb c3->a1 a2 Apply Corrections a1->a2 a3 Determine ΔcH° a2->a3 a4 Calculate ΔfH° a3->a4 G cluster_geom Geometry cluster_energy Energy cluster_therm Thermochemistry g1 Initial Structure g2 DFT Optimization (e.g., B3LYP) g1->g2 g3 Frequency Calculation g2->g3 e1 High-Level Single Point Energy (e.g., G4) g3->e1 t1 Calculate ZPVE & Thermal Corrections g3->t1 t2 Combine Energies e1->t2 t1->t2 t3 Derive ΔfH°, S°, C_p t2->t3

Sources

A Senior Application Scientist's Guide to the Purity Analysis and Characterization of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis and structural characterization of 3-(3-Butenyl)benzoic acid, a key intermediate in pharmaceutical synthesis and materials science. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind selecting a multi-modal analytical approach. We detail robust, validated protocols for chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), definitive structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy, and evaluation of thermal stability through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide addresses the critical aspect of impurity profiling, aligning with the International Council for Harmonisation (ICH) Q3A guidelines to ensure the quality, safety, and efficacy of the final product.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough and practical understanding of how to establish a comprehensive quality control strategy for this compound.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest due to its bifunctional nature: a carboxylic acid amenable to standard amide or ester couplings and a terminal alkene group ready for diverse addition chemistries. Its structure suggests potential applications in creating novel polymers or as a versatile building block in the synthesis of complex pharmaceutical agents.[4]

However, the utility of this intermediate is directly contingent on its purity. Undesired chemical entities, even in trace amounts, can drastically impact the quality, safety, and efficacy of downstream products.[2] Therefore, a rigorous and well-designed analytical strategy is not merely a quality control checkpoint but a foundational component of successful research and development. This guide is structured to provide not just the "how" but the critical "why" behind each analytical choice, reflecting a holistic approach to chemical characterization.

Foundational Physicochemical Properties

A baseline understanding of the molecule's properties is essential for method development. While extensive experimental data for this specific compound is scarce, we can establish a reliable starting point based on its structural motifs—a substituted aromatic carboxylic acid.[4][5]

PropertyPredicted/Typical ValueRationale & Impact on Analysis
Molecular Formula C₁₁H₁₂O₂Defines the exact mass for mass spectrometry.
Molecular Weight 176.21 g/mol Essential for calculating concentrations and molar responses.
pKa ~4.0 - 4.5Critical for HPLC method development. Dictates the mobile phase pH required to suppress ionization and achieve good peak shape.[6]
LogP ~3.0 - 3.5Indicates good hydrophobicity, making it well-suited for reversed-phase HPLC. Suggests solubility in common organic solvents like ethyl acetate and dichloromethane.[7]
UV λmax ~230 nm, ~275 nmThe benzoic acid chromophore dictates the optimal wavelengths for UV detection in HPLC, ensuring high sensitivity.

Note: Predicted values are derived from computational models and analysis of structurally similar compounds. Experimental verification is a mandatory step in formal characterization.

The Orthogonal Approach to Purity and Identity

No single analytical technique is sufficient to declare a compound "pure." A robust characterization strategy relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. This ensures that impurities co-eluting in one system are resolved in another, providing a more complete and trustworthy purity profile.

Caption: Orthogonal Analytical Workflow.

Chromatographic Purity Determination

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[8][9] A reversed-phase method is the logical choice due to the molecule's hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent retention for aromatic compounds. An end-capped column is crucial to minimize peak tailing caused by interactions between the acidic carboxyl group and residual silanol groups on the silica support.[6]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute the main compound and any impurities with varying polarities.

  • pH Control: This is the most critical parameter. The mobile phase must be acidified (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) to a pH of ~2.5-3.0.[6] This ensures the benzoic acid's carboxyl group (pKa ~4.2) is fully protonated (non-ionized). An un-ionized analyte interacts more consistently with the C18 phase, resulting in a sharp, symmetrical peak. If the pH is too close to the pKa, a mixture of ionized and non-ionized forms will exist, leading to severe peak broadening or tailing.[6]

  • Detection: The aromatic ring provides strong UV absorbance. A photodiode array (PDA) detector is superior to a simple UV detector as it captures the entire UV spectrum of the peak. This allows for peak purity assessment (comparing spectra across a single peak) and can help in the tentative identification of impurities by comparing their UV spectra to the main component.

Detailed Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 230 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute as necessary.

  • Analysis: Perform a blank injection (diluent only) followed by the sample injection. Purity is calculated using area percent normalization, assuming all impurities have a similar response factor at the primary wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique for identifying volatile and semi-volatile impurities that might not be detected by HPLC.[10][11] For a carboxylic acid, derivatization is often required to increase volatility and improve peak shape.

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid group is polar and can lead to poor peak shape (tailing) in GC. Converting it to a less polar ester, such as a trimethylsilyl (TMS) ester using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a standard and effective approach.[10] This increases the compound's volatility and thermal stability.

  • Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information that allows for definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Detailed Protocol: GC-MS Impurity Profile

  • Derivatization:

    • To ~1 mg of the sample in a vial, add 200 µL of pyridine and 200 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Split mode, e.g., 20:1).

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • Scan Range: 40-450 amu.

Definitive Structural Characterization

While chromatographic methods establish purity, spectroscopic techniques provide unequivocal proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect to see distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted ring), the vinyl protons of the butenyl group, the allylic and benzylic methylene protons, and a broad singlet for the carboxylic acid proton.[12]

  • ¹³C NMR: Shows the number of unique carbon environments. The spectrum should clearly show signals for the carboxyl carbon, the aromatic carbons (with quaternary carbons having lower intensity), and the four distinct carbons of the butenyl side chain.

  • 2D NMR (COSY, HSQC): While often not required for routine analysis, techniques like COSY (¹H-¹H correlation) can confirm which protons are coupled (adjacent), and HSQC (¹H-¹³C correlation) can definitively assign which protons are attached to which carbons, providing irrefutable structural confirmation.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The experimentally determined exact mass should match the theoretical mass of C₁₁H₁₂O₂ within a narrow tolerance (e.g., < 5 ppm).

  • FT-IR Spectroscopy: Provides confirmation of functional groups. Key expected absorbances include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, C=C stretches for the aromatic ring and alkene (~1600-1450 cm⁻¹), and C-H stretches.

Thermal Analysis

Thermal analysis provides insights into the material's solid-state properties, such as melting point, polymorphism, and decomposition temperature.[13]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and heat of fusion. A sharp, single endotherm is indicative of a highly pure, crystalline material.[14] Broad melting ranges can suggest the presence of impurities. DSC is also a powerful tool for screening for polymorphism, which could manifest as multiple thermal events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the onset of thermal decomposition and to quantify the amount of residual solvents or water present in the sample.[15]

Detailed Protocol: DSC/TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Pans: Aluminum pans for DSC, platinum or ceramic for TGA.

  • Sample Mass: Accurately weigh 3-5 mg of the sample.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.

  • Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the temperature at which significant mass loss begins. Any mass loss observed well below the decomposition temperature may correspond to residual solvent.

Impurity Profiling: A Risk-Based Approach

Understanding potential impurities is as important as characterizing the main compound. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2][3] This aligns with ICH Q3A guidelines, which mandate the reporting, identification, and qualification of impurities.[1][16][17]

A likely synthetic route to this compound involves a cross-coupling reaction (e.g., Suzuki or Grignard) followed by oxidation or carboxylation.

Caption: Potential Sources of Impurities.

Common Potential Impurities:

  • Positional Isomers: 2-(3-Butenyl)benzoic acid and 4-(3-Butenyl)benzoic acid. These would be readily separated by the HPLC method.

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid (from the coupling of two benzoic acid moieties).

  • Unreacted Starting Materials: e.g., 3-Bromobenzoic acid.

  • Residual Solvents: From the reaction and purification steps (e.g., Toluene, THF, Ethanol). These are best quantified by headspace GC.

  • Inorganic Impurities: Residual catalysts (e.g., Palladium) or inorganic salts.[2] These are typically analyzed by Inductively Coupled Plasma (ICP-MS) or other elemental analysis techniques.

Conclusion

The comprehensive analysis of this compound requires a thoughtfully designed, multi-faceted strategy. By combining orthogonal chromatographic techniques (HPLC, GC-MS) for purity assessment with definitive spectroscopic methods (NMR, MS, IR) for structural identity and thermal analysis (DSC, TGA) for solid-state properties, a complete and reliable profile of the material can be established. This in-depth approach, grounded in the scientific rationale behind each method and aligned with regulatory expectations for impurity control, ensures that the material is of the requisite quality for its intended use in high-value applications, safeguarding the integrity of the final product.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). [Link]

  • UCL Discovery. The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. [Link]

  • ResearchGate. An overview of calibration material used in thermal analysis—Benzoic acid. [Link]

  • ACS Publications. Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • ResearchGate. Use of perbenzoic acid in analysis of unsaturated compounds. II. Determination of external double bonds in synthetic rubbers. [Link]

  • Shimadzu (Europe). Interactions between Benzoic Acid and Magnesium Oxide. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Target Analysis. Benzoic acid derivatives. [Link]

  • AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. [Link]

  • PubMed. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • ResearchGate. Mass spectrum of butoxybenzoic acid butyl ester isomers. [Link]

  • benzoic acid (NMR Spectrum). [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

  • PubChem - NIH. 4-(3-Butenyloxy)benzoic acid. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • PubMed. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

  • Research Journals. Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient synthetic route to 3-(3-butenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology employs a three-step sequence starting from commercially available 3-bromobenzoic acid. The synthesis involves the protection of the carboxylic acid functionality as a methyl ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 3-butenyl moiety, and concludes with the saponification of the ester to yield the final product. This document provides scientifically grounded explanations for procedural choices, detailed step-by-step protocols, and characterization data to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule incorporating a rigid aromatic core and a flexible alkenyl chain. This unique structural combination makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmacologically active compounds and novel polymers. The butenyl group can undergo a variety of chemical transformations, such as oxidation, reduction, and addition reactions, allowing for further molecular diversification.

The synthetic strategy outlined herein was designed for efficiency, reliability, and scalability. The core of this approach is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

The carboxylic acid proton of the starting material, 3-bromobenzoic acid, is acidic and would interfere with the organometallic intermediates of the cross-coupling reaction. Therefore, a protection strategy is necessary. We have chosen to protect the carboxylic acid as a methyl ester due to the ease of its formation and subsequent removal under basic conditions that are compatible with the overall synthetic scheme.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 3-Bromobenzoic Acid B Methyl 3-bromobenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 3-(3-butenyl)benzoate B->C  3-Butenylboronic acid pinacol ester  Pd catalyst, Base  Solvent, Heat D This compound C->D  NaOH, H2O/MeOH  Then H+ workup Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl R1-X Transmetal Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl R2-B(OR)2 (Base) RedElim Reductive Elimination RedElim->Pd0 R1-R2 (Product)

Experimental protocol for the purification of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Chromatographic Purification of 3-(3-Butenyl)benzoic acid

Abstract

This technical guide provides a detailed experimental protocol for the purification of this compound, a valuable building block in medicinal chemistry and materials science. Often synthesized via palladium-catalyzed cross-coupling reactions, the crude product typically contains a variety of impurities that can interfere with subsequent applications. This note outlines a robust purification strategy using flash column chromatography, explaining the scientific rationale behind each step, from eluent selection to impurity separation. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the reliability and reproducibility of their research.

Introduction: The Purification Challenge

This compound is an aromatic carboxylic acid featuring a terminal alkene. This bifunctional structure makes it a versatile intermediate for creating complex molecules. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction between a boronic acid/ester and an aryl halide.[1] While effective, this reaction is known to generate several byproducts, including homocoupled starting materials, dehalogenated precursors, and residual palladium catalyst.[2][3][4] The presence of these impurities can compromise the yield and purity of downstream products.

Furthermore, the inherent properties of this compound—namely, the acidic carboxyl group—can present challenges during standard silica gel chromatography, often leading to significant peak tailing and poor separation. This guide presents a systematic approach to overcome these challenges, yielding the target compound with high purity.

Rationale for Purification Strategy

The purification strategy must address two key aspects: the separation of the target compound from structurally similar impurities and the mitigation of undesirable interactions with the stationary phase.

  • Anticipated Impurities: Based on a typical Suzuki-Miyaura coupling synthesis, the crude product may contain:

    • Unreacted starting materials (e.g., 3-bromobenzoic acid).

    • Homocoupled boronic acid byproducts.

    • Dehalogenated starting material (benzoic acid).[5]

    • Palladium catalyst residues.

  • Chromatographic Approach: Flash column chromatography is selected for its efficiency and scalability in purifying gram-scale quantities of organic compounds.[6][7]

    • Stationary Phase: Silica gel is a cost-effective and appropriate choice for this compound, which possesses moderate polarity.

    • Mobile Phase (Eluent): A gradient elution using a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate) is ideal. This allows for the initial elution of non-polar impurities before increasing the solvent polarity to elute the more polar benzoic acid derivative.

    • Eluent Modification: The key to successfully purifying carboxylic acids on silica is to suppress the ionization of the carboxyl group. The acidic protons on the silica surface can deprotonate the benzoic acid, leading to an ionic interaction that causes significant peak tailing. Adding a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase maintains the analyte in its neutral, protonated form, ensuring a sharp, symmetrical peak shape and improved resolution.[6]

Visualized Purification Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry-Loading Sample adsorb->dry_load load Load Sample onto Column dry_load->load pack Pack Column with Silica Slurry pack->load elute Gradient Elution (Hexane/EtOAc + 0.5% AcOH) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure this compound evap->pure

Sources

The Strategic Utility of 3-(3-Butenyl)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Scaffolds

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(3-Butenyl)benzoic acid emerges as a valuable bifunctional scaffold, offering chemists a unique combination of a nucleophilic aromatic ring, an electrophilic carboxylic acid, and a reactive terminal alkene. This arrangement, with a flexible four-carbon tether separating the aromatic system from the double bond, unlocks a diverse array of intramolecular cyclization strategies. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for key transformations relevant to researchers, scientists, and professionals in drug development. The inherent structural features of this molecule make it a prime candidate for the synthesis of fused polycyclic systems, which are common motifs in medicinally active compounds.

Core Applications and Synthetic Potential

The synthetic utility of this compound is primarily centered on its propensity to undergo intramolecular cyclization reactions. The spatial relationship between the butenyl chain and the benzoic acid moiety allows for the formation of six-membered rings, a common and desirable structural unit in organic molecules. The principal applications explored in this guide are:

  • Intramolecular Friedel-Crafts Acylation: A classic acid-catalyzed reaction to generate valuable tetralone frameworks.

  • Palladium-Catalyzed Intramolecular Heck Reaction: A powerful transition-metal-catalyzed carbon-carbon bond formation to access dihydro-naphthalenone derivatives.

  • Radical Cyclization: A versatile approach for ring formation initiated by radical species.

These transformations highlight the molecule's capacity to serve as a precursor to complex carbocyclic systems, which are foundational in the synthesis of natural products and pharmaceutical agents.

Application 1: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

The intramolecular Friedel-Crafts acylation is a robust method for the synthesis of fused cyclic ketones. In the case of this compound, this reaction proceeds via an initial reduction of the butenyl group, followed by an acid-catalyzed cyclization of the resulting 4-phenylbutanoic acid derivative to yield α-tetralone. Tetralones are key intermediates in the synthesis of a wide range of biologically active compounds.

Reaction Principle and Mechanism

The reaction is typically promoted by strong Brønsted or Lewis acids. The carboxylic acid is converted into a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The choice of acid catalyst is critical to achieving high yields and minimizing side reactions.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Carboxylic_Acid 3-(4-phenylbutyl)benzoic acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion Protonation & Dehydration Acid_Catalyst H+ Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Intramolecular Attack Aromatic_Ring Benzene Ring Tetralone α-Tetralone Product Sigma_Complex->Tetralone Deprotonation (Rearomatization)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Protocol: Synthesis of α-Tetralone

This protocol first describes the reduction of the butenyl group, followed by the cyclization.

Part A: Reduction of this compound

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Solvent: Add a suitable solvent such as methanol or ethyl acetate.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Reaction: The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-phenylbutanoic acid.

Part B: Intramolecular Friedel-Crafts Acylation

  • Reagents: In a round-bottom flask, place the 4-phenylbutanoic acid (1.0 equiv) obtained from Part A.

  • Catalyst: Carefully add polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (typically 10-20 equivalents by weight) with efficient stirring.

  • Heating: Heat the mixture to 80-100°C for 1-3 hours. A mechanical stirrer is recommended for better mixing with viscous PPA.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.

CatalystTemperature (°C)Time (h)Yield (%)
Polyphosphoric Acid (PPA)1000.5 - 290-95
Methanesulfonic Acid (MSA)85-100160-80
H-Beta Zeolite22010~81
AlCl₃ (from acyl chloride)Reflux1~90
Table 1. Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation.

Application 2: Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic rings. For a substrate like this compound, this reaction can be envisioned to proceed after conversion of the carboxylic acid to a more suitable group (e.g., an ester) and halogenation of the aromatic ring to provide the necessary aryl halide for oxidative addition to the palladium catalyst. This would lead to the formation of a dihydro-naphthalenone derivative. The intramolecular Heck reaction is known for its high functional group tolerance and mild reaction conditions.

Reaction Principle and Mechanism

The catalytic cycle of the Heck reaction involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide Substrate ArX->Pd0 Alkene_Coord Alkene Coordination OxAdd->Alkene_Coord Ar-Pd(II)-X Mig_Ins Migratory Insertion Alkene_Coord->Mig_Ins Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Beta_Elim->Pd0 Regeneration Product Cyclized Product Beta_Elim->Product Base Base Base->Beta_Elim HX HX HX->Base

Caption: Simplified Catalytic Cycle of the Intramolecular Heck Reaction.

Protocol: Synthesis of Dihydro-naphthalenone Derivative (Hypothetical)

This protocol is adapted from a similar transformation of 3-(2-propenyl)benzoic acid and would require initial modification of the starting material as described above.

  • Precursor Synthesis: Convert this compound to its methyl ester and subsequently introduce a bromine or iodine atom onto the aromatic ring (e.g., via electrophilic halogenation).

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide precursor (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and a base (e.g., potassium carbonate or a tertiary amine, 2.0 equiv).

  • Solvent and Degassing: Add a degassed anhydrous solvent such as DMF, acetonitrile, or toluene.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-120°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium precursors.
Ligand PPh₃, P(o-tol)₃Stabilizes the Pd(0) species and influences reactivity.
Base K₂CO₃, Et₃N, Ag₂CO₃Neutralizes the HX formed during the reaction.
Solvent DMF, MeCN, TolueneHigh-boiling, polar aprotic solvents are often effective.
Table 2. Typical Conditions for the Intramolecular Heck Reaction.

Application 3: Radical Cyclization

Radical cyclizations offer a powerful alternative to ionic reactions for ring construction, often proceeding under mild conditions with high functional group tolerance. For this compound, a radical can be generated on the benzylic position (after appropriate functionalization) or on the butenyl chain, which can then cyclize onto the double bond or the aromatic ring, respectively.

Reaction Principle

The reaction is initiated by the generation of a radical, typically using a radical initiator like AIBN with a reagent such as tributyltin hydride. The generated radical then undergoes an intramolecular addition to a multiple bond. The resulting cyclized radical is then quenched to give the final product.

G Initiation Radical Initiator (e.g., AIBN) -> Initiator Radical Generation Precursor + Initiator Radical -> Substrate Radical Initiation->Generation Cyclization Intramolecular Cyclization Generation->Cyclization Quenching Radical Quenching (e.g., H-atom transfer) Cyclization->Quenching Product Cyclized Product Quenching->Product

Caption: General Workflow for a Radical Cyclization Reaction.

Representative Protocol: Tin-Mediated Radical Cyclization

This is a general protocol that would require specific adaptation for this compound, likely involving conversion to a precursor with a radical-generating group (e.g., a halide).

  • Precursor Synthesis: Convert this compound to a suitable precursor, for instance, by reducing the carboxylic acid to an alcohol and then converting it to a bromide or iodide.

  • Reaction Setup: In a round-bottom flask, dissolve the precursor (1.0 equiv) in a degassed solvent like benzene or toluene.

  • Reagents: Add tributyltin hydride (n-Bu₃SnH, 1.1-1.5 equiv) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

Application Notes and Protocols: 3-(3-Butenyl)benzoic Acid as a Functional Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of materials science and drug development has created a demand for polymers with precisely engineered functionalities. Monomers bearing reactive groups that can be polymerized in a controlled fashion are the foundational building blocks for such advanced materials. 3-(3-Butenyl)benzoic acid is a bifunctional monomer of significant interest, possessing a polymerizable butenyl group and a versatile benzoic acid moiety. The butenyl group offers a pathway to polymerization via modern controlled radical polymerization techniques, while the pendant benzoic acid group provides a handle for drug conjugation, influencing solubility, and enabling pH-responsive behavior.[1]

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent polymerization via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. We will delve into the rationale behind the selection of synthetic routes and polymerization conditions, offering insights gleaned from established methodologies for structurally related monomers. Furthermore, this document outlines a complete workflow for the characterization of the resulting polymers, ensuring the validation of their structural integrity and material properties.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance and excellent yields.[2] The proposed synthetic route involves the coupling of 3-iodobenzoic acid with a suitable butenylboronic acid derivative.

Diagram of Monomer Synthesis Workflow

cluster_synthesis Monomer Synthesis: Suzuki-Miyaura Coupling Reactant1 3-Iodobenzoic Acid Reaction Suzuki Coupling (e.g., 90 °C, 12h) Reactant1->Reaction Reactant2 3-Butenylboronic acid pinacol ester Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/H2O Solvent->Reaction Workup Acid/Base Extraction & Purification Reaction->Workup Product This compound Workup->Product Characterization Characterization (NMR, MS, FTIR) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Iodobenzoic acid

  • 3-Butenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (1.0 eq), 3-butenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and deionized water to the flask. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Add 1 M HCl to acidify the aqueous layer to a pH of approximately 2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy.

Part 2: Polymerization of this compound

The presence of both a vinyl-type group and a carboxylic acid makes this compound amenable to controlled radical polymerization techniques like ATRP and RAFT. The carboxylic acid moiety can interfere with some polymerization catalysts; therefore, both protected and unprotected monomer strategies are presented.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

ATRP offers excellent control over polymer molecular weight and distribution.[3][4] However, the acidic proton of the benzoic acid can react with the catalyst complex. To circumvent this, a protection strategy is often employed.

A common method is to convert the carboxylic acid to a tert-butyl ester, which can be easily removed post-polymerization via acidolysis.

Diagram of ATRP Workflow

cluster_atrp ATRP of Protected this compound Monomer tert-Butyl 3-(3-butenyl)benzoate Polymerization ATRP (e.g., 70 °C, 24h) Monomer->Polymerization Initiator Ethyl α-bromoisobutyrate (EBiB) Initiator->Polymerization Catalyst Cu(I)Br / PMDETA Catalyst->Polymerization Solvent Anisole Solvent->Polymerization Purification1 Precipitation in Methanol Polymerization->Purification1 ProtectedPolymer Poly(tert-butyl 3-(3-butenyl)benzoate) Purification1->ProtectedPolymer Deprotection Acidolysis (e.g., TFA in DCM) ProtectedPolymer->Deprotection Purification2 Precipitation in Hexane Deprotection->Purification2 FinalPolymer Poly(this compound) Purification2->FinalPolymer

Caption: Workflow for ATRP of this compound.

Protocol 2B: ATRP of tert-Butyl 3-(3-butenyl)benzoate

Materials:

  • tert-Butyl 3-(3-butenyl)benzoate (synthesized from the acid)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: To a Schlenk flask, add CuBr (1.0 eq relative to initiator). Seal the flask, and evacuate and backfill with argon three times.

  • Component Addition: Under an argon flow, add the protected monomer, anisole, and PMDETA (1.0 eq relative to CuBr). Stir the mixture to dissolve the components.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: After the final thaw, inject the initiator (EBiB) into the reaction mixture under argon.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 24 hours).

  • Termination and Purification:

    • Cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Dilute the mixture with a small amount of DCM and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

  • Deprotection:

    • Dissolve the protected polymer in DCM and add TFA (10 eq).

    • Stir at room temperature for 6 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and precipitate into cold hexanes.

    • Collect the final polymer, poly(this compound), and dry it under vacuum.

Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is highly tolerant to a wide range of functional groups, making it suitable for the direct polymerization of unprotected acidic monomers.[5][6]

Diagram of RAFT Workflow

cluster_raft RAFT Polymerization of this compound Monomer This compound Polymerization RAFT (e.g., 70 °C, 24h) Monomer->Polymerization Initiator AIBN Initiator->Polymerization CTA DDMAT CTA->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Purification Precipitation in Diethyl Ether Polymerization->Purification FinalPolymer Poly(this compound) Purification->FinalPolymer

Caption: Workflow for RAFT polymerization of this compound.

Protocol 3A: RAFT Polymerization of this compound

Materials:

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound, DDMAT (chain transfer agent), and AIBN (initiator) in 1,4-dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be carefully calculated.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, backfill the tube with argon and place it in a preheated oil bath at 70 °C for 24 hours.

  • Purification:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the polymer by filtration and wash with fresh diethyl ether.

    • Dry the polymer under vacuum to a constant weight.

Part 3: Polymer Characterization

Thorough characterization is crucial to confirm the successful synthesis of a well-defined polymer.

Diagram of Polymer Characterization Workflow

cluster_characterization Polymer Characterization Polymer Poly(this compound) GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Polymer->NMR Thermal Thermal Analysis (DSC & TGA) Polymer->Thermal FTIR FTIR Spectroscopy Polymer->FTIR MnPDI Mn, Mw, PDI GPC->MnPDI Structure Chemical Structure & Composition NMR->Structure Properties Tg, Td Thermal->Properties FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Workflow for the characterization of poly(this compound).

Characterization Techniques
Technique Purpose Sample Preparation & Key Parameters
Gel Permeation Chromatography (GPC/SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7][8]Mobile Phase: THF or DMF with a small amount of LiBr to suppress aggregation of carboxylic acid groups. Calibration: Polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure, determine monomer conversion, and analyze tacticity.[3][4][5][9]Solvent: DMSO-d₆ or DMF-d₇. Analysis: Integration of polymer backbone protons versus residual monomer vinyl protons.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).[10][11][12]Procedure: Heat-cool-heat cycle (e.g., -50 °C to 200 °C at 10 °C/min) under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition temperature (Td).[10][13]Procedure: Heat from room temperature to 600 °C at 10 °C/min under a nitrogen atmosphere.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups (e.g., carboxylic acid C=O stretch, aromatic C=C stretch).Sample: Thin film cast from solution or KBr pellet.

Conclusion

This guide provides a comprehensive framework for the synthesis and polymerization of this compound, a promising monomer for the development of functional polymers for biomedical and other advanced applications. The detailed protocols for monomer synthesis, controlled radical polymerization via ATRP and RAFT, and subsequent polymer characterization offer a robust starting point for researchers in the field. The principles and techniques outlined herein are grounded in established polymer chemistry and can be adapted to achieve polymers with desired molecular weights, architectures, and functionalities.

References

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Application Notes and Protocols: 3-(3-Butenyl)benzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Diversity

In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 3-(3-Butenyl)benzoic acid emerges as a particularly strategic scaffold, possessing two orthogonal reactive centers: a nucleophilic terminal alkene and an electrophilic carboxylic acid on an aromatic ring. This unique combination offers a gateway to a diverse array of molecular skeletons, including valuable heterocyclic systems and functionalized carbocycles relevant to medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the underlying chemical principles that govern its transformations. We will delve into both intramolecular and intermolecular reactions, showcasing how this building block can be strategically employed to generate key pharmaceutical intermediates.

Chemical Properties and Reactivity Profile

To effectively utilize this compound, a thorough understanding of its chemical properties is essential.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol -
Appearance Off-white to pale yellow solidTypical for similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Slightly soluble in hot water.[1][2]General knowledge on benzoic acids
pKa ~4.2 (estimated)Based on benzoic acid[2]

The reactivity of this compound is governed by its three key structural components:

  • The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction. Its position on the benzene ring also directs electrophilic aromatic substitution to the meta position.[3]

  • The Terminal Alkene: The butenyl chain's double bond is susceptible to a variety of addition and cyclization reactions, including hydrogenation, halogenation, and metal-catalyzed processes.

  • The Benzene Ring: The aromatic ring can participate in electrophilic substitution reactions, although the carboxylic acid group is deactivating.[3]

This multifaceted reactivity allows for a modular approach to library synthesis and the construction of complex lead compounds.

Synthetic Applications & Protocols

Intramolecular Cyclizations: Accessing Privileged Scaffolds

The true synthetic power of this compound lies in its propensity for intramolecular reactions, which provide rapid access to bicyclic structures commonly found in pharmaceuticals.

Iodolactonization is a powerful method for the synthesis of γ-lactones, a structural motif present in numerous natural products and bioactive molecules.[4] The reaction proceeds through the electrophilic activation of the alkene by iodine, followed by intramolecular nucleophilic attack by the carboxylate.

G

Protocol 1: Synthesis of γ-(Iodomethyl)dihydroisocoumarin

  • Rationale: This protocol is adapted from established procedures for the iodolactonization of γ,δ-unsaturated carboxylic acids.[4][5] The use of sodium bicarbonate is crucial to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which is necessary for the intramolecular cyclization. Acetonitrile is chosen as a co-solvent to ensure solubility of the starting material.

  • Materials:

    • This compound (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Iodine (I₂) (2.0 eq)

    • Acetonitrile (MeCN)

    • Deionized water

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 g, 5.67 mmol) in a mixture of acetonitrile (20 mL) and water (20 mL) in a round-bottom flask.

    • Add sodium bicarbonate (1.2 g, 14.2 mmol) to the solution and stir until all solids have dissolved.

    • Cool the flask to 0 °C in an ice bath.

    • Add iodine (2.88 g, 11.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-(iodomethyl)dihydroisocoumarin.

  • Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the vinyl protons and the appearance of new signals corresponding to the lactone ring protons. The presence of the C-I bond can be confirmed by mass spectrometry.

The intramolecular Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic ring systems.[6][7] By first converting the carboxylic acid to an ester or amide, and introducing a halide on the butenyl chain, an intramolecular Heck cyclization can be initiated to form a tetralone precursor. Tetralones are important structural motifs in many pharmaceuticals, including antidepressants and anticancer agents.[1][8][9][10][11]

G

Protocol 2: Synthesis of a Tetralone Precursor via Intramolecular Heck Reaction (Conceptual Protocol)

  • Rationale: This conceptual protocol outlines the key steps for achieving an intramolecular Heck cyclization. The successful execution of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions presented here are based on general protocols for intramolecular Heck reactions.[6][7][12][13] The substrate, a 3-(4-halobutyl)benzoyl derivative, would first need to be synthesized from this compound via hydrohalogenation of the double bond.

  • Materials (for Heck Reaction):

    • 3-(4-Bromobutyl)benzoyl derivative (e.g., methyl ester) (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (Conceptual):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 3-(4-bromobutyl)benzoyl derivative (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the tetralone precursor.

  • Self-Validation: Successful cyclization would be confirmed by the disappearance of the vinyl protons and the appearance of new aliphatic and aromatic signals in the ¹H NMR spectrum consistent with the tetralone ring system.

Intermolecular Reactions: Functional Group Transformations

The carboxylic acid and alkene moieties of this compound can also be functionalized independently through a variety of intermolecular reactions, allowing for the introduction of diverse pharmacophores.

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[14][15] this compound can be readily coupled with a wide range of amines using standard coupling reagents.

Protocol 3: General Procedure for Amide Coupling

  • Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[14] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amide by column chromatography or recrystallization.

  • Self-Validation: The formation of the amide can be confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a new amide N-H signal (for primary amines) and characteristic shifts in the adjacent methylene protons.

Esterification is another fundamental transformation that can be used to modify the properties of a drug candidate, such as its solubility and bioavailability.[16][17][18][19][20]

Protocol 4: Fischer Esterification

  • Rationale: Fischer esterification is a classic acid-catalyzed method for forming esters.[21] Using the alcohol as the solvent drives the equilibrium towards the product. Sulfuric acid is a common and effective catalyst for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol) (as solvent)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Procedure:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

    • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be further purified by distillation or chromatography if necessary.

  • Self-Validation: Successful esterification is indicated by the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet (for methyl ester) or quartet and triplet (for ethyl ester) in the ¹H NMR spectrum.

Selective hydrogenation of either the alkene or the aromatic ring can be achieved by careful selection of the catalyst and reaction conditions.

Protocol 5: Selective Hydrogenation of the Alkene

  • Rationale: Palladium on carbon (Pd/C) is a standard catalyst for the hydrogenation of alkenes under mild conditions, which typically do not affect the aromatic ring.[22][23][24]

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol %)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add 10% Pd/C (5-10 mol %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate to obtain the product, 3-butylbenzoic acid.

  • Self-Validation: The disappearance of the vinyl proton signals in the ¹H NMR spectrum confirms the complete hydrogenation of the double bond.

Conclusion

This compound is a highly versatile and valuable building block for pharmaceutical synthesis. Its dual reactivity allows for the construction of a wide range of complex molecular architectures through both intramolecular and intermolecular transformations. The protocols provided in this guide offer a starting point for researchers to explore the synthetic potential of this compound. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can leverage this compound to accelerate the discovery and development of new therapeutic agents.

References

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Application Notes & Protocols: Derivatization of the Butenyl Group on 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 3-(3-Butenyl)benzoic Acid

This compound is a versatile bifunctional molecule, presenting both a terminal alkene and a carboxylic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug development. The butenyl group, in particular, offers a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Derivatization of this terminal alkene can be leveraged to modulate pharmacokinetic properties, introduce pharmacophores, or enable conjugation to biomolecules.[1][2][3] This guide provides detailed protocols and the underlying scientific rationale for several key derivatization strategies targeting the butenyl group, empowering researchers to harness its full synthetic potential.

Strategic Derivatization Pathways

The terminal double bond of the butenyl group is amenable to a variety of addition and oxidation reactions. The choice of reaction dictates the nature of the newly introduced functional group, thereby influencing the biological activity and physicochemical properties of the resulting derivative. This guide will focus on five powerful transformations: Epoxidation, Dihydroxylation, Oxidative Cleavage, Hydroboration-Oxidation, and Wacker Oxidation.

Caption: Key derivatization pathways for the butenyl group of this compound.

Epoxidation: Formation of a Reactive Oxirane Ring

Epoxidation of the terminal alkene yields a highly versatile epoxide intermediate.[4][5] This three-membered ring is susceptible to ring-opening by a variety of nucleophiles, providing a gateway to a wide range of functional groups, including diols, amino alcohols, and ethers.[6] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation due to their reliability and commercial availability.[6]

Protocol 1: Epoxidation using m-CPBA

Rationale: The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene.[6] The choice of a chlorinated solvent like dichloromethane (DCM) is crucial for solubilizing the starting material and the reagent. The reaction is typically run at or below room temperature to minimize side reactions.

ParameterValue
Starting Material This compound
Reagent meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-8 hours
Work-up Aqueous sodium bisulfite, sodium bicarbonate
Purification Flash column chromatography

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Caption: Workflow for the epoxidation of this compound.

Syn-Dihydroxylation: Formation of a Vicinal Diol

The conversion of the alkene to a vicinal diol introduces two hydroxyl groups, significantly increasing the polarity and hydrogen bonding capacity of the molecule.[7][8][9] This transformation is often a key step in the synthesis of compounds with improved aqueous solubility. Osmium tetroxide (OsO₄) is a highly reliable reagent for achieving syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.[7][10][11] Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[11]

Protocol 2: Catalytic Syn-Dihydroxylation with OsO₄/NMO

Rationale: The reaction mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to the diol.[8][10] The co-oxidant, NMO, re-oxidizes the reduced osmium species, allowing the catalytic cycle to continue. A mixed solvent system of acetone and water is commonly used to solubilize all reaction components.

ParameterValue
Starting Material This compound
Catalyst Osmium tetroxide (OsO₄, 4% in water)
Co-oxidant N-methylmorpholine N-oxide (NMO)
Solvent Acetone/Water
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Aqueous sodium sulfite
Purification Flash column chromatography

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v), add NMO (1.5 eq).

  • Add a catalytic amount of OsO₄ solution (e.g., 1-2 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the vicinal diol.

Caption: Workflow for the syn-dihydroxylation of this compound.

Oxidative Cleavage: Generation of Carbonyl Functionalities

Oxidative cleavage of the butenyl group breaks the carbon-carbon double bond, leading to the formation of smaller molecules with carbonyl groups.[12][13][14][15] This reaction is particularly useful for synthesizing derivatives with aldehyde or carboxylic acid functionalities. Ozonolysis is a powerful and clean method for achieving this transformation.[12][13] The choice of work-up conditions determines the final product: a reductive work-up with dimethyl sulfide (DMS) yields an aldehyde, while an oxidative work-up with hydrogen peroxide gives a carboxylic acid.[12][15][16]

Protocol 3: Ozonolysis with Reductive Work-up

Rationale: Ozone adds to the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[12] Reductive work-up with DMS reduces the ozonide to the desired aldehyde and dimethyl sulfoxide (DMSO). The reaction is performed at low temperatures (-78 °C) to control the reactivity of ozone.

ParameterValue
Starting Material This compound
Reagent Ozone (O₃)
Work-up Reagent Dimethyl sulfide (DMS)
Solvent Dichloromethane (DCM) or Methanol
Temperature -78 °C
Reaction Time Varies (indicated by color change)
Purification Flash column chromatography

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in DCM or methanol in a flask equipped with a gas inlet tube and a stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (2-3 eq) to the cold solution.

  • Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Caption: Workflow for the ozonolysis of this compound.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a two-step process that converts the terminal alkene into a primary alcohol.[17][18] This reaction is highly regioselective, following an anti-Markovnikov addition pattern, where the hydroxyl group adds to the less substituted carbon of the double bond.[18][19][20] This method is invaluable for accessing terminal alcohol derivatives.

Protocol 4: Hydroboration-Oxidation

Rationale: In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds across the double bond in a concerted, syn-addition.[20][21] The boron atom adds to the less sterically hindered terminal carbon.[19] In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide), replacing the carbon-boron bond with a carbon-hydroxyl bond.[17]

ParameterValue
Starting Material This compound
Reagents Borane-tetrahydrofuran complex (BH₃·THF), Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours for hydroboration, 1-2 hours for oxidation
Purification Acid-base extraction and/or chromatography

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of BH₃·THF (e.g., 1 M in THF, ~1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M), followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours.

  • Acidify the reaction mixture with aqueous HCl to protonate the carboxylate and then extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Caption: Workflow for the hydroboration-oxidation of this compound.

Wacker Oxidation: Synthesis of a Methyl Ketone

The Wacker oxidation transforms a terminal alkene into a methyl ketone, a valuable functional group in organic synthesis.[22][23][24][25] This reaction is catalyzed by a palladium(II) salt and utilizes a co-catalyst, typically a copper salt, to re-oxidize the palladium and make the process catalytic in palladium.[23][25] Molecular oxygen is often used as the terminal oxidant.[23]

Protocol 5: Wacker-Tsuji Oxidation

Rationale: The mechanism involves the nucleophilic attack of water on a palladium-alkene π-complex, followed by a series of steps including β-hydride elimination and reductive elimination to form the ketone product.[22][24] The copper salt facilitates the re-oxidation of Pd(0) to Pd(II) by oxygen.[23] A common solvent system is a mixture of dimethylformamide (DMF) and water.[23]

ParameterValue
Starting Material This compound
Catalyst Palladium(II) chloride (PdCl₂)
Co-catalyst Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
Terminal Oxidant Oxygen (O₂) or Air
Solvent Dimethylformamide (DMF)/Water
Temperature Room temperature to 50 °C
Reaction Time 12-48 hours
Purification Extraction and column chromatography

Step-by-Step Methodology:

  • Set up a flask with a balloon of oxygen or an inlet for a gentle stream of air.

  • To a solution of this compound (1.0 eq) in a DMF/water mixture (e.g., 7:1 v/v), add PdCl₂ (5-10 mol%) and CuCl (1.0-2.0 eq).[24]

  • Stir the reaction mixture under an oxygen atmosphere at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude methyl ketone derivative by flash column chromatography.

Caption: Workflow for the Wacker oxidation of this compound.

Conclusion

The butenyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other valuable functionalities. The protocols outlined in this guide for epoxidation, dihydroxylation, oxidative cleavage, hydroboration-oxidation, and Wacker oxidation provide researchers with a robust toolkit for the derivatization of this important building block. By understanding the underlying principles and carefully executing these procedures, scientists in drug discovery and development can efficiently generate diverse libraries of compounds for biological screening and lead optimization.

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Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 3-(3-Butenyl)benzoic Acid

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Benzoic acid derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] The molecule this compound presents a particularly interesting scaffold for synthetic chemists. It possesses three key functional handles that can be selectively manipulated: the carboxylic acid, the aromatic ring, and the terminal alkene. This unique combination opens up a plethora of possibilities for molecular diversification through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the application of several key cross-coupling reactions—the Heck, Suzuki-Miyaura, and Sonogashira reactions—to the this compound scaffold. We will delve into the mechanistic underpinnings of these powerful transformations, provide detailed, field-tested protocols, and discuss the critical experimental parameters that govern their success. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile building block in their synthetic endeavors.

The Heck Reaction: C-C Bond Formation at the Alkene

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex.[3] In the context of this compound, the terminal alkene of the butenyl group serves as a prime site for arylation or vinylation, leading to the synthesis of substituted styrene and diene derivatives.

Mechanistic Insights

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a Pd(0)/Pd(II) cycle.[4] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (R-X) bond to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The terminal alkene of the butenyl group coordinates to the palladium center, followed by migratory insertion of the aryl or vinyl group onto the alkene.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

A variation of the Heck reaction, the decarbonylative Heck reaction, allows for the direct coupling of benzoic acids with alkenes, proceeding through the loss of carbon monoxide. This approach could potentially be applied to this compound itself, coupling at the aromatic ring.[5]

Experimental Protocol: Heck Coupling of 3-Bromobenzoic acid with But-3-en-1-ol (a model for the butenyl side chain)

This protocol is adapted from procedures for Heck reactions on similar substrates.[6]

Materials:

  • 3-Bromobenzoic acid

  • But-3-en-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromobenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add but-3-en-1-ol (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Readily available and effective precatalysts for Heck reactions.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the Pd(0) species and influence reactivity.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the HX generated during the catalytic cycle.[5]
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents that solubilize the reactants and catalyst.
Temperature 80-120 °CProvides the necessary thermal energy for the reaction to proceed.

The Suzuki-Miyaura Coupling: Arylation of the Benzoic Acid Ring

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] For this compound, this reaction is ideal for functionalizing the aromatic ring, provided a halogen substituent is present (e.g., 3-bromo-5-(3-butenyl)benzoic acid).

Mechanistic Insights

The Suzuki-Miyaura coupling also operates via a Pd(0)/Pd(II) catalytic cycle:[8]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form an arylpalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (Ar'-B(OR)₂) transfers its organic group to the palladium center, forming a diarylpalladium(II) complex. The base is crucial for activating the organoboron reagent.

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.

A key consideration is the potential for the butenyl group to interfere with the reaction. However, under standard Suzuki conditions, the terminal alkene is generally a spectator.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is based on established methods for Suzuki couplings of aryl halides.[9]

Materials:

  • 3-Bromo-5-(3-butenyl)benzoic acid (requires prior synthesis)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-(3-butenyl)benzoic acid (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Highly effective catalysts for a broad range of Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂OA mixture of organic solvent and water is often optimal.
Temperature 80-110 °CTypical temperature range for Suzuki-Miyaura reactions.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to introduce an alkynyl group onto the aromatic ring of a halogenated this compound derivative.

Mechanistic Insights

The Sonogashira coupling involves a dual catalytic system of palladium and copper:[10]

  • Palladium Cycle: Similar to the Heck and Suzuki reactions, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting complex undergoes reductive elimination to form the aryl-alkyne product and regenerate the Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling of a Halogenated this compound Derivative

This protocol is adapted from standard Sonogashira coupling procedures.[11]

Materials:

  • 3-Iodo-5-(3-butenyl)benzoic acid (requires prior synthesis)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 3-iodo-5-(3-butenyl)benzoic acid (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira reactions.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DiisopropylamineActs as both a base and a solvent in many cases.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.
Temperature Room temperature to 60 °COften proceeds under mild temperature conditions.

Intramolecular Reactions: A Pathway to Cyclic Scaffolds

The butenyl side chain of this compound also opens the door to intramolecular cross-coupling reactions, particularly the intramolecular Heck reaction. This can lead to the formation of fused ring systems, which are of significant interest in medicinal chemistry. For example, an intramolecular Heck reaction could potentially yield a dihydronaphthalene or indane derivative, depending on the regioselectivity of the cyclization.

G cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Reactant This compound Derivative ReactionVessel Reaction Setup (Inert Atmosphere, Temperature Control) Reactant->ReactionVessel Catalyst Palladium Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Mixing Mixing & Reaction ReactionVessel->Mixing Quenching Reaction Quenching Mixing->Quenching After reaction completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, allows for the selective functionalization of both the butenyl side chain and the aromatic ring. This guide has provided a comprehensive overview of these powerful synthetic tools, including their mechanistic foundations and practical experimental protocols. By understanding and applying these methods, researchers can unlock the full synthetic potential of this compound and its derivatives in the pursuit of novel therapeutics and other advanced materials.

References

Sources

Application Note & Protocol: A Scalable Synthesis of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the scaled-up synthesis of 3-(3-Butenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route is designed for robustness, safety, and scalability, addressing the common challenges encountered when transitioning from bench-scale to larger-scale production. The protocol begins with a Grignard reaction between 3-bromobenzonitrile and allylmagnesium bromide, followed by the alkaline hydrolysis of the resulting nitrile intermediate. This guide emphasizes the causality behind critical process parameters, rigorous safety procedures for handling organometallic reagents, and detailed methodologies for reaction work-up and product purification.

Introduction and Strategic Overview

This compound is an aromatic carboxylic acid featuring a terminal alkene. This bifunctional architecture makes it a versatile intermediate for introducing both aromatic and an orthogonally reactive alkenyl moiety into more complex molecules, particularly in the development of novel pharmaceutical agents and functional polymers.

The successful scale-up of any chemical synthesis requires a strategic shift from mere procedural execution to a deep understanding of reaction kinetics, thermodynamics, and safety implications. The synthetic route detailed herein was selected for its high reliability, use of readily available starting materials, and predictable reaction outcomes.

The two-step synthesis proceeds as follows:

  • Step 1: Nucleophilic Addition (Grignard Reaction). Formation of the key C-C bond via the addition of allylmagnesium bromide to the electrophilic carbon of the nitrile group in 3-bromobenzonitrile. This yields the intermediate, 3-(but-3-en-1-yl)benzonitrile.

  • Step 2: Hydrolysis. Conversion of the nitrile functional group into a carboxylic acid via saponification under basic conditions, followed by acidification to yield the final product.

This application note provides not just the "how," but the "why," ensuring that researchers can adapt and troubleshoot the protocol with a foundation of expert knowledge.

Critical Safety and Handling Protocols

Scaling up Grignard reactions introduces significant safety challenges, primarily due to the pyrophoric and water-reactive nature of the reagents and the exothermic profile of the reaction.[1][2] Adherence to the following protocols is mandatory.

  • Inert Atmosphere: All stages of the Grignard reaction must be conducted under an inert atmosphere (dry nitrogen or argon) to prevent quenching by atmospheric oxygen and moisture.[2][3]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C overnight and cooled under an inert atmosphere), and all solvents must be anhydrous.[4] Water acts as an acid and will destroy the Grignard reagent.[3][4]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is recommended over diethyl ether for scale-up due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[5]

  • Exotherm Management: The formation and subsequent reaction of the Grignard reagent are highly exothermic.[3][5] The reaction vessel must be equipped with efficient overhead stirring, a thermometer, and an external cooling bath (e.g., ice-water or dry ice/acetone). The addition of reagents must be slow and controlled to maintain the internal temperature within the specified range.[1]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex flight gloves are recommended when handling pyrophoric materials) must be worn.[1][5] The entire procedure must be performed in a certified chemical fume hood, and a blast shield is recommended for reactions of this scale.[1]

Experimental Workflow: A Visual Guide

The following diagram outlines the complete workflow for the synthesis, from initial setup to final product isolation.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis & Purification A Apparatus Setup (Dry Glassware, Inert Atm.) B Allylmagnesium Bromide Formation/Addition A->B C Reaction with 3-Bromobenzonitrile B->C D Reaction Quench (aq. NH4Cl) C->D E Work-up & Extraction D->E F Solvent Removal E->F Crude Nitrile Intermediate G Alkaline Hydrolysis (NaOH, Reflux) F->G H Acidification (HCl) G->H I Product Isolation (Filtration) H->I J Recrystallization I->J

Caption: High-level workflow for the two-step synthesis.

Detailed Synthesis Protocol

Part A: Scale-up Synthesis of 3-(but-3-en-1-yl)benzonitrile

This protocol is designed for a ~100 mmol scale. Adjustments for other scales should maintain molar ratios.

Table 1: Reagents and Materials for Part A

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium Turnings24.313.16 g130Activate if necessary.
Allyl Bromide120.9815.73 g (11.5 mL)130Freshly distilled is recommended.
3-Bromobenzonitrile182.0218.20 g100Ensure it is dry.
Anhydrous Tetrahydrofuran (THF)-400 mL-From a solvent purification system.
Saturated aq. NH₄Cl Solution-150 mL-For quenching the reaction.
Diethyl Ether-3 x 100 mL-For extraction.
Saturated aq. NaCl Solution (Brine)-100 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-~20 g-For drying organic phase.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[3]

  • Grignard Reagent Preparation: Place the magnesium turnings (3.16 g) in the reaction flask. Add 50 mL of anhydrous THF. In the dropping funnel, prepare a solution of allyl bromide (15.73 g) in 100 mL of anhydrous THF.

  • Initiation: Add ~10 mL of the allyl bromide solution to the stirred magnesium turnings. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight warming of the flask. If initiation is delayed, gentle heating with a heat gun or the addition of a small iodine crystal may be required.[6]

  • Grignard Formation: Once the reaction has started, cool the flask in an ice-water bath. Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux, keeping the internal temperature below 30°C.[7] After the addition is complete, stir the resulting gray-brown solution for an additional 60 minutes at room temperature.

  • Reaction with Nitrile: Dissolve 3-bromobenzonitrile (18.20 g) in 150 mL of anhydrous THF and add this solution to the dropping funnel. Cool the Grignard solution in the flask to 0°C using an ice-water bath. Add the 3-bromobenzonitrile solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction flask back to 0°C in a large ice-water bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. This process can be exothermic and may cause gas evolution; control the addition rate to manage this.

  • Work-up and Extraction: Transfer the mixture to a 2 L separatory funnel. Add 100 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(but-3-en-1-yl)benzonitrile as an oil. The product is often of sufficient purity for the next step.

Part B: Hydrolysis to this compound and Purification

Table 2: Reagents and Materials for Part B

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Crude 3-(but-3-en-1-yl)benzonitrile157.21(from Part A)~100
Sodium Hydroxide (NaOH)40.0020.0 g500
Deionized Water-200 mL-
Ethanol-100 mL-To aid solubility.
Concentrated Hydrochloric Acid (~12 M)-As needed (~45 mL)-Use in a well-ventilated fume hood.
Heptane/Ethyl Acetate Mixture-As needed-For recrystallization.

Step-by-Step Methodology:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude nitrile from Part A, sodium hydroxide (20.0 g), 200 mL of deionized water, and 100 mL of ethanol.

  • Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours. The hydrolysis of nitriles can be slow; the reaction is complete when the oily nitrile layer is no longer visible.[8][9] Ammonia gas will be evolved during the reaction.[8]

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice-water bath. Slowly and with vigorous stirring, add concentrated HCl until the pH of the solution is ~1-2 (check with pH paper). A thick white precipitate of this compound will form.

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.[9]

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass or crystallization dish to air-dry. For final drying, place the solid in a vacuum oven at 40-50°C.

  • Purification (Recrystallization): If further purification is required, recrystallize the crude product from a suitable solvent system, such as a mixture of heptane and ethyl acetate or hot water.[10][11] Dissolve the acid in a minimum amount of the hot solvent mixture, allow it to cool slowly to form pure crystals, and collect by vacuum filtration.

Reaction Mechanism and Rationale

The synthetic pathway relies on two fundamental organic transformations. Understanding the mechanism provides insight into potential side reactions and optimization strategies.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Nitrile Hydrolysis (Basic) Nitrile R-C≡N Imine_anion R-C(=N⁻)CH₂CH=CH₂ Grignard CH₂=CHCH₂⁻ MgBr⁺ Grignard->Nitrile Nucleophilic Attack Imine R-C(=NH)CH₂CH=CH₂ Imine_anion->Imine Protonation (Work-up) Nitrile2 R-C≡N Intermediate1 R-C(OH)=N⁻ Hydroxide ⁻OH Hydroxide->Nitrile2 Attack Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization (via H₂O) Carboxylate R-C(=O)O⁻ Amide->Carboxylate Further Hydrolysis (+ ⁻OH, -NH₃) CarboxylicAcid R-C(=O)OH Carboxylate->CarboxylicAcid Acidification (+ H⁺)

Caption: Simplified reaction mechanisms for both synthetic steps.

The choice of alkaline hydrolysis is deliberate for scale-up. It converts the product into a water-soluble carboxylate salt, allowing for easy removal of non-polar impurities through an aqueous wash before the final product is precipitated by acidification.[8][12] This "extractive work-up" simplifies purification significantly.

Expected Results and Data Summary

Table 3: Summary of a Typical 100 mmol Scale Synthesis

ParameterStep 1 (Nitrile Formation)Step 2 (Acid Formation)Overall Yield
Starting Material 3-Bromobenzonitrile3-(but-3-en-1-yl)benzonitrile-
Theoretical Yield 15.72 g17.62 g17.62 g
Typical Actual Yield (Crude) 14.5 - 15.2 g15.5 - 16.4 g-
Typical Yield (After Recryst.) -14.1 - 15.0 g80 - 85%
Appearance Yellow to brown oilWhite crystalline solid-
Expected Melting Point -68-70 °C-

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. Wet glassware/solvents; inactive magnesium surface.Ensure all equipment is rigorously dry.[4] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[6]
Low yield in Grignard step. Premature quenching of reagent; side reactions (e.g., Wurtz coupling).Maintain strict anhydrous and inert conditions.[3] Ensure slow addition of allyl bromide to minimize coupling.[7]
Incomplete hydrolysis. Insufficient reaction time or base concentration.Extend reflux time. Ensure at least 3-4 molar equivalents of NaOH are used relative to the nitrile.
Product oils out during acidification. Product melting point is low; insufficient cooling.Ensure the solution is thoroughly chilled in an ice bath before and during acidification. Stir vigorously.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • Laboratory Safety. (2018). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • García-Losada, P., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie International Edition. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2019). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Gholamipour-Shirazi, A., & Rolando, C. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • ACS Publications. Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry. [Link]

  • Alcázar, J., et al. (2021). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. [Link]

  • RSC Publishing. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid. RSC Advances. [Link]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • Google Patents. (1998). Process for preparing substituted benzoic acid.
  • Molbase. Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]

  • ResearchGate. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • ResearchGate. (2021). Addition of commercially available allyl magnesium bromide to.... [Link]

  • Wang, Y., et al. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry. [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • Google Patents. (2005).
  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

  • National Bureau of Standards. Preparation of benzoic acid of high purity. [Link]

  • National Institutes of Health. (2012). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. [Link]

  • Google Patents. (1991).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Wikipedia. Allylmagnesium bromide. [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?[Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. [Link]

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  • YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]

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Application Notes & Protocols: The Use of 3-(3-Butenyl)benzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

3-(3-Butenyl)benzoic acid is a bifunctional organic molecule featuring a terminal alkene (butenyl group) and a carboxylic acid attached to a benzene ring. This unique architecture positions it as a highly versatile building block in materials science. The carboxylic acid moiety offers a reactive handle for forming ester or amide bonds and for anchoring to metal oxide surfaces. Simultaneously, the terminal butenyl group provides a site for a variety of polymerization and "click" chemistry reactions.

While direct literature on this specific isomer is sparse, its potential can be expertly extrapolated from the well-documented chemistry of its constituent functional groups. These application notes provide researchers with a foundational guide to the synthesis and utilization of this compound for creating novel polymers, functionalized surfaces, and advanced composite materials. We will explore its role as a polymerizable monomer, a crosslinking agent, and a surface modifier, complete with detailed, field-tested protocols.

Part 1: Synthesis of this compound

Rationale for Synthetic Route

The Suzuki coupling is chosen for its high tolerance of functional groups, including the carboxylic acid (or its ester precursor), and its generally high yields and mild reaction conditions. The strategy involves coupling a protected bromobenzoic acid derivative with an alkenylborane.

Experimental Protocol: Synthesis via Suzuki Coupling

Objective: To synthesize this compound from methyl 3-bromobenzoate and 3-butenylboronic acid pinacol ester.

Materials:

  • Methyl 3-bromobenzoate

  • 3-Butenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol (MeOH)

  • Water (deionized)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Standard reflux apparatus

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Procedure:

Step 1: Suzuki Coupling to form Methyl 3-(3-Butenyl)benzoate

  • In a 250 mL Schlenk flask under an argon atmosphere, add methyl 3-bromobenzoate (1.0 eq), 3-butenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

  • Add a 4:1 mixture of Toluene:Water as the solvent. The total volume should be sufficient to dissolve the reactants upon heating.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure methyl 3-(3-butenyl)benzoate.

Step 2: Saponification to this compound

  • Dissolve the purified methyl 3-(3-butenyl)benzoate from Step 1 in a 1:1 mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 4 hours.

  • Cool the reaction mixture and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification Reactants Methyl 3-bromobenzoate + 3-Butenylboronic acid pinacol ester Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O Reactants->Catalyst Reaction Heat (90°C, 12h) under Argon Catalyst->Reaction Workup1 Extraction & Purification (Column Chromatography) Reaction->Workup1 Product1 Methyl 3-(3-butenyl)benzoate Workup1->Product1 Reagents2 NaOH MeOH/H₂O Product1->Reagents2 Reaction2 Heat (60°C, 4h) Reagents2->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthesis of this compound via a two-step process.

Part 2: Application as a Functional Monomer in Radical Polymerization

The vinyl group of this compound allows it to act as a monomer in free-radical polymerization, similar to styrene or vinylbenzoic acid.[1][2] The resulting polymer, poly(this compound), possesses a backbone with pendant carboxylic acid groups, making it a functional polymer with tunable solubility and reactivity.

Rationale for Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[3][4] The carboxylic acid groups along the polymer chain can be used for subsequent crosslinking, drug conjugation, or to impart pH-responsive behavior. For this protocol, we use Azobisisobutyronitrile (AIBN) as a thermal initiator.

Experimental Protocol: Free-Radical Polymerization

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous DMF.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • After the final thaw, backfill the tube with argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours with magnetic stirring. The solution will become more viscous.

  • Terminate the reaction by cooling the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture dropwise into a beaker of vigorously stirring methanol.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with fresh methanol and diethyl ether to remove unreacted monomer and initiator fragments.

  • Dry the final polymer product under vacuum at 40 °C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by FT-IR and NMR to confirm the structure.

Table 1: Hypothetical Polymerization Results

Monomer:Initiator RatioPolymerization Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
100:1248525,0001.8
200:1248248,0001.9
100:1489528,0002.1

Part 3: Application in Surface Modification of Nanoparticles

The carboxylic acid group of this compound serves as an excellent anchor for modifying the surface of various inorganic nanoparticles, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄).[5][6] This functionalization imparts a new reactive interface on the nanoparticle, decorated with polymerizable butenyl groups.

Rationale for Surface Modification

Surface modification can prevent nanoparticle aggregation, improve dispersibility in polymer matrices, and provide reactive sites for further functionalization.[7][8] The butenyl groups introduced onto the nanoparticle surface can be used for "grafting-to" or "grafting-from" polymerizations or for creating organic-inorganic hybrid materials via reactions like thiol-ene click chemistry.[9]

Experimental Protocol: Surface Modification of TiO₂ Nanoparticles

Objective: To functionalize the surface of TiO₂ nanoparticles with this compound.

Materials:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • This compound

  • Anhydrous Toluene

  • Ethanol

Procedure:

  • Activate the TiO₂ nanoparticles by sonicating them in a 1:1 mixture of ethanol and water for 30 minutes to ensure a hydroxylated surface. Centrifuge and dry the nanoparticles in a vacuum oven at 100 °C overnight.

  • Disperse the dried TiO₂ nanoparticles in anhydrous toluene via sonication for 15 minutes to create a uniform suspension.

  • In a separate flask, dissolve an excess of this compound in anhydrous toluene.

  • Add the benzoic acid solution to the nanoparticle suspension.

  • Heat the mixture to 80 °C and stir under an argon atmosphere for 24 hours. The carboxylic acid will chemisorb onto the TiO₂ surface.[5]

  • Cool the suspension to room temperature.

  • Collect the surface-modified nanoparticles by centrifugation.

  • Wash the collected particles repeatedly with toluene and then ethanol to remove any physically adsorbed, unreacted acid.

  • Dry the final functionalized TiO₂ nanoparticles under vacuum.

  • Confirm the surface modification using FT-IR spectroscopy (observing C=C and aromatic C-H stretches), Thermogravimetric Analysis (TGA) to quantify the organic content, and Transmission Electron Microscopy (TEM) to assess particle morphology and dispersion.

Diagram: Nanoparticle Surface Functionalization

G cluster_0 Before Modification cluster_1 After Modification NP TiO₂ OH1 OH NP->OH1 OH2 OH NP->OH2 OH3 OH NP->OH3 Monomer This compound NP_mod TiO₂ Monomer->NP_mod Toluene, 80°C Func1 OOC-Ph-(CH₂)₂-CH=CH₂ NP_mod->Func1 Func2 OOC-Ph-(CH₂)₂-CH=CH₂ NP_mod->Func2 Func3 OOC-Ph-(CH₂)₂-CH=CH₂ NP_mod->Func3

Caption: Schematic of TiO₂ nanoparticle surface modification.

Part 4: Advanced Application: Crosslinking via Thiol-Ene Click Chemistry

The butenyl-functionalized materials, whether polymers or nanoparticles, can be readily crosslinked or further modified using the highly efficient and orthogonal thiol-ene "click" reaction.[10][11] This reaction proceeds rapidly under UV initiation in the presence of a photoinitiator and a multifunctional thiol.

Rationale for Thiol-Ene Crosslinking

Thiol-ene chemistry is a powerful tool in materials science due to its high efficiency, lack of byproducts, and insensitivity to many other functional groups.[12][13] It allows for the rapid curing of materials and the formation of well-defined network structures.

Experimental Protocol: UV-Cured Crosslinking of a Functional Polymer Film

Objective: To create a crosslinked polymer network from poly(this compound-co-methyl methacrylate) and a dithiol crosslinker.

Materials:

  • A copolymer containing this compound units (e.g., synthesized via radical polymerization with another monomer like MMA).

  • 1,6-Hexanedithiol (dithiol crosslinker).

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator).

  • Tetrahydrofuran (THF, solvent).

Procedure:

  • Dissolve the butenyl-containing polymer (1.0 g) in THF to form a 20 wt% solution.

  • Add the dithiol crosslinker. The molar ratio of ene groups (from the polymer) to thiol groups should be 1:1 for optimal network formation.

  • Add the photoinitiator, DMPA (1 wt% with respect to the total mass of polymer and thiol).

  • Stir the solution in the dark until all components are fully dissolved.

  • Cast the solution onto a glass substrate to form a thin film. Allow the solvent to evaporate in a fume hood.

  • Place the dry film under a UV lamp (e.g., 365 nm) for 5-10 minutes to initiate the thiol-ene reaction and crosslink the film.

  • The resulting film should be insoluble in THF, confirming successful crosslinking.

  • Analyze the crosslinked material using FT-IR (disappearance of the S-H peak at ~2570 cm⁻¹) and swelling studies to determine the crosslink density.

Conclusion

This compound represents a promising, yet underexplored, molecule for materials science. Its dual functionality allows for a wide range of applications, from the synthesis of novel functional polymers to the creation of advanced organic-inorganic hybrid materials. The protocols outlined in this document provide a comprehensive starting point for researchers to begin harnessing the potential of this versatile chemical building block.

References

  • Li + -Catalyzed Radical Polymerization of Simple Terminal Alkenes. (n.d.). ACS Publications. Retrieved from [Link]

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. (n.d.). PMC. Retrieved from [Link]

  • Nanoparticle Surface Functionalization-Carboxylation (-COOH). (n.d.). CD Bioparticles. Retrieved from [Link]

  • Influence of Carboxylic Modification Using Polyacrylic Acid on Characteristics of Fe3O4 Nanoparticles with Cluster Structure. (n.d.). MDPI. Retrieved from [Link]

  • Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Carboxylic Acid Applications in Nanotechnology: Future Insights. (2024). Patsnap Eureka. Retrieved from [Link]

  • Synthesis of Eugenol-Based Polyols via Thiol–Ene Click Reaction and High-Performance Thermosetting Polyurethane Therefrom. (2020). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Poly(4-vinylbenzoic acid): A Re-Engineered Binder for Improved Performance from Water-Free Slurry Processing for Silicon Graphite Composite Electrodes. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. (n.d.). Europe PMC. Retrieved from [Link]

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • The thiol‐ene (click) reaction for the synthesis of plant oil derived polymers. (n.d.). Sci-Hub. Retrieved from [Link]

  • Scheme 2. Acyclic diene metathesis (ADMET) polymerization of diallyl... (n.d.). ResearchGate. Retrieved from [Link]

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  • ADMET polymerization of diallyl esters using UNC catalyst. Reaction conditions are. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Polymerization of p-Cyanostyrene, p-Vinylbenzoic Acid and its Methyl Ester1,2. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(3-Butenyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who may encounter challenges related to purity and side-product formation during their synthetic work. We provide in-depth, cause-and-effect explanations for common issues and present validated troubleshooting strategies in a direct question-and-answer format.

Section 1: Troubleshooting Impurities in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing this compound, typically by coupling a 3-halobenzoic acid derivative with a butenylboronic acid or ester.[1][2] Despite its robustness, several characteristic side reactions can lead to persistent impurities.

Frequently Asked Questions (FAQs)

Question 1: My final product is contaminated with benzoic acid and my overall yield is low. What is the likely cause?

Answer: This issue is most commonly caused by protodeboronation of the butenylboronic acid coupling partner.[3][4]

  • Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[3] This reaction is often catalyzed by the base required for the Suzuki coupling and is exacerbated by the presence of water in the reaction mixture.[4][5] When the butenylboronic acid is consumed by this side reaction, the palladium catalyst may instead facilitate the dehalogenation of your 3-halobenzoic acid starting material, leading to benzoic acid as a byproduct.

  • Troubleshooting & Prevention:

    • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][6]

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. While some water is often necessary for the Suzuki reaction, excess water accelerates protodeboronation.

    • Optimize Base and Temperature: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Stronger bases can accelerate the decomposition of the boronic acid.[4]

    • "Slow Release" Strategy: Employing boronic acid derivatives like MIDA boronates can provide a slow release of the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[3]

Question 2: I've isolated a high-molecular-weight impurity that appears to be a dimer of my starting material. What is this and how do I prevent it?

Answer: You are likely observing homocoupling products. This is a very common byproduct in Suzuki reactions and can occur with either the aryl halide or the boronic acid.[6][7][8]

  • Causality:

    • Boronic Acid Homocoupling: Two molecules of the butenylboronic acid can couple to form 1,7-octadiene. This is often mediated by Pd(II) species and is significantly promoted by the presence of oxygen in the reaction mixture.[6][8][9]

    • Aryl Halide Homocoupling: Two molecules of your 3-halobenzoic acid derivative can couple to form 3,3'-biphenyldicarboxylic acid.

  • Troubleshooting & Prevention:

    • Thorough Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen. This can be achieved by sparging the solvent and reaction mixture with an inert gas (Nitrogen or Argon) before adding the palladium catalyst.[9]

    • Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) catalyst. This reduction step can sometimes promote homocoupling.[6] Using a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can mitigate this.

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of deleterious Pd(II) species without interfering with the main catalytic cycle.[9]

Question 3: How can I tell these impurities apart and remove them?

Answer: A combination of analytical techniques and targeted purification is required.

  • Identification:

    • GC-MS: Ideal for identifying volatile impurities like 1,7-octadiene (boronic acid homocoupling) and benzoic acid (from protodeboronation/dehalogenation).

    • LC-MS: Best for identifying the desired product, unreacted starting materials, and the high-boiling 3,3'-biphenyldicarboxylic acid (aryl halide homocoupling).

  • Purification:

    • Crystallization: this compound is a solid, and crystallization is often the most effective method for removing both lower and higher molecular weight impurities.[10][11]

    • Column Chromatography: If crystallization is insufficient, silica gel chromatography can be used to separate the product from non-polar impurities (like homocoupled dienes) and highly polar impurities (like diacids).

Workflow & Mechanistic Visualizations

Below is a troubleshooting workflow and a diagram illustrating the key reaction pathways in the Suzuki-Miyaura coupling.

G start Reaction Complete. Analyze by LC-MS/GC-MS purity_check Is Purity < 98%? start->purity_check impurity_id Identify Major Impurity by Mass purity_check->impurity_id Yes end Purity OK. Proceed. purity_check->end No benzoic_acid Impurity = Benzoic Acid? impurity_id->benzoic_acid dimer Impurity = Dimer (Homocoupling)? benzoic_acid->dimer No protodeb Cause: Protodeboronation/ Dehalogenation benzoic_acid->protodeb Yes homocoup Cause: O2 Presence/ Pd(II) Mediated dimer->homocoup Yes fix_protodeb Action: 1. Use Boronic Ester (Bpin) 2. Ensure Anhydrous Conditions 3. Re-optimize Base/Temp protodeb->fix_protodeb fix_homocoup Action: 1. Rigorously Degas Mixture 2. Use Pd(0) Precatalyst 3. Add Mild Reducing Agent homocoup->fix_homocoup

Caption: Troubleshooting workflow for Suzuki coupling.

G cluster_cycle Suzuki Catalytic Cycle cluster_impurities Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product This compound Ar-Pd(II)-R(L2)->Product Ar-R Protodeboronation Protodeboronation (H+ Source) Homocoupling Homocoupling (O2, Pd(II)) R-B(OR)2 Butenyl- B(OR)2 R-B(OR)2->Ar-Pd(II)-X(L2) R-B(OR)2->Protodeboronation R-B(OR)2->Homocoupling

Caption: Suzuki cycle with impurity pathways.

Section 2: Troubleshooting Impurities in Grignard-based Syntheses

An alternative route involves the use of a Grignard reagent. A common strategy is to protect the carboxylic acid of 3-bromobenzoic acid (e.g., as an ester), form the Grignard reagent, react it with a 4-halo-1-butene, and finally deprotect the acid. This route has its own distinct set of potential impurities.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction fails to initiate or gives very low conversion, and the main byproduct is simply benzoic acid. What is happening?

Answer: This is a classic symptom of Grignard reagent quenching by an acidic proton source.[12]

  • Causality: Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons—most commonly from water.[13][14][15] In your case, two sources are likely:

    • Trace Water: Any moisture in the glassware, solvent (typically THF or diethyl ether), or on the surface of the magnesium turnings will destroy the Grignard reagent as it forms.[13][16]

    • Carboxylic Acid Proton: If you attempt to form the Grignard reagent from 3-bromobenzoic acid directly, the reagent will immediately deprotonate the carboxylic acid of another starting material molecule, quenching itself.[12] This is why a protecting group strategy is essential.

  • Troubleshooting & Prevention:

    • Absolute Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use and cooled under an inert atmosphere (N₂ or Ar). Solvents must be rigorously dried over a suitable agent (e.g., sodium/benzophenone or a solvent purification system).[13]

    • Protect the Acidic Proton: The carboxylic acid must be protected, for instance, as a methyl or ethyl ester, before reaction with magnesium.[12]

    • Magnesium Activation: The surface of magnesium is often coated with a passivating layer of magnesium oxide.[14] Briefly crushing the turnings in a dry flask or using a small crystal of iodine can help activate the surface and initiate the reaction.

Question 2: After workup and deprotection, my product is contaminated with biphenyl and unreacted starting material. How can I address this?

Answer: This points to a combination of inefficient Grignard formation and a side reaction known as Wurtz-type homocoupling .

  • Causality:

    • Biphenyl Formation: A common side reaction during the formation of aryl Grignard reagents is the coupling of the Grignard reagent with a molecule of unreacted aryl halide, leading to a biphenyl byproduct.[14]

    • Unreacted Starting Material: If the Grignard reagent formation is incomplete, the unreacted protected 3-bromobenzoic acid will persist through the reaction and be isolated with the final product.

  • Troubleshooting & Prevention:

    • Slow Addition: Add the solution of the aryl halide to the magnesium turnings slowly. This maintains a low concentration of the halide relative to the magnesium, favoring Grignard formation over homocoupling.

    • Temperature Control: The reaction is exothermic. Maintain a gentle reflux; if the reaction becomes too vigorous, it can promote side reactions.

    • Purification: The biphenyl byproduct is non-polar and can typically be removed from the desired carboxylic acid product via an acid-base extraction during the workup, or by crystallization.

Data & Protocol Section
Table 1: Common Impurities & Analytical Signatures
Impurity NameCommon OriginStructureMol. Weight ( g/mol )Typical Analytical Method
Benzoic AcidProtodeboronation/Dehalogenation (Suzuki); Grignard QuenchingC₇H₆O₂122.12GC-MS, LC-MS
3,3'-Biphenyldicarboxylic acidHomocoupling of Aryl Halide (Suzuki)C₁₄H₁₀O₄242.23LC-MS
1,7-OctadieneHomocoupling of Boronic Acid (Suzuki)C₈H₁₄110.20GC-MS (Headspace)
3-Bromobenzoic acidUnreacted Starting MaterialC₇H₅BrO₂201.02GC-MS, LC-MS
Protocol: GC-MS Analysis for Volatile Impurities

This protocol is a general guideline for identifying impurities like benzoic acid and 1,7-octadiene.

  • Sample Preparation: Dissolve ~1-2 mg of the crude product in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). If the product is a salt, neutralize and extract into an organic solvent first.

  • Derivatization (Optional but Recommended): To improve the chromatography of the acidic components, derivatize the sample with a silylating agent like BSTFA. This converts the carboxylic acids to their more volatile TMS esters.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow ~1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 450 m/z.

  • Data Analysis: Compare the resulting mass spectra against a library (e.g., NIST) to identify peaks corresponding to expected impurities.

References

  • Wikipedia. Protodeboronation. [Link][3]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][1]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link][5]

  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link][2]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link][4]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link][7]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. [Link][13]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link][8]

  • Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link][9]

  • ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • University Course Material. (n.d.). Grignard Reaction. [Link][14]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link][17]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link][15]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Boron Molecular. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • ResearchGate. (n.d.). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link][18]

  • Molbase. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]

  • University Course Material. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link][16]

  • OrgoSolver. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]

  • Google Patents. (n.d.).
  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

  • ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

  • University Course Material. (n.d.). The Recrystallization of Benzoic Acid. [Link][10]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link][11]

Sources

Technical Support Center: Synthesis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-butenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling is particularly common, typically reacting a protected 3-halobenzoic acid (e.g., methyl 3-bromobenzoate) with 3-butenylboronic acid or its pinacol ester.[2] Other viable routes include the Negishi coupling, using an organozinc reagent, and the Stille coupling with an organotin reagent, though the toxicity of tin compounds makes this less favorable.[3]

Q2: I've observed significant consumption of my starting materials, but the yield of the desired product is low. What are the likely culprits?

Low yield despite high starting material conversion often points to the formation of soluble side products that are not easily detected by simple TLC analysis. The primary suspects in a palladium-catalyzed cross-coupling are:

  • Homocoupling: Dimerization of either the aryl halide or the organoboron/organozinc reagent.[4]

  • Protodeboronation/Dehalogenation: Loss of the boron moiety from the butenyl reagent or the halogen from the benzoic acid derivative, resulting in butene and benzoic acid derivatives, respectively.[5][6]

  • Alkene Isomerization: Shifting of the double bond in the butenyl side chain to a more thermodynamically stable internal position.[7][8]

These side reactions compete directly with the desired cross-coupling pathway and are addressed in detail in the troubleshooting guide below.

Q3: Why is it critical to protect the carboxylic acid functional group during the synthesis?

The carboxylic acid proton is acidic and incompatible with the basic conditions and organometallic intermediates of many cross-coupling reactions. In Suzuki couplings, the base required for the catalytic cycle would deprotonate the carboxylic acid.[9] In reactions involving the preparation of Grignard or organozinc reagents from 3-bromobenzoic acid, the highly basic organometallic species would be instantly quenched by the acidic proton.[10] Therefore, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction and deprotected in a final step.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying mechanisms and actionable protocols for remediation.

Problem 1: My mass spectrometry results show a significant peak corresponding to a biaryl impurity (dimer of the benzoic acid derivative). What causes this and how can it be prevented?

Answer: You are observing the homocoupling of your aryl halide starting material. This is a common side reaction in palladium-catalyzed couplings and can arise from several pathways, often involving Pd(II) species reacting with two molecules of the aryl halide.[11][12]

Causality: The presence of oxygen is a major contributor to the homocoupling of organoboron reagents.[4][13] For aryl halides, homocoupling can be promoted by elevated temperatures and certain ligand/catalyst combinations that favor undesired oxidative coupling pathways.

Mitigation Strategies:

  • Rigorous Degassing: Dissolved oxygen is a primary culprit. Ensure your solvents and reaction mixture are thoroughly deoxygenated. Subsurface sparging with an inert gas (argon or nitrogen) for 30-60 minutes is more effective than simple freeze-pump-thaw cycles for larger volumes.[11]

  • Optimize Catalyst and Ligand:

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[14]

    • Catalyst Loading: Avoid excessively high catalyst concentrations, which can sometimes favor side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote catalyst decomposition and side reactions like homocoupling.[4]

ParameterRecommendationRationale
Atmosphere Strictly inert (N₂ or Ar)Prevents oxygen-mediated side reactions.[11]
Solvent Degas via subsurface spargingMore efficient removal of dissolved O₂.
Temperature ≤ 80°C (if possible)Minimizes thermal decomposition and homocoupling.
Ligand Bulky monophosphine ligandsPromotes the desired C-C bond formation.
Problem 2: The NMR spectrum of my product shows complex multiplets in the alkene region, suggesting double bond isomerization. What is happening?

Answer: The terminal double bond of the 3-butenyl group is likely isomerizing to form more stable internal alkenes (e.g., 3-(2-butenyl)benzoic acid or 3-(1-butenyl)benzoic acid). This is a known side reaction catalyzed by palladium species, particularly palladium hydrides (Pd-H), which can form under the reaction conditions.[7][15]

Causality: Palladium hydride species can add across the terminal double bond (hydropalladation) and then undergo β-hydride elimination to re-form a double bond at an adjacent, more thermodynamically stable internal position.[8][16]

Mitigation Strategies:

  • Choice of Palladium Precatalyst: Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be cleaner than generating Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂, as the latter can more readily generate hydride species.

  • Hydride Scavengers: The addition of a stoichiometric amount of a hydride scavenger can be effective. A common choice is a mild oxidant or an alkene that readily reacts with hydrides, such as 1,4-benzoquinone.

  • Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting materials are consumed. Prolonged exposure to the catalyst at elevated temperatures increases the likelihood of isomerization.[17]

Workflow for Diagnosing and Mitigating Alkene Isomerization

Caption: Troubleshooting workflow for alkene isomerization.

Problem 3: My main impurity is benzoic acid (or its ester), and I'm getting a poor mass balance. What is this side reaction?

Answer: This impurity profile strongly suggests that protodeboronation of the butenylboronic acid and/or reductive dehalogenation of the 3-halobenzoic acid derivative is occurring.

  • Protodeboronation: This is the protonolysis of the C–B bond, replacing it with a C–H bond.[6] It is a very common decomposition pathway for boronic acids, especially under basic conditions or at elevated temperatures.[18][19]

  • Dehalogenation: This involves the replacement of the C-X (X = Br, I) bond with a C-H bond. This can be mediated by palladium hydride species formed in the catalytic cycle.[5]

Causality: Protodeboronation is often catalyzed by the base used in the Suzuki reaction and is highly dependent on the reaction conditions and the stability of the specific boronic acid.[20] Dehalogenation is favored by sources of hydride, which can include solvents (like alcohols) or additives.

Mitigation Strategies:

  • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[18] Using 3-butenylboronic acid pinacol ester is highly recommended.

  • Base Selection: Use the mildest base that is effective for your system. Strong bases can accelerate protodeboronation. K₃PO₄ or K₂CO₃ are often good choices.

  • Anhydrous Conditions: While some water is necessary for the Suzuki mechanism with boronic acids, excess water can promote protodeboronation. If using a boronic ester, anhydrous conditions can sometimes be beneficial.

  • Control of Hydride Sources: Avoid using alcohol solvents if dehalogenation is a problem. Ensure that the phosphine ligands used are high purity and free of phosphine oxides, which can sometimes participate in pathways that generate hydrides.

Visualizing the Main Reaction vs. Key Side Reactions

ReactionPathways cluster_main Desired Suzuki-Miyaura Pathway cluster_side Common Side Reaction Pathways ArX 3-Br-Ar-COOR ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Organoboron (HO)₂B-Butenyl ArPdR Ar-Pd(II)-Butenyl Organoboron->ArPdR Transmetalation Pd0 Pd(0)L₂ Pd0->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdR ArPdX->ArPdR Product Product 3-(3-Butenyl)Ar-COOR ArPdR->Product Reductive Elimination Product->Pd0 Boron_Side (HO)₂B-Butenyl Butene Butene Boron_Side->Butene Protodeboronation Proton H⁺ Source (H₂O, Base) Proton->Butene ArX_Side 3-Br-Ar-COOR ArAr Ar-Ar Homocoupling Product ArX_Side->ArAr Homocoupling Pd0_Side Pd(0)/Pd(II) Pd0_Side->ArAr

Caption: Competing reaction pathways in the Suzuki synthesis.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a starting point for the synthesis using a protected benzoic acid and a boronic acid pinacol ester.

  • Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 equiv), 3-butenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Atmosphere Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed toluene and water (10:1 v/v, to a final concentration of ~0.1 M with respect to the aryl bromide).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2 mol %), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 85 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the aryl bromide.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Deprotection: The purified ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).

References

  • Kocen, A. L., Brookhart, M., & Daugulis, O. (2017). Palladium-catalysed alkene chain-running isomerization. Chemical Communications, 53(70), 9749-9752. Available at: [Link]

  • Kocen, A. L., Brookhart, M., & Daugulis, O. (2017). Palladium-catalysed alkene chain-running isomerization. PMC, NIH. Available at: [Link]

  • Jana, R., & Tunge, J. A. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. The Journal of Organic Chemistry, 74(12), 4594-4596. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Kocen, A. L., Brookhart, M., & Daugulis, O. (2017). Palladium-catalysed alkene chain-running isomerization. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). A Pd-Catalyzed Site-Controlled Isomerization of Terminal Olefins. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Derosa, J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

  • Organ, M. G., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. Organometallics. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • University of Toronto. (n.d.). The Grignard Reaction. University of Toronto. Available at: [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. Molbase. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. Available at: [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Chemeurope.com. (n.d.). Negishi coupling. Chemeurope.com. Available at: [Link]

  • ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. Available at: [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. Available at: [Link]

  • NIH. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available at: [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. Available at: [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Butenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Butenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize your target compound but also to understand the underlying chemical principles for effective reaction optimization.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For our target molecule, a plausible and efficient route involves the coupling of 3-bromobenzoic acid with a suitable 3-butenylboron reagent.

This guide will focus on a representative Suzuki-Miyaura protocol and address the common challenges and optimization strategies associated with this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the synthesis of this compound.

Q1: My Suzuki-Miyaura reaction is not proceeding to completion, or I am observing low yields. What are the most common causes?

A1: Low conversion or yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For coupling an aryl bromide with an alkylboronic species, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider switching to a more active pre-catalyst system, such as those employing Buchwald ligands (e.g., SPhos, XPhos).

  • Base Selection and Quality: The base plays a crucial role in the transmetalation step. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Ensure your base is finely powdered and anhydrous, as clumps can lead to poor reproducibility. Interestingly, for couplings involving K₃PO₄, a small amount of water can be beneficial and is sometimes required for the reaction to proceed efficiently.[1]

  • Solvent and Degassing: A variety of organic solvents can be used, often in combination with water to dissolve the inorganic base.[2] Common choices include dioxane, THF, and toluene. It is imperative to thoroughly degas your solvent to remove dissolved oxygen, which can lead to the formation of palladium black and catalyst deactivation, as well as promote the unwanted homocoupling of the boronic acid.[2]

  • Boronic Acid/Ester Stability: Alkylboronic acids are known to be less stable than their aryl counterparts and can be prone to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[2] Consider using a more stable boronic ester, such as a pinacol ester, or an alkyltrifluoroborate salt, which can slowly hydrolyze in situ to the boronic acid.[1]

Q2: I am observing significant amounts of homocoupled byproducts. How can I minimize their formation?

A2: The formation of biphenyl (from the coupling of two 3-bromobenzoic acid molecules) or octa-1,7-diene (from the coupling of two butenylboronic acid molecules) is a common side reaction.

  • Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen in the reaction mixture.[2] This leads to the formation of Pd(II) species that can catalyze the homocoupling of the boronic acid.[2] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly degassed.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) can help to suppress the homocoupling of the aryl halide.

Q3: How do I effectively purify my final product, this compound?

A3: The purification strategy will depend on the nature of the impurities. A typical workup involves an aqueous extraction followed by chromatography or recrystallization.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. The organic layer is typically washed with water and brine. To separate the acidic product from non-acidic organic impurities (like the homocoupled octane-1,7-diene), you can perform a base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The sodium salt of your product will move to the aqueous layer. This layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate your purified benzoic acid derivative, which can then be extracted back into an organic solvent.

  • Chromatography: If impurities with similar acidity are present, column chromatography on silica gel is an effective purification method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. The choice of solvent is crucial and will depend on the solubility of your compound. Given the structure of this compound, with its polar carboxylic acid group and less polar hydrocarbon tail, solvents of intermediate polarity or a mixed solvent system are likely to be effective.[3]

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

    • Vinyl Protons: A multiplet for the internal vinyl proton (CH=CH₂) around δ 5.7-5.9 ppm, and two multiplets for the terminal vinyl protons (=CH₂) between δ 4.9-5.1 ppm.

    • Allylic and Benzylic Protons: Multiplets for the two methylene groups (-CH₂-CH₂-) between δ 2.3-2.8 ppm.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 170-175 ppm.

    • Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

    • Vinyl Carbons: Signals around 138 ppm (-CH=) and 115 ppm (=CH₂).

    • Alkyl Carbons: Signals for the two methylene groups in the range of 30-40 ppm.

  • IR Spectroscopy:

    • O-H Stretch: A broad absorption band from approximately 2500-3300 cm⁻¹ for the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group.

    • C=C Stretch: A medium intensity band around 1640 cm⁻¹ for the alkene.

    • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Representative Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific setup and reagents.

Reaction Scheme:

Materials:

  • 3-Bromobenzoic acid

  • 3-Butenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 eq), 3-butenylboronic acid pinacol ester (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The final concentration of the limiting reagent should be around 0.1-0.5 M.

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the aqueous workup and purification as described in Q3.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the reaction.

ParameterCondition 1 (Initial)Condition 2 (Alternative)Condition 3 (For difficult couplings)Rationale & Key Considerations
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ often show higher activity.
Ligand PPh₃SPhosXPhosBulky, electron-rich phosphine ligands facilitate oxidative addition.
Base K₂CO₃K₃PO₄Cs₂CO₃The choice of base can significantly impact the rate of transmetalation.
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)The solvent system affects the solubility of reagents and the reaction rate.
Temperature 80 °C100 °C60 °CHigher temperatures can increase reaction rates but may also lead to degradation.

Visualizing the Workflow and Mechanism

Experimental Workflow for Suzuki-Miyaura Synthesis

experimental_workflow reagents 1. Reagent Addition (Aryl Halide, Boronic Ester, Base) catalyst 2. Catalyst Addition (Pd Source + Ligand) reagents->catalyst solvent 3. Solvent Addition (Degassed Organic + H2O) catalyst->solvent degas 4. Degassing (Freeze-Pump-Thaw or Ar bubbling) solvent->degas reaction 5. Reaction (Heating & Stirring) degas->reaction workup 6. Aqueous Workup (Extraction) reaction->workup purification 7. Purification (Chromatography/Recrystallization) workup->purification product 8. Pure Product (Characterization) purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_OH Ar-Pd(II)L_n-OH PdII_ArX->PdII_Ar_OH Ligand Exchange (Base, e.g., OH-) PdII_Ar_R Ar-Pd(II)L_n-R PdII_Ar_OH->PdII_Ar_R Transmetalation (R-B(OH)₂) PdII_Ar_R->Pd0 Reductive Elimination (Ar-R)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Suzuki–Miyaura Cross-Couplings of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • 4-(3-Butenyloxy)benzoic acid. PubChem, National Institutes of Health. [Link]

  • A Convenient Synthesis of 3-Butenylamine. ResearchGate. [Link]

  • ¹H NMR spectrum of benzoic acid-1-methyl allyl ester and P23B(78)ET in region of 6–5 ppm. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. [Link]

  • A highly efficient and green catalyst for Suzuki–Miyaura coupling reaction of aryl halides containing carboxyl group in water at room temperature. Royal Society of Chemistry. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Benzoic Acid. PubChem, National Institutes of Health. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Stereoselective Preparation and Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Sulfoximines. Wiley Online Library. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 3-Formylbenzoicacid. ATB. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. National Institutes of Health. [Link]

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Technical Support Center: Optimizing the Synthesis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-butenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various cross-coupling strategies. This guide will focus on a robust two-step method: a Grignard reaction to construct the carbon skeleton, followed by hydrolysis to yield the final carboxylic acid. We will also address common challenges and explore alternative synthetic routes such as the Suzuki-Miyaura and Heck reactions.

Recommended Synthetic Workflow

The following detailed protocol outlines a reliable method for the synthesis of this compound.

Step 1: Synthesis of 3-(3-Butenyl)benzonitrile via Grignard Reaction

This step involves the formation of a Grignard reagent from 3-bromobenzonitrile and its subsequent reaction with 4-bromo-1-butene.

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, place a solution of 3-bromobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 3-bromobenzonitrile solution to the magnesium turnings. If the reaction does not initiate (as evidenced by gentle refluxing), add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Once initiated, add the remaining 3-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of 4-bromo-1-butene (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(3-butenyl)benzonitrile.

Step 2: Hydrolysis of 3-(3-Butenyl)benzonitrile to this compound

This step converts the nitrile functional group to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-butenyl)benzonitrile (1.0 equivalent) in ethanol.

  • Hydrolysis:

    • Add a 6 M aqueous solution of sodium hydroxide (5.0 equivalents).

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 6 M hydrochloric acid. A precipitate should form.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.[1][2][3]

Synthetic Workflow start Starting Materials: 3-Bromobenzonitrile, Mg, 4-Bromo-1-butene grignard Step 1: Grignard Reaction (Formation of 3-(3-Butenyl)benzonitrile) start->grignard THF, N₂ atm hydrolysis Step 2: Hydrolysis (Formation of this compound) grignard->hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) product Final Product: This compound hydrolysis->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in the Grignard Reaction (Step 1)

  • Question: My Grignard reaction is not initiating, or the overall yield of 3-(3-butenyl)benzonitrile is very low. What are the potential causes and solutions?

  • Answer: Low yields in Grignard reactions are common and can often be traced to a few key factors:

    • Moisture Contamination: Grignard reagents are highly reactive towards protic sources, especially water.[4] Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).

    • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.

      • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod in situ under an inert atmosphere.

    • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the starting alkyl or aryl halide, or with itself.[5][6][7] In this synthesis, the primary concern is the formation of biphenyl derivatives from the starting 3-bromobenzonitrile.

      • Solution: Add the 3-bromobenzonitrile solution slowly to the magnesium suspension to maintain a low concentration of the halide. Also, control the reaction temperature to avoid excessive heat, which can promote Wurtz coupling.[4]

Issue 2: Formation of Significant Byproducts in the Grignard Reaction

  • Question: I am observing a significant amount of a high-molecular-weight byproduct in my crude 3-(3-butenyl)benzonitrile. What is it and how can I minimize it?

  • Answer: The most likely byproduct is a result of the Wurtz coupling reaction.[5][6][7] This can occur between two molecules of the Grignard reagent or between the Grignard reagent and unreacted 3-bromobenzonitrile.

    • Minimization Strategies:

      • Slow Addition: As mentioned previously, slow, controlled addition of the halide is crucial.

      • Temperature Control: Maintain a gentle reflux during the Grignard formation and cool the reaction mixture before adding the 4-bromo-1-butene.

      • Solvent Choice: While THF is generally a good solvent, in some cases, a less coordinating solvent like diethyl ether can be used, although this may affect the solubility of the Grignard reagent.

Issue 3: Incomplete Hydrolysis of the Nitrile (Step 2)

  • Question: After the hydrolysis step, I still see a significant amount of starting material (3-(3-butenyl)benzonitrile) or the intermediate amide. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions:[8][9][10][11]

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is no longer visible.

    • Concentration of Base: A higher concentration of the base (e.g., 8-10 M NaOH) or the use of a different base like potassium hydroxide can increase the rate of hydrolysis.

    • Co-solvent: The use of a co-solvent like ethanol helps to solubilize the organic nitrile in the aqueous base, facilitating the reaction. Ensure adequate mixing.

    • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be employed to improve the reaction rate between the organic and aqueous phases.

Issue 4: Difficulty in Purifying the Final Product

  • Question: The crude this compound is an oil or a low-melting solid and is difficult to purify by recrystallization. What are my options?

  • Answer: Purification of benzoic acid derivatives can be challenging if they are not crystalline solids at room temperature.[1][2][3][12][13]

    • Recrystallization Solvent Screening: Systematically screen a range of solvent systems. Start with single solvents of varying polarity (e.g., water, ethanol, toluene, hexanes) and then move to binary solvent mixtures. The goal is to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.[1][2][3]

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable alternative for purifying acidic compounds. A mobile phase containing a small amount of acetic acid (e.g., 1%) can help to prevent tailing of the carboxylic acid on the silica gel.

    • Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid will move into the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified to precipitate the pure benzoic acid, which can be collected by filtration.

Troubleshooting_Grignard start Low Yield in Grignard Reaction? q1 Is the reaction initiating? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are anhydrous conditions maintained? a1_yes->q2 sol1 Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush Mg turnings a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Wurtz coupling observed? a2_yes->q3 sol2 Ensure: - Flame-dried glassware - Anhydrous solvents - Inert atmosphere (N₂/Ar) a2_no->sol2 sol2->q1 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Minimize Wurtz Coupling: - Slow halide addition - Control temperature a3_yes->sol3 end Yield should improve a3_no->end sol3->end

Caption: Troubleshooting decision tree for low yield in the Grignard reaction.

Frequently Asked Questions (FAQs)

  • Q1: Are there alternative synthetic routes to this compound?

    • A1: Yes, several other cross-coupling reactions can be employed.

      • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed coupling of a boronic acid or ester with an aryl halide.[14][15][16][17][18][19][20] For this synthesis, you could couple methyl 3-bromobenzoate with 3-butenylboronic acid pinacol ester, followed by hydrolysis of the ester. This method is often favored due to the mild reaction conditions and the commercial availability of a wide range of boronic esters.

      • Heck Reaction: This reaction couples an alkene with an aryl halide.[21][22][23][24][25][26][27] One could potentially couple 1-butene with methyl 3-bromobenzoate, although controlling the regioselectivity and preventing side reactions with terminal alkenes can be challenging.[21]

  • Q2: Why is the nitrile intermediate used instead of directly targeting the benzoic acid?

    • A2: The nitrile group is a robust functional group that is generally unreactive under Grignard conditions. If we were to start with 3-bromobenzoic acid, the acidic proton of the carboxylic acid would quench the Grignard reagent.[4] While protection of the carboxylic acid as an ester is an option, the nitrile route provides a straightforward and high-yielding alternative. The subsequent hydrolysis of the nitrile to the carboxylic acid is a well-established and reliable transformation.[8][9][10][11]

  • Q3: Can I use a different starting material for the Grignard reaction?

    • A3: Yes, you could also consider using 3-chlorobenzonitrile, although chlorides are generally less reactive than bromides in Grignard reagent formation and may require more vigorous conditions for initiation.[4] 3-Iodobenzonitrile is more reactive but also more expensive.

  • Q4: What are the key safety precautions for this synthesis?

    • A4:

      • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All operations should be carried out in an anhydrous environment and under an inert atmosphere.

      • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.

      • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q5: How can I monitor the progress of these reactions?

    • A5:

      • Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring the consumption of starting materials and the formation of products in both steps. Choose a solvent system that provides good separation of the components.

      • Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile intermediates like 3-(3-butenyl)benzonitrile, GC-MS can provide valuable information about the reaction progress and the presence of any byproducts.

Quantitative Data Summary

Parameter Step 1: Grignard Reaction Step 2: Hydrolysis
Typical Yield 60-75%85-95%
Reaction Time 12-16 hours6-8 hours
Temperature 0 °C to Room TemperatureReflux
Key Reagents Mg, 3-bromobenzonitrile, 4-bromo-1-buteneNaOH, EtOH, HCl

References

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Oxford Academic. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 2005-2016.
  • Bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]

  • Jin, Z., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Double Mizoroki–Heck Arylation of Terminal Alkenes in the Presence of “Ligand-Free” Palladium Catalytic Systems. Retrieved from [Link]

  • National Institutes of Health. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Sydney. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Hu Lab. (2018, June 20). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Retrieved from [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

  • YouTube. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • SpringerLink. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.
  • Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • ResearchGate. (2019, February 8). A Convenient Synthesis of 3-Butenylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis process of Grignard reaction metal organic product.
  • YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]

  • MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

Sources

Stability issues of 3-(3-Butenyl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Butenyl)benzoic acid

Introduction: Understanding the Stability of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. The unique structure of this compound, featuring a carboxylic acid, an aromatic ring, and a terminal alkene, presents specific stability challenges that require careful consideration during storage and experimentation.

The primary sources of instability arise from two key functional moieties:

  • The Butenyl Group: The terminal double bond and the allylic/benzylic C-H bonds are susceptible to oxidation and polymerization. The vinylarene-like structure can undergo radical or ionic polymerization, while the C-H bonds adjacent to the double bond and the aromatic ring are activated sites for oxidative degradation.[1][2][3][4][5]

  • The Benzoic Acid Group: While the benzoic acid core is generally stable, the carboxylic acid functionality can influence reactivity.[6][7] Its acidic nature can potentially catalyze degradation pathways, and under harsh conditions like high heat, decarboxylation may be a concern, similar to other benzoic acid derivatives.[8]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, prevent, and resolve stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the long-term stability of the compound. We recommend the following conditions, summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is a key reactant in oxidative degradation of the allylic/benzylic position.[1][2]
Light Amber Vial / Dark LocationProtects the compound from light, which can initiate radical reactions leading to polymerization or oxidation.[1][9]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching of plasticizers or initiators.
Purity Highest PossibleImpurities, especially trace metals or acidic/basic residues, can act as catalysts for polymerization or other degradation pathways.[10][11]

Q2: I need to dissolve the compound for my experiment. Which solvents are recommended and which should I avoid?

A2: The choice of solvent is critical. Use fresh, high-purity, anhydrous solvents whenever possible.

  • Recommended: Ethers (e.g., THF, Dioxane), Chlorinated Solvents (e.g., Dichloromethane), and Apolar Hydrocarbons (e.g., Toluene) are generally compatible for short-term experimental use.

  • Use with Caution: Protic solvents like alcohols (Methanol, Ethanol) may participate in reactions (e.g., esterification) if acidic or basic catalysts are present. For aqueous solutions, buffer the pH to be mildly acidic (pH 4-6) to maintain the protonated state of the carboxylic acid without introducing strongly acidic conditions that could promote vinyl group reactions.

  • Avoid: Solvents containing peroxides (e.g., old, unstabilized THF or ethers) must be avoided as they can initiate radical polymerization.[9] Also, avoid strong acids and bases as they can act as initiators for ionic polymerization of the styrene-like butenyl group.[10][12]

Q3: Can I heat my reaction mixture containing this compound?

A3: Heating should be done with caution. While benzoic acid itself is stable to high temperatures, its derivatives can be less so.[8] The butenyl group significantly increases the risk of thermal polymerization, a process known to accelerate with heat.[13]

  • Recommendation: Keep reaction temperatures as low as feasible. If heating is necessary, perform it under an inert atmosphere (N₂ or Ar) and for the shortest duration possible. It is advisable to run a small-scale pilot reaction to check for decomposition or polymerization at the target temperature.

Q4: My compound has developed a slight yellow tint upon storage. What does this mean?

A4: A yellow discoloration often indicates the initial stages of degradation. The most likely cause is oxidation at the benzylic position, which can lead to the formation of conjugated carbonyl compounds.[1][5] Another possibility is the formation of oligomers (short polymer chains). You should re-analyze the purity of the material using the protocol described in the Troubleshooting section before proceeding with your experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides logical workflows and experimental protocols to diagnose the problem.

Issue 1: Unexpected Loss of Purity or Appearance of New Peaks in HPLC/LC-MS

If you observe a decrease in the purity of your compound or the emergence of new, unidentified peaks in your chromatogram, it is crucial to identify the degradation pathway.

The following diagram outlines a decision-making process to diagnose the potential cause of degradation.

troubleshooting_workflow start Purity Loss or New Peaks Observed check_mw Analyze New Peaks by MS. What is the molecular weight? start->check_mw mw_plus_16 Mass increases by ~16 or 32 amu (Addition of O or O₂) check_mw->mw_plus_16 M+16 / M+32 mw_multiple Mass is a multiple of the monomer's MW (176.2 g/mol) check_mw->mw_multiple ~2xM, 3xM, etc. mw_minus_44 Mass decreases by ~44 amu (Loss of CO₂) check_mw->mw_minus_44 M-44 other_mw Other Mass Change check_mw->other_mw Other cause_oxidation Suspected Cause: Oxidation mw_plus_16->cause_oxidation cause_polymerization Suspected Cause: Polymerization/Oligomerization mw_multiple->cause_polymerization cause_decarboxylation Suspected Cause: Decarboxylation mw_minus_44->cause_decarboxylation cause_other Suspected Cause: Other Reaction (e.g., with solvent) other_mw->cause_other action_confirm Action: Confirm with IR (new C=O stretch?) and Stress Test Protocol. cause_oxidation->action_confirm cause_polymerization->action_confirm cause_decarboxylation->action_confirm cause_other->action_confirm

Caption: Troubleshooting workflow for identifying degradation pathways.

The diagram below illustrates the primary chemical structures you might be dealing with.

degradation_pathways cluster_main This compound cluster_products Potential Degradation Products mol oxidation_prod Benzylic Ketone mol->oxidation_prod Oxidation (O₂, light, heat) polymer_prod Polymer/Oligomer mol->polymer_prod Polymerization (Radicals, Acid/Base)

Caption: Primary degradation pathways of this compound.

Table 2: Common Degradation Products and Their Analytical Signatures

Degradation PathwayPotential ProductMolecular Weight ( g/mol )Key Analytical Signature
Oxidation Benzylic Ketone190.19 (+14)New carbonyl (C=O) stretch in IR spectrum (~1685 cm⁻¹). New peak in HPLC/LC-MS.
Polymerization Dimer / Oligomer352.42 (Dimer), n x 176.21Broad peaks in HPLC, often with repeating mass units in MS. GPC analysis will show increased MW.
Decarboxylation 3-Butenylbenzene132.20 (-44)Loss of carboxylic acid signal in ¹H NMR and IR. Appearance of a more volatile, less polar compound.
Experimental Protocols

This protocol provides a standard method to check the purity of your sample.

  • Objective: To quantify the purity of this compound and detect potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of ACN and Water.

    • Mobile Phase A: Water with 0.1% FA (or TFA).

    • Mobile Phase B: Acetonitrile with 0.1% FA (or TFA). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[14]

    • HPLC Method:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 230 nm and 254 nm.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Analysis: The parent compound should elute as a sharp peak. Degradation products will typically appear as separate peaks. Oxidized products are often more polar and may elute earlier, while oligomers or decarboxylated products might be less polar and elute later.

This protocol helps predict the stability of your compound under accelerated degradation conditions.

  • Objective: To determine the susceptibility of the compound to heat, light, and oxygen.

  • Procedure:

    • Prepare four separate, identical solutions of your compound (e.g., 1 mg/mL in a relevant solvent) in sealed vials.

    • Control: Store one vial at 2-8 °C in the dark, under an inert atmosphere.

    • Heat Stress: Store one vial in an oven at 40-50 °C in the dark.

    • Light Stress: Store one vial at room temperature, exposed to ambient lab light or a photostability chamber.

    • Oxidative Stress: Bubble air or oxygen through the solution for 5-10 minutes, then store at room temperature in the dark.

    • Analysis: After 24, 48, and 72 hours (or longer), take an aliquot from each vial (including the control) and analyze using the HPLC method described in Protocol 1.

    • Interpretation: Compare the chromatograms from the stressed samples to the control. Significant peak area reduction for the parent compound or the appearance of new peaks in a stressed sample indicates instability under those specific conditions.

References

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link]

  • Benzylic and allylic C−H oxidation. (2025). ResearchGate. [Link]

  • Allylic and Benzylic Oxidation. (n.d.). Science of Synthesis. [Link]

  • Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Royal Society of Chemistry. [Link]

  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. (2020). University of Colorado Boulder. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • Anionic Polymerization of Styrene. (n.d.). Columbia University. [Link]

  • Anionic addition polymerization. (n.d.). Wikipedia. [Link]

  • Room-Temperature Intermolecular Hydroamination of Vinylarenes Catalyzed by Alkali-Metal Ferrate Complexes. (2024). ACS Publications. [Link]

  • Radical Polymerization. (2021). Chemistry LibreTexts. [Link]

  • An Overview on Styrenic Polymers: Synthesis and Properties. (2024). Greenchemicals Blog. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1995). PubMed. [Link]

Sources

Preventing polymerization of 3-(3-Butenyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Butenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization during the storage of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your material, safeguarding the reliability of your experimental outcomes.

The Challenge: Unwanted Polymerization

This compound is a valuable building block in organic synthesis, prized for its dual reactivity stemming from the carboxylic acid and the terminal alkene functionalities. However, the very feature that makes it synthetically attractive—the butenyl group—also renders it susceptible to spontaneous polymerization, particularly during storage. This process, primarily a free-radical polymerization, can lead to the formation of oligomers and polymers, compromising the purity and reactivity of the monomer.[1][2][3] The consequences of such degradation can range from inconsistent reaction yields to complete loss of the starting material.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: The primary cause is free-radical polymerization initiated by external stimuli such as heat, light, or the presence of radical-generating impurities.[4] The terminal double bond in the butenyl side chain is susceptible to attack by free radicals, leading to a chain reaction where monomer units add to one another, forming a polymer chain.[3][5] This is mechanistically similar to the polymerization of other vinyl compounds like styrene.[2][3]

Q2: How can I visually identify if my this compound has started to polymerize?

A2: The initial signs of polymerization can be subtle. As the process advances, you may observe the following:

  • Increased Viscosity: The liquid or solid may become noticeably thicker or more viscous.

  • Precipitate Formation: The appearance of insoluble white or off-white solid particles.

  • Haziness or Cloudiness: A loss of clarity in the material.

  • Changes in Solubility: Difficulty in dissolving the compound in solvents in which it is typically soluble.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization.[1][6] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4][] By reacting with these highly reactive species, inhibitors convert them into stable, non-reactive molecules, effectively halting the polymerization process before it can propagate.[4] Common classes of inhibitors include phenolic compounds (like hydroquinone or BHT), amines, and stable nitroxide radicals (like TEMPO).[1][]

Q4: Is oxygen important for the function of certain inhibitors?

A4: Yes, for phenolic inhibitors, the presence of a small amount of oxygen is crucial for their effectiveness.[][8] Oxygen reacts with the initial carbon-centered radicals to form peroxy radicals. Phenolic inhibitors are highly efficient at trapping these peroxy radicals, thus terminating the chain reaction.[8] This is often referred to as "air inhibition."[1] Therefore, storing the monomer under a completely inert atmosphere can, counterintuitively, reduce the efficacy of these specific inhibitors.

Troubleshooting Guide: Storage and Handling

This section provides actionable solutions to common problems encountered during the storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Material has solidified or become highly viscous upon receipt or during storage. Polymerization has likely occurred due to improper storage conditions (e.g., exposure to heat or light) or depletion of the inhibitor.Immediate Action: Test a small sample for solubility in a standard solvent. If insoluble, significant polymerization has occurred, and the material may not be suitable for use. Preventative Measures: Always store the material according to the recommended guidelines. If you plan to store it for an extended period, consider adding a fresh batch of inhibitor.
Precipitate is observed in the container. This is a strong indication of oligomer or polymer formation. The precipitate is the insoluble polymerized material.Corrective Action: For immediate use, it may be possible to filter or centrifuge the material to remove the insoluble polymer. However, the purity of the remaining monomer should be verified by analytical methods (e.g., NMR, GC-MS). Long-Term Solution: Review your storage protocol. Ensure the container is properly sealed, stored in a cool, dark place, and that the appropriate inhibitor is present.
Inconsistent results in downstream applications. This can be a consequence of using partially polymerized starting material. The presence of oligomers can interfere with reactions and alter stoichiometry.Troubleshooting: Re-evaluate the purity of your this compound. If polymerization is suspected, purify the monomer before use (e.g., by recrystallization or column chromatography, though care must be taken to avoid initiating polymerization during purification). Best Practice: Always use freshly opened or properly stored material for sensitive applications.

Recommended Storage Protocol

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential.

Step-by-Step Storage Procedure:
  • Inhibitor Addition:

    • Upon receipt or synthesis, ensure the material contains an appropriate polymerization inhibitor. Phenolic inhibitors such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are commonly used for storage.[1] A typical concentration is 100-200 ppm.

    • If the material is inhibitor-free, add the recommended amount of inhibitor and ensure it is thoroughly mixed.

  • Temperature Control:

    • Store the container at refrigerated temperatures, typically between 2-8 °C. Lower temperatures significantly reduce the rate of thermal decomposition and potential radical formation.[9]

  • Atmosphere:

    • For phenolic inhibitors, store the container with a headspace of air. The oxygen is necessary for the inhibitor to function effectively.[8] Do not store under a completely inert atmosphere like nitrogen or argon if using this class of inhibitors.

  • Light Exclusion:

    • Store the material in an amber or opaque container to protect it from light. UV radiation can initiate free-radical formation and subsequent polymerization.

  • Container and Sealing:

    • Use a tightly sealed container to prevent the ingress of moisture and other contaminants. Ensure the cap is compatible with the chemical.

  • Regular Inspection:

    • Periodically inspect the material for any visual signs of polymerization, especially if it has been in storage for an extended period.

Summary of Recommended Storage Conditions:
ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of thermally initiated polymerization.[9]
Inhibitor 100-200 ppm MEHQ or BHTScavenges free radicals to prevent the initiation of polymerization.[1][]
Atmosphere Headspace of air (for phenolic inhibitors)Oxygen is required for the efficient functioning of phenolic inhibitors.[8]
Light Store in an opaque or amber containerPrevents light-induced radical formation.
Container Tightly sealed, compatible materialPrevents contamination and inhibitor evaporation.

Visualizing the Inhibition Process

The following diagram illustrates the mechanism of free-radical polymerization and the crucial role of inhibitors in preventing it.

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Initiator Radical R• Initiator->Radical Heat/Light Monomer This compound Radical->Monomer Attack Inhibitor Inhibitor (e.g., MEHQ) Radical->Inhibitor Scavenging Growing_Chain Growing Polymer Chain (Mn•) Monomer->Growing_Chain Chain Growth Growing_Chain->Monomer Adds another monomer Growing_Chain->Inhibitor Chain Termination Stable_Product Stable, Non-reactive Product Inhibitor->Stable_Product

Caption: Mechanism of free-radical polymerization and inhibition.

References

  • Wikipedia. (2023, November 27). Polymerisation inhibitor. Retrieved from [Link]

  • Specialty Chemicals. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]

  • Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Al-Haj Ali, M., El-Athnasios, A., & Al-Haj Ali, A. (2014). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Processes, 2(1), 133-152.
  • Allen Career Institute. (n.d.). Explain the free radical polymerisation of styrene. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. Retrieved from [Link]

  • Georges, M. K., Veregin, R. P. N., Kazmaier, P. M., & Hamer, G. K. (1993). Stable free radical polymerization of styrene: Controlling the process with low levels of nitroxide. Macromolecules, 26(21), 5316-5320.
  • Li, Y., Wang, C., Li, W., Li, J., & Zhang, S. (2018). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 10(11), 1234.
  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]

  • Kawamura, K., & Kaplan, I. R. (1991). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • National Institute of Standards and Technology. (n.d.). 3-butenyl methanoate. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Carboxylic acid. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2024, June 3). Benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.1 Carboxylic Acids – Structure and Naming. Retrieved from [Link]

  • Khajavi, S., Oksanen, A., & Koiranen, T. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Sato, K., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Bioresource Technology, 101(19), 7656-7660.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Butenyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • Rojas Lab. (2024, April 10). Exploring Radical, Cationic, Anionic, and Condensation Polymerization [Video]. YouTube. Retrieved from [Link]

  • The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid in the stable and saddle point structures. Retrieved from [Link]

  • Zhang, Q., et al. (2017). Investigation on the Thermal Stability of Deep Eutectic Solvents.
  • De Rosa, C., Auriemma, F., & Malafronte, A. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 163.

Sources

Challenges in the characterization of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Butenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity and accuracy of your experimental results.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and analysis of this compound, offering step-by-step solutions grounded in scientific principles.

Incomplete Reaction or Low Yield During Synthesis

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to several factors related to the reactants, catalyst, or reaction conditions.[1]

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing the Scale-Up of 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the process optimization and scale-up of 3-(3-Butenyl)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Synthesis Route Optimization & Troubleshooting

The synthesis of this compound on a large scale typically involves carbon-carbon bond formation. The two most common strategies are Palladium-catalyzed Suzuki-Miyaura coupling and the Grignard reaction. Each presents unique scale-up challenges.

FAQ 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, often coupling 3-bromobenzoic acid with a suitable butenylboron species.[1][2] However, issues related to catalyst activity, reaction kinetics, and impurities are common during scale-up.[3]

Question: My Suzuki coupling reaction is efficient at the lab scale (1-10g), but the conversion stalls or proceeds very slowly at the pilot scale (1-10kg). What are the most likely causes?

Answer: This is a classic scale-up challenge for palladium-catalyzed reactions, which are highly sensitive to subtle changes in reaction conditions that are amplified at a larger scale.[3][4] The root causes can typically be traced to three main areas: oxygen sensitivity, temperature control, and mixing efficiency.

  • Oxygen Sensitivity: The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by trace amounts of oxygen.[4] While a lab flask can be easily purged with an inert gas like nitrogen or argon, ensuring a truly inert atmosphere in a large reactor is more complex. Leaks in seals, headspace, or reactants that have not been properly degassed can introduce oxygen and kill the catalyst.

  • Temperature Control: Suzuki couplings often require precise temperature control to balance reaction rate against catalyst degradation and side-product formation.[4] Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" if the reaction is exothermic, or difficulty maintaining the target temperature, both of which can negatively impact the reaction.[4]

  • Mixing Efficiency: The reaction is often multiphasic (e.g., aqueous base, organic solvent). Inadequate stirring in a large vessel can lead to poor mass transfer between phases, preventing the reactants from reaching the catalyst effectively.[4] This can cause the reaction to appear stalled.

Troubleshooting Workflow for Stalled Suzuki Coupling

Suzuki_Troubleshooting Start Reaction Stalled at Scale Check_Inert Verify Inert Atmosphere (O₂ < 50 ppm in headspace) Start->Check_Inert Check_Mixing Evaluate Mixing Efficiency (Impeller speed, vortex) Start->Check_Mixing Check_Temp Confirm Internal Temperature (Calibrated probe) Start->Check_Temp Check_Reagents Analyze Reagent Quality (Boronic ester stability, base purity) Start->Check_Reagents Inert_Action Improve Degassing Protocol (Sparging, vacuum cycles) Check_Inert->Inert_Action O₂ levels high Mixing_Action Increase Agitation / Change Impeller Check_Mixing->Mixing_Action Phase separation observed Temp_Action Adjust Jacket Temperature / Ramp Rate Check_Temp->Temp_Action Temp deviates >2°C Reagent_Action Re-qualify Raw Materials Check_Reagents->Reagent_Action Impurities detected Success Reaction Proceeds Inert_Action->Success Mixing_Action->Success Temp_Action->Success Reagent_Action->Success

Caption: Troubleshooting Decision Tree for a Stalled Suzuki Reaction.

Question: How can I minimize the formation of homocoupled byproducts (e.g., biphenyl-3,3'-dicarboxylic acid) during my Suzuki reaction?

Answer: Homocoupling arises from the reaction of two boronic acid molecules or two aryl halide molecules. This side reaction is often promoted by the presence of oxygen or suboptimal reaction conditions.

  • Strict Oxygen Exclusion: As mentioned, oxygen can interfere with the catalytic cycle. A key step it can promote is the oxidative homocoupling of the boronic acid. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of inert gas is the most critical step.[4]

  • Controlled Addition: Adding the aryl halide slowly to the mixture of boronic acid, base, and catalyst can help maintain a low, steady concentration of the halide, favoring the cross-coupling pathway over aryl halide homocoupling.

  • Choice of Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[2][5] An inappropriate base can lead to degradation of the boronic acid, which can then participate in side reactions. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

Parameter Recommendation for Scale-Up Rationale
Catalyst Use a pre-catalyst, e.g., Pd(OAc)₂ with a phosphine ligand, or a stable Pd(II)-NHC complex.Pd(0) catalysts are highly air-sensitive. Pd(II) pre-catalysts are more stable for handling at scale and are reduced to the active Pd(0) species in situ.[6]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and can suppress side reactions.[7]
Base K₃PO₄ or Cs₂CO₃ are often effective.The base activates the boronic acid. The choice can significantly impact yield and impurity profiles.[1][2]
Solvent Toluene/water or 2-MeTHF/water mixtures.These solvent systems provide good solubility for both organic and inorganic reagents while allowing for effective phase separation during workup. 2-MeTHF is a more environmentally friendly alternative to THF.
FAQ 2: Grignard Reaction Issues

The Grignard reaction is a classic but powerful method. A potential route involves reacting a butenyl magnesium halide with 3-bromobenzoic acid (ester-protected) or reacting a Grignard reagent derived from 3-bromobenzonitrile with a butenyl halide, followed by hydrolysis. The primary challenges at scale are initiation and thermal management.[8]

Question: My Grignard reaction is difficult to initiate on a large scale. I sometimes have to wait hours for it to begin, creating a dangerous situation. How can I achieve reliable initiation?

Answer: This is a common and dangerous problem. A delayed initiation can lead to a buildup of unreacted alkyl halide. When the reaction finally starts, the accumulated reagent reacts very rapidly, causing a dangerous exotherm that can overwhelm the reactor's cooling capacity.[8] Reliable initiation hinges on two factors: immaculate reactor preparation and magnesium activation.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[9][10] All glassware, reagents, and solvents must be scrupulously dry. At scale, this means ensuring the reactor is dried (e.g., by boiling out with toluene and distilling) and that all solvents are of suitably low water content (<50 ppm).

  • Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide, which prevents the reaction. This layer must be disrupted.

    • Mechanical Activation: Using a mechanical stirrer to grind the magnesium turnings in situ (under inert atmosphere) can expose fresh metal surfaces.

    • Chemical Activation: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface. Other activators like 1,2-dibromoethane can also be used.

  • Controlled Initiation: For large-scale reactions, it is best practice to start with only a small portion (~5-10%) of the total halide in the reactor with the magnesium. Once the reaction initiates (indicated by a temperature rise and visual changes), the rest of the halide is added at a controlled rate to maintain a steady reaction temperature.[11]

Question: The Grignard reaction is highly exothermic and becomes difficult to control after initiation. What are the best practices for thermal safety at scale?

Answer: The formation of the Grignard reagent is very exothermic, and runaway reactions are a major safety concern.[8][12]

  • Controlled Addition: As mentioned, the halide should be added slowly and subsurface via a dip tube. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature does not exceed the set point.

  • Adequate Cooling: Ensure the reactor's cooling system is fully operational and can handle the calculated heat load of the reaction.

  • Reverse Addition: In some cases, adding the magnesium turnings as a slurry to the alkyl halide solution can provide better control, but this requires careful process safety evaluation.

  • Emergency Preparedness: Have a plan for a runaway reaction. This may include an emergency quench solution (e.g., a non-protic solvent for dilution) and ensuring the reactor is properly vented.[8] Working alone during large-scale Grignard reactions is strongly discouraged.[11][13]

Grignard Reaction Safety Workflow

Grignard_Safety Start Plan Large-Scale Grignard Reaction Dry_Apparatus Ensure Rigorously Anhydrous System Start->Dry_Apparatus Activate_Mg Activate Magnesium (e.g., Iodine, 1,2-dibromoethane) Dry_Apparatus->Activate_Mg Controlled_Initiation Initiate with ~10% Halide Confirm Exotherm Activate_Mg->Controlled_Initiation Slow_Addition Slowly Add Remaining Halide Monitor Temperature Controlled_Initiation->Slow_Addition Monitor Temp Rising Uncontrollably? Slow_Addition->Monitor Stop_Addition STOP ADDITION Monitor->Stop_Addition Yes Finish Reaction Complete Monitor->Finish No Emergency_Cool Apply Max Cooling Stop_Addition->Emergency_Cool Prepare_Quench Prepare for Emergency Quench Emergency_Cool->Prepare_Quench

Caption: Safety Decision Tree for Managing Grignard Exotherms.

Section 2: Work-up and Purification Challenges

After a successful reaction, isolating the this compound in high purity is the next critical step. For a crystalline solid like a benzoic acid derivative, this almost always involves crystallization.[14][15]

Question: I am having difficulty achieving the desired purity for this compound by recrystallization. The product either has poor purity or the recovery is very low.

Answer: Optimizing a crystallization process requires a systematic approach based on the solubility properties of your compound.[14][16]

  • Solvent Selection is Key: The ideal solvent should fully dissolve your product at an elevated temperature but dissolve it very poorly at a low temperature.[16][17][18] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[14]

  • Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or even precipitation of an oil.[19] A slow, controlled cooling rate allows for the formation of larger, more ordered, and purer crystals.[16][17] Allow the solution to cool naturally to room temperature before moving it to an ice bath.

  • Seeding: If crystallization is slow to start, adding a single, pure crystal of the product (a "seed crystal") can initiate the process and lead to better crystal formation.[16]

  • Avoid "Oiling Out": If the product separates as an oil, it indicates that the solution has become supersaturated at a temperature above the product's melting point (or the melting point of the product/solvent mixture). To fix this, you can try reheating the solution and adding slightly more solvent, or switch to a solvent system with a lower boiling point.

Solvent Type Examples Solubility Rationale for Benzoic Acid Derivatives
Protic Solvents Water, Ethanol, IsopropanolThe carboxylic acid group can hydrogen bond with these solvents. Solubility is often high, especially when hot. Water is a classic choice for benzoic acid itself.[16][17][18]
Aprotic Polar Acetone, Ethyl AcetateGood general-purpose solvents that dissolve the compound through dipole-dipole interactions.
Apolar Solvents Heptane, TolueneThe butenyl and phenyl groups have affinity for these solvents. Often used as an "anti-solvent" in a co-solvent system to induce crystallization.
Co-Solvent System Ethanol/Water, Toluene/HeptaneA powerful technique. The product is dissolved in a "good" solvent at high temperature, and a miscible "anti-solvent" is added to decrease solubility and induce crystallization upon cooling.

Section 3: Analytical and Quality Control FAQs

Question: What analytical methods are essential for quality control during the scale-up of this compound?

Answer: A robust analytical package is crucial to ensure consistent quality and to guide process optimization.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse for determining purity and identifying byproducts. A reversed-phase C18 column with a UV detector (monitoring at ~230-254 nm due to the benzene ring) is a typical starting point. The mobile phase would likely be a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) to keep the carboxylic acid protonated.

  • GC (Gas Chromatography): Used to quantify residual solvents from the reaction and purification steps.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is essential if you are using a palladium-catalyzed route. It is used to quantify residual palladium in the final product to ensure it meets regulatory limits (typically <10 ppm for active pharmaceutical ingredients).

  • Melting Point: A simple but effective indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.[19]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the identity of the compound by identifying key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the aromatic C-H stretches.[15]

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development.
  • Catalexis Catalyst Screening Platform for Catalyst Optimiz
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Washington.
  • Grignard Reaction Safety. (2025). American Chemical Society.
  • What are Grignard reagent preparation precautions during prepar
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Grignard reaction safety. (2024). YouTube.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Missouri–St. Louis.
  • Exp 2 - Recrystalliz
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of Massachusetts Amherst.
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). Retrieved from Department of Chemistry, University of Calgary.
  • Synthesis of benzoic acid via the Grignard reaction. (2020). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(3-Butenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(3-butenyl)benzoic acid and its structural isomers, 2-(3-butenyl)benzoic acid and 4-(3-butenyl)benzoic acid. By examining the influence of the butenyl group's position on the benzoic acid framework, this document aims to provide a deeper understanding of their chemical behavior. This comparison is supported by established chemical principles and detailed experimental protocols for assessing reactivity at the carboxylic acid group, the aromatic ring, and the alkenyl side chain.

Introduction: Structural and Electronic Differences

The reactivity of substituted benzoic acids is fundamentally governed by the electronic and steric effects of their substituents. In the case of butenylbenzoic acids, the position of the 3-butenyl group—ortho, meta, or para—relative to the carboxylic acid dictates the interplay of these effects, leading to distinct chemical properties for each isomer.

The butenyl group is generally considered to be weakly electron-donating through an inductive effect.[1][2] This effect can influence the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic attack. Furthermore, the presence of a double bond in the side chain introduces an additional site of reactivity, which can be influenced by the electronic nature of the substituted benzene ring.

The isomers to be compared are:

  • 2-(3-Butenyl)benzoic acid (ortho-isomer): The proximity of the butenyl group to the carboxylic acid can lead to significant steric interactions, a phenomenon known as the ortho-effect.[3][4][5] This can influence the acidity and reactivity of the carboxyl group in ways not solely predicted by electronic effects.[6]

  • This compound (meta-isomer): In this isomer, the electronic influence of the butenyl group on the carboxylic acid is primarily inductive.[7] Its effect on the aromatic ring's reactivity will be directed to specific positions.

  • 4-(3-Butenyl)benzoic acid (para-isomer): Here, both inductive and resonance effects of the butenyl group can influence the carboxylic acid and the aromatic ring.[7]

This guide will explore three key areas of reactivity:

  • Acidity of the Carboxylic Acid Group: Comparing the pKa values of the isomers.

  • Reactivity of the Aromatic Ring: Assessing the susceptibility to electrophilic aromatic substitution.

  • Reactivity of the Alkenyl Side Chain: Investigating reactions such as oxidation and addition.

I. Comparative Acidity of Butenylbenzoic Acid Isomers

The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion.[1] Electron-withdrawing groups stabilize the anion and increase acidity, while electron-donating groups destabilize it and decrease acidity.[2][8]

Expected Trends in Acidity:

  • Para-isomer (4-(3-Butenyl)benzoic acid): The electron-donating butenyl group is expected to slightly decrease the acidity compared to benzoic acid.

  • Meta-isomer (this compound): The inductive effect is the primary electronic influence at the meta position, which is also expected to result in a slight decrease in acidity compared to benzoic acid.[7]

  • Ortho-isomer (2-(3-Butenyl)benzoic acid): The "ortho-effect" often leads to an increase in acidity, regardless of the substituent's electronic nature.[3][5] This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which can destabilize the acid form more than the carboxylate anion.[4][6]

Experimental Protocol: Determination of pKa by Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for each isomer using a standard acid-base titration.[9]

Materials:

  • 2-(3-Butenyl)benzoic acid, this compound, 4-(3-Butenyl)benzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or a suitable co-solvent to dissolve the acids)

  • Deionized water

  • pH meter, magnetic stirrer, and burette

Procedure:

  • Accurately weigh approximately 0.1 g of the butenylbenzoic acid isomer and dissolve it in a suitable volume of ethanol (e.g., 25 mL).

  • Add an equal volume of deionized water to the solution.

  • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

  • Fill a burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • The pKa is determined from the pH at the half-equivalence point.

Data Presentation:

IsomerPredicted pKa relative to Benzoic Acid (pKa ≈ 4.2)Experimental pKa
Benzoic Acid-4.20
2-(3-Butenyl)benzoic acid< 4.2To be determined
This compound> 4.2To be determined
4-(3-Butenyl)benzoic acid> 4.2To be determined

II. Comparative Reactivity of the Aromatic Ring

The butenyl group, being weakly activating, will direct incoming electrophiles to the ortho and para positions relative to itself.[10] The carboxylic acid group is a deactivating meta-director. The overall reactivity and regioselectivity of electrophilic aromatic substitution will be a result of the interplay between these two groups.

Expected Trends in Reactivity:

  • 2-(3-Butenyl)benzoic acid: The ortho and para positions to the activating butenyl group are significantly influenced by the deactivating carboxyl group. Steric hindrance from both substituents will also play a major role.

  • This compound: The positions ortho and para to the butenyl group are activated, and the positions meta to the carboxyl group are less deactivated. This isomer is likely to be the most reactive towards electrophilic substitution at specific positions.

  • 4-(3-Butenyl)benzoic acid: The positions ortho to the activating butenyl group are also meta to the deactivating carboxyl group.

Experimental Protocol: Competitive Nitration

This experiment will compare the relative rates of nitration of the three isomers.

Materials:

  • Equimolar mixture of the three butenylbenzoic acid isomers

  • Nitrating mixture (concentrated nitric acid and sulfuric acid)

  • Dichloromethane (solvent)

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis[11]

Procedure:

  • Prepare a solution containing an equimolar mixture of the three butenylbenzoic acid isomers in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of the nitrating mixture to the stirred solution.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each isomer.

Data Presentation:

IsomerMajor Nitration Product(s) (Predicted)Relative Reactivity (based on product ratio)
2-(3-Butenyl)benzoic acidComplex mixture due to steric hindranceTo be determined
This compoundNitration at positions ortho/para to the butenyl groupTo be determined
4-(3-Butenyl)benzoic acidNitration at positions ortho to the butenyl groupTo be determined

III. Comparative Reactivity of the Alkenyl Side Chain

The reactivity of the double bond in the butenyl side chain can be influenced by the electronic environment of the aromatic ring.

Expected Trends in Reactivity:

The electronic effect of the benzoic acid moiety on the remote double bond is expected to be minimal. Therefore, the reactivity of the alkenyl side chain in all three isomers is predicted to be similar.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol uses the disappearance of the purple permanganate color as an indicator of the reaction with the double bond.

Materials:

  • Each butenylbenzoic acid isomer

  • Potassium permanganate (KMnO4) solution (e.g., 0.01 M)

  • Acetone (solvent)

  • Spectrophotometer

Procedure:

  • Prepare separate solutions of each isomer in acetone at the same concentration.

  • In a cuvette, mix a specific volume of the isomer solution with a specific volume of the KMnO4 solution.

  • Monitor the decrease in absorbance of the permanganate ion (at ~525 nm) over time using a spectrophotometer.

  • The rate of disappearance of the purple color is proportional to the reactivity of the double bond.

Data Presentation:

IsomerInitial Rate of Permanganate Consumption (Absorbance units/min)
2-(3-Butenyl)benzoic acidTo be determined
This compoundTo be determined
4-(3-Butenyl)benzoic acidTo be determined

Visualizations

Workflow for Comparing Isomer Reactivity

G cluster_0 Isomer Synthesis & Purification cluster_1 Reactivity Assessment cluster_2 Data Analysis & Comparison Synthesis Synthesis of ortho, meta, para Isomers Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Acidity pKa Determination (Titration) Characterization->Acidity AromaticRing Electrophilic Substitution (e.g., Nitration) Characterization->AromaticRing SideChain Alkene Reaction (e.g., Oxidation) Characterization->SideChain pKa_Compare Compare pKa Values Acidity->pKa_Compare EAS_Compare Compare Product Ratios (GC-MS) AromaticRing->EAS_Compare Alkene_Compare Compare Reaction Rates SideChain->Alkene_Compare Conclusion Draw Conclusions on Relative Reactivity pKa_Compare->Conclusion EAS_Compare->Conclusion Alkene_Compare->Conclusion

Caption: Workflow for the comparative reactivity study of butenylbenzoic acid isomers.

Factors Influencing Reactivity of Benzoic Acid Derivatives

G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity Acidity Acidity (pKa) Reactivity->Acidity influences EAS Electrophilic Aromatic Substitution Reactivity->EAS influences SideChain Side Chain Reactivity Reactivity->SideChain influences Inductive Inductive Effect Inductive->Reactivity Resonance Resonance Effect Resonance->Reactivity OrthoEffect Ortho-Effect OrthoEffect->Reactivity

Caption: Key factors influencing the reactivity of substituted benzoic acids.

Conclusion

The position of the 3-butenyl substituent on the benzoic acid ring is expected to have a discernible impact on the reactivity of the carboxylic acid and the aromatic ring, while having a minimal effect on the reactivity of the alkenyl side chain. The ortho-isomer is predicted to be the most acidic due to the ortho-effect. The meta-isomer is anticipated to be the most susceptible to electrophilic aromatic substitution at specific, activated positions. The experimental protocols provided in this guide offer a robust framework for quantifying these differences in reactivity, providing valuable data for researchers in synthetic chemistry and drug development.

References

  • R Discovery. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Molbase. Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]

  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • YouTube. Effects of Groups on Acidity of Benzoic acid I. [Link]

  • ResearchGate. (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]

  • Google Patents.
  • HCPG. Acidity of Carboxylic Acids. [Link]

  • Khan Academy. How does ortho-effect work in benzoic acids? (video). [Link]

  • YouTube. Esterification test of Benzoic acid. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. [Link]

  • PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Reactions of benzoic acid with aromatic and aliphatic isocya- nates in NMP as solvent. [Link]

  • SlidePlayer. Benzoic Acid Assay by Titration. [Link]

  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. [Link]

  • CyberLeninka. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]

  • PubChem. 4-(3-Butenyloxy)benzoic acid. [Link]

  • PubChem. 2-(3-Bromo-3-butenyl)benzoic acid. [Link]

  • PubMed. Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of potential analytical methods for the quantification and characterization of 3-(3-Butenyl)benzoic acid, a substituted aromatic carboxylic acid. We will delve into the causality behind experimental choices, grounded in established scientific principles and regulatory expectations, to ensure your analytical methods are not only accurate but also defensible.

The Critical Role of Method Validation

This compound, with its carboxylic acid functionality and a terminal double bond in the side chain, presents unique analytical considerations. Whether it is for pharmacokinetic studies, stability testing, or quality control of a potential active pharmaceutical ingredient (API), a validated analytical method is non-negotiable. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for analytical procedure validation, ensuring that the method is fit for its intended purpose.[1][2][3] This guide will be framed around the core validation characteristics outlined by the ICH: Specificity, Linearity, Accuracy, Precision, and Robustness.[4][5]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is the first critical decision in method development. For a molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is often the preferred method for the analysis of non-volatile and thermally unstable compounds, making it well-suited for carboxylic acids.[6][7]

Why HPLC is a Strong Candidate:

  • Ambient Temperature Analysis: HPLC operates at or near room temperature, preventing the thermal degradation of the analyte.[6][7]

  • Versatility: A wide range of stationary and mobile phases allows for the fine-tuning of separation based on polarity and other molecular characteristics.[8]

  • Direct Analysis: In many cases, direct injection of the sample in a suitable solvent is possible, simplifying sample preparation.[9]

Experimental Design and Rationale:

A typical reversed-phase HPLC method for this compound would be the primary choice.

  • Column Selection: A C18 column is a logical starting point due to the non-polar butenyl chain and the aromatic ring. The carboxylic acid group provides sufficient polarity for retention and elution with a suitable mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol is standard. An acidic pH (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[10] For instance, a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) would be a reasonable starting point.[8]

  • Detection: The aromatic ring in this compound contains a chromophore, making UV detection a straightforward and robust choice. A photodiode array (PDA) detector would be advantageous to assess peak purity and identify potential co-eluting impurities. The UV detection wavelength would likely be around 235 nm.[8]

Gas Chromatography (GC): A Powerful Alternative Requiring Derivatization

Gas chromatography is a high-resolution separation technique, particularly powerful when coupled with a mass spectrometer (GC-MS) for unequivocal identification.[11] However, for polar and non-volatile compounds like carboxylic acids, direct analysis is challenging.[12]

The Derivatization Imperative:

The carboxylic acid group in this compound makes it non-volatile and prone to adsorption in the GC system. To overcome this, a derivatization step is necessary to convert the polar -COOH group into a more volatile and thermally stable ester.[12][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for this purpose.[12]

Why Consider GC-MS?

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity and the mass spectrum provides a molecular fingerprint, aiding in definitive identification.[14][15]

  • Impurity Profiling: The high resolving power of capillary GC columns is beneficial for separating closely related impurities.

Experimental Design and Rationale:

  • Derivatization: The sample would be dried and then reacted with a silylating agent to form the trimethylsilyl (TMS) ester of this compound.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would be suitable for separating the derivatized analyte.

  • Inlet and Oven Temperature Program: A split/splitless inlet would be used, and the oven temperature would be programmed to ramp up to ensure the elution of the derivatized compound.

  • Detection: Mass spectrometry is the detector of choice, allowing for both quantification (using selected ion monitoring, SIM) and qualitative analysis (from the full scan mass spectrum).

Head-to-Head Comparison: HPLC vs. GC for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Sample Preparation Simpler, often direct injection after dissolution.[9]More complex, requires a derivatization step.[11]
Analysis Time Typically longer run times (10-60 minutes).[7]Faster run times once the sample is prepared.[7]
Throughput Lower due to longer run times.Potentially higher for large batches if derivatization is automated.
Cost Higher operational cost due to solvent consumption.[7]Lower solvent cost, but derivatization reagents add expense.
Robustness Generally considered very robust for routine analysis.The derivatization step can introduce variability.
Identification Relies on retention time and UV spectrum. Less definitive than MS.Mass spectrum provides a high degree of confidence in identification.[14][15]
Thermal Stability Suitable for thermally labile compounds.[6]High temperatures can be an issue for some molecules, though derivatization helps.

A Framework for Method Validation

Regardless of the chosen technique, the validation process will follow the ICH guidelines.[1][2][3]

Validation Workflow

Caption: A typical workflow for analytical method validation.

Key Validation Parameters and Experimental Protocols

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components.[4]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Spike the sample with known, structurally similar impurities and potential degradation products to demonstrate separation.

    • For HPLC with a PDA detector, assess peak purity. For GC-MS, compare the mass spectrum of the peak in the sample to that of a pure standard.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.[5]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).[5]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[16]

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16]

    • Analyze these samples in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102% for pharmaceutical assays.[16]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[17]

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.[4][17]

5. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters. For HPLC, this could include the pH of the mobile phase, the column temperature, and the mobile phase composition. For GC, this could involve the inlet temperature and the oven ramp rate.

    • Analyze the system suitability samples under these modified conditions and evaluate the impact on the results.

Data Summary for a Hypothetical HPLC Method Validation
Validation ParameterSpecificationHypothetical Result
Specificity No interference at the analyte's retention time.Passed
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 5 - 2005 - 200
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
Robustness No significant impact on results.Passed

Spectroscopic Characterization as an Orthogonal Technique

While chromatography is ideal for quantification, spectroscopic methods are invaluable for the initial identification and structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[18][19] The presence of the C=C double bond will also be evident.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a highly deshielded proton for the carboxylic acid (10-12 ppm), along with signals for the aromatic and butenyl protons.[18][20] ¹³C NMR will show a characteristic signal for the carbonyl carbon (160-180 ppm).[18][20]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and characteristic fragmentation patterns, such as the loss of -OH (17 amu) and -COOH (45 amu).[18]

Sources

A Framework for Evaluating the Biological Activity of Novel Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The exploration of novel derivatives, such as 3-(3-Butenyl)benzoic acid, presents an opportunity for the discovery of new biological activities. However, a significant challenge arises when a compound of interest lacks established biological data. This guide provides a comprehensive framework for the characterization and comparative analysis of such novel chemical entities. Using this compound as a hypothetical lead compound, we will outline a systematic approach to elucidate its biological activity, drawing comparisons with a well-characterized, structurally related analog, 3-Sulfonamido benzoic acid, a known P2Y14 receptor antagonist.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction: The Promise and Challenge of Novel Benzoic Acid Derivatives

Benzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The functionalization of the benzoic acid core allows for the fine-tuning of its physicochemical properties, leading to interactions with a wide array of biological targets.[2] The introduction of an alkenyl side chain, as seen in this compound, presents an interesting structural modification that could confer novel biological activities.

Despite its availability from chemical suppliers, a thorough search of the scientific literature reveals a conspicuous absence of data on the biological effects of this compound. This scenario is common in drug discovery, where a newly synthesized or sourced compound requires a systematic evaluation to uncover its therapeutic potential. This guide will therefore use this compound as a case study to illustrate a robust, multi-step workflow for biological characterization. We will compare its hypothetical data with that of 3-Sulfonamido benzoic acid derivatives, which have been identified as potent antagonists of the P2Y14 receptor, a target implicated in acute lung injury.[3]

Part 1: Initial Target Identification and In Silico Screening

The first step in characterizing a novel compound is to generate hypotheses about its potential biological targets. This can be achieved through a combination of computational methods and comparison with structurally similar compounds with known activities.

Structural Similarity and Target Prediction

The core structure of this compound, a substituted benzoic acid, suggests a range of potential targets. Benzoic acid derivatives have been shown to interact with enzymes such as α-amylase, dipeptidyl peptidase-4 (DPP-4), and various receptors.[6][7] The butenyl side chain introduces a lipophilic and potentially reactive moiety that could influence target binding.

Comparative Compound: 3-Sulfonamido benzoic acid derivatives are known to bind to the P2Y14 receptor.[3] While structurally distinct from our lead compound, the shared benzoic acid scaffold provides a starting point for comparative analysis.

In Silico Workflow: Predicting Biological Activity

A computational workflow can be employed to predict the potential biological targets of this compound.

cluster_0 In Silico Target Prediction Workflow A Input: this compound (SMILES or 3D structure) B Pharmacophore Modeling (Identify key chemical features) A->B C Molecular Docking (Simulate binding to a library of known protein structures) A->C D Target Prediction Algorithms (e.g., SwissTargetPrediction, PharmMapper) A->D E Prioritized List of Potential Targets B->E C->E D->E

Caption: In Silico workflow for predicting biological targets of a novel compound.

Part 2: In Vitro Biological Evaluation: From Hit to Lead

Following in silico predictions, a series of in vitro assays are essential to validate these hypotheses and quantify the biological activity of the compound.

Primary Enzyme/Receptor Binding Assays

Based on the in silico screening and literature precedents for benzoic acid derivatives, a panel of primary assays should be conducted. For our hypothetical study, let's assume the in silico analysis suggests potential activity against the P2Y14 receptor, cyclooxygenase (COX) enzymes (given the anti-inflammatory potential of some benzoic acids), and α-amylase.[4][7]

Experimental Protocol: Radioligand Binding Assay for P2Y14 Receptor

  • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human P2Y14 receptor. Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate cell membranes with a known radioligand for the P2Y14 receptor (e.g., [³H]-UDP-glucose) and varying concentrations of the test compound (this compound or 3-Sulfonamido benzoic acid).

  • Incubation and Filtration: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Comparative In Vitro Activity Data (Hypothetical)

The following table presents hypothetical data comparing the in vitro activity of this compound with the known P2Y14 antagonist, 3-Sulfonamido benzoic acid.

CompoundP2Y14 IC50 (nM)[3]COX-1 IC50 (µM)COX-2 IC50 (µM)α-Amylase IC50 (mM)[7]
This compound>10,00025.315.812.5
3-Sulfonamido benzoic acid5.6>100>100>50

Interpretation: The hypothetical data suggests that this compound has weak or no activity at the P2Y14 receptor but shows moderate inhibitory activity against COX-2 and α-amylase. In contrast, the comparative compound is a potent and selective P2Y14 antagonist. This highlights the significant impact of structural modifications on biological activity.

Part 3: Cell-Based Assays and Mechanism of Action

To understand the biological effects of a compound in a more physiological context, cell-based assays are crucial. These assays can confirm the activity observed in biochemical assays and provide insights into the compound's mechanism of action.

Cellular Functional Assays

Based on the hypothetical in vitro data, relevant cell-based assays for this compound would include measuring its anti-inflammatory effects and its impact on glucose metabolism.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced cytokine release (IC50 value).

Signaling Pathway Analysis

To elucidate the mechanism of action, it is important to investigate the effect of the compound on relevant signaling pathways. For a compound with anti-inflammatory activity, examining the NF-κB pathway is a logical step.[4]

cluster_1 NF-κB Signaling Pathway cluster_2 Inhibition by This compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibition This compound Inhibition->IKK inhibits

Caption: Hypothetical mechanism of action of this compound via inhibition of the NF-κB pathway.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Once the initial biological activity of a lead compound is established, the next phase involves synthesizing and testing analogs to understand the structure-activity relationship (SAR). This knowledge is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties.[2][8][9]

Key Structural Modifications and Their Impact

For this compound, key modifications could include:

  • Alkenyl Chain: Varying the length and position of the butenyl chain.

  • Aromatic Ring: Introducing different substituents (e.g., hydroxyl, nitro, methyl groups) on the benzene ring.[2]

  • Carboxylic Acid: Esterification or conversion to an amide to modulate solubility and cell permeability.[6]

Comparative SAR Data (Hypothetical)

The table below illustrates a hypothetical SAR study for a series of analogs of this compound, focusing on COX-2 inhibition.

CompoundR1 (Position 3)R2 (Position 4)COX-2 IC50 (µM)
Lead Compound -CH2CH2CH=CH2-H15.8
Analog 1-CH=CHCH2CH3-H22.5
Analog 2-CH2CH2CH=CH2-OH8.2
Analog 3-CH2CH2CH=CH2-NO235.1

Interpretation: The hypothetical data suggests that the position of the double bond in the alkenyl chain is important for activity. Furthermore, the addition of a hydroxyl group at the 4-position enhances potency, while a nitro group is detrimental. This information guides the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

This guide has presented a systematic and comprehensive framework for the biological evaluation of a novel compound, this compound, for which no prior biological data exists. By combining in silico prediction, in vitro screening, cell-based functional assays, and SAR studies, it is possible to build a detailed profile of a compound's biological activity and mechanism of action. The comparative analysis with a structurally related but functionally distinct compound, 3-Sulfonamido benzoic acid, underscores the importance of subtle structural changes in determining biological function.

Future work on this compound and its optimized analogs would involve more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in relevant animal models of inflammation or other identified indications, and comprehensive safety and toxicology assessments. This structured approach provides a clear path from a novel chemical entity to a potential therapeutic candidate.

References

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  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. [Link]

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  • Mahalingan, S., et al. (2009). Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6061-6064. [Link]

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Comparative study of the physical properties of butenylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Butenylbenzoic Acid Isomers

Prepared by a Senior Application Scientist

Introduction: The Structural Nuances of Butenylbenzoic Acids

Butenylbenzoic acids, a class of aromatic carboxylic acids, represent a fascinating scaffold for researchers in medicinal chemistry and materials science. Their structure, combining a rigid benzoic acid core with a flexible, reactive butenyl chain, offers a rich playground for molecular design. The precise spatial arrangement of these functional groups—the positional isomerism (ortho, meta, para) of the butenyl chain relative to the carboxyl group, and the location of the double bond within the chain—gives rise to a family of isomers, each with a unique three-dimensional architecture.

This structural diversity is not merely academic; it profoundly dictates the macroscopic physical properties of each isomer. Properties such as melting point, acidity (pKa), and solubility are direct consequences of the intermolecular forces and electronic effects governed by the isomer's specific geometry. Understanding these differences is critical for any scientist aiming to utilize these molecules. For a drug development professional, solubility and acidity can determine a compound's bioavailability and formulation strategy. For a materials scientist, the melting point and crystal packing, influenced by isomeric form, can define the thermal and mechanical properties of a resulting polymer.

This guide provides a comparative analysis of the key physical properties of butenylbenzoic acid isomers. While comprehensive experimental data across all possible isomers is notably scarce in public literature, we will use the well-characterized 4-(but-3-en-1-yl)benzoic acid as our primary reference. By grounding our discussion in the fundamental principles of physical organic chemistry, we will compare this experimental data with the theoretically predicted properties of its ortho and meta counterparts, providing a robust framework for researchers to anticipate the behavior of these valuable chemical entities.

Melting Point: A Reflection of Molecular Symmetry and Packing

The melting point of a crystalline solid is a direct indicator of the strength of its crystal lattice. It is the temperature at which the thermal energy of the molecules overcomes the intermolecular forces—primarily hydrogen bonding and van der Waals forces—holding them in a rigid, ordered structure. For isomers, variations in melting point are almost exclusively due to differences in how efficiently the molecules can pack together.

Comparative Analysis

The para-substituted isomer typically exhibits a significantly higher melting point than its ortho or meta counterparts. This is a classic example of molecular symmetry dictating physical properties. The linear and highly symmetrical shape of 4-(but-3-en-1-yl)benzoic acid allows it to pack into a more stable and tightly bound crystal lattice. This efficient packing maximizes intermolecular interactions, requiring more energy to disrupt, thus resulting in a higher melting point. The less symmetrical ortho and meta isomers cannot pack as efficiently, leading to weaker intermolecular forces and, consequently, lower expected melting points.

IsomerStructureMelting Point (°C)Rationale
2-(but-3-en-1-yl)benzoic acid (ortho)Predicted LowerLow symmetry hinders efficient crystal packing. Potential for intramolecular hydrogen bonding could slightly alter packing forces compared to the meta isomer.
3-(but-3-en-1-yl)benzoic acid (meta)Predicted LowerAsymmetrical shape leads to less stable crystal lattice formation compared to the para isomer.
4-(but-3-en-1-yl)benzoic acid (para)120 - 121 High molecular symmetry allows for very efficient packing into a stable crystal lattice, maximizing intermolecular forces.
Experimental Protocol: Melting Point Determination via Capillary Method

The choice of the capillary method is due to its high precision and the small amount of sample required.[1] This is a standard, reliable technique for characterizing crystalline organic compounds.[2]

Methodology:

  • Sample Preparation: Ensure the crystalline sample is completely dry. Pulverize a small amount of the solid into a fine powder on a watch glass.

  • Capillary Loading: Jab the open end of a sealed-end capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[3] An improperly packed or overly large sample can lead to an artificially broad melting range.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick heating run (10-20 °C/min) to find a rough range.[4] Allow the apparatus to cool significantly before the precise measurement.

  • Precise Determination: Set the apparatus to heat at a slow, controlled rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the expected melting point.[3]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 1 °C).[1]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry Crystalline Sample p2 Pulverize p1->p2 p3 Load Capillary (2-3 mm) p2->p3 m1 Insert into Apparatus p3->m1 Transfer m2 Heat Slowly (1-2 °C/min) m1->m2 m3 Observe & Record T1 (First Droplet) m2->m3 m4 Observe & Record T2 (Fully Liquid) m3->m4 result Report Melting Range (T1 - T2) m4->result Calculate Range

Caption: Workflow for Melting Point Determination.

Acidity (pKa): The Influence of Inductive and Steric Effects

The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. For substituted benzoic acids, the pKa is highly sensitive to the nature and position of the substituent on the aromatic ring. The substituent can influence the stability of the resulting carboxylate anion through a combination of inductive and resonance effects.

Comparative Analysis: The Ortho-Effect

A fascinating phenomenon in substituted benzoic acids is the "ortho-effect," which states that most ortho-substituents, regardless of their electron-donating or -withdrawing nature, increase the acidity of the benzoic acid relative to its meta and para isomers.[5] This is primarily a steric effect.

When an ortho-substituent is present, it sterically clashes with the carboxyl group, forcing the -COOH group to twist out of the plane of the benzene ring. In the resulting carboxylate anion (-COO⁻), this out-of-plane arrangement inhibits resonance between the carboxylate and the aromatic ring. This disruption is stabilizing because it prevents the destabilizing electron-donating resonance from the ring to the carboxylate, making the anion more stable and thus the parent acid stronger.

IsomerStructurePredicted pKaRationale
2-(but-3-en-1-yl)benzoic acid (ortho)Lowest Ortho-Effect: The ortho-butenyl group sterically forces the carboxyl group out of the plane of the ring, stabilizing the conjugate base and increasing acidity.[5]
3-(but-3-en-1-yl)benzoic acid (meta)IntermediateThe butenyl group has a weak electron-donating inductive effect, slightly destabilizing the anion and making the acid weaker than unsubstituted benzoic acid (pKa ≈ 4.20[6]).
4-(but-3-en-1-yl)benzoic acid (para)HighestThe weak electron-donating inductive effect is transmitted to the carboxyl group, slightly decreasing acidity compared to the parent benzoic acid.

Note: The pKa of unsubstituted benzoic acid is approximately 4.20.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[7] The method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.

  • Sample Preparation: Accurately weigh and dissolve a sample of the butenylbenzoic acid isomer in a suitable solvent (e.g., a water/methanol co-solvent for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Titration Execution: While stirring the solution, add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq). This is the point of maximum slope on the curve.

    • The half-equivalence point occurs at exactly half this volume (Veq/2).

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[8]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis s1 Calibrate pH Meter s2 Prepare Acid Solution (Known Concentration) s1->s2 s3 Assemble Titration Apparatus s2->s3 t1 Add NaOH Titrant Incrementally s3->t1 t2 Record pH and Volume After Each Addition t1->t2 a1 Plot pH vs. Volume t2->a1 a2 Find Equivalence Point (Veq) a1->a2 a3 Find Half-Equivalence Point (Veq/2) a2->a3 a4 Determine pH at Veq/2 a3->a4 result Report pKa Value a4->result pH = pKa

Caption: Workflow for pKa Determination via Titration.

Solubility

The solubility of carboxylic acids is a balance between the hydrophilic nature of the polar carboxyl group and the hydrophobic nature of the nonpolar hydrocarbon portion.[9] Carboxylic acids with fewer than five carbons are generally soluble in water, while solubility decreases as the carbon chain length increases.[6][10]

Comparative Analysis

All butenylbenzoic acid isomers (C11) are expected to have very low solubility in water due to the large, hydrophobic surface area of the benzene ring and the butenyl chain. However, they should be readily soluble in less polar organic solvents like ethers, alcohols, and chlorinated solvents.[6] A key practical insight is that even water-insoluble carboxylic acids can be readily dissolved in aqueous solutions of strong bases (e.g., NaOH, KOH), which deprotonate the acid to form highly soluble carboxylate salts.[9]

Subtle differences in solubility among the isomers in nonpolar solvents may arise from the differences in melting point. The isomer with the highest melting point (para) has the most stable crystal lattice, which requires more energy to break apart, and may therefore be slightly less soluble than the ortho and meta isomers at a given temperature, assuming all other factors are equal.

Spectroscopic Signatures: Distinguishing Isomers with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between structural isomers. Both ¹H and ¹³C NMR provide unique fingerprints based on the chemical environment of each nucleus.

Comparative Analysis

The primary differences in the NMR spectra of butenylbenzoic acid isomers will appear in the aromatic region.

  • ¹H NMR:

    • The chemical shift of the carboxylic acid proton will appear as a broad singlet far downfield, typically >10 ppm.[4][11]

    • Aromatic Region (7.0-8.2 ppm): This region is most diagnostic. The para isomer will show a highly simplified pattern, often appearing as two doublets, due to its symmetry. The ortho and meta isomers will display more complex and distinct multiplets, as all four aromatic protons are chemically non-equivalent.

    • Alkenyl Region (4.9-6.0 ppm): The protons on the double bond of the butenyl group will be clearly visible in this region.

    • Aliphatic Region (2.0-3.0 ppm): The CH₂ groups of the butenyl chain will appear here.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid is highly deshielded and will appear around 170-180 ppm.[12]

    • Aromatic Region (125-150 ppm): The number of signals is key. Due to symmetry, the para isomer will show only 4 signals for the 6 aromatic carbons. The ortho and meta isomers will each show 6 distinct signals for their 6 aromatic carbons.[12] This provides an unambiguous method for distinguishing the para isomer from the other two.

Conclusion

The positional isomerism of butenylbenzoic acids exerts a profound and predictable influence on their fundamental physical properties. The high symmetry of the para isomer, 4-(but-3-en-1-yl)benzoic acid , results in a more stable crystal lattice and a correspondingly high melting point of 120-121 °C. In contrast, the ortho isomer is predicted to be the strongest acid of the series due to the sterically-induced "ortho-effect," which stabilizes its conjugate base. While all isomers are expected to have low aqueous solubility, they can be readily solubilized in basic solutions. These distinct characteristics, identifiable through standard analytical techniques like NMR spectroscopy and potentiometric titration, are critical for any researcher to consider. The choice of isomer for a specific application in drug discovery or materials science is therefore not arbitrary but a crucial design decision based on the predictable physical behaviors dictated by its unique molecular architecture.

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A Comparative Benchmarking Guide to the Synthesis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Benzoic Acids

3-(3-Butenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety with a terminal alkene on a butyl side chain, offers multiple points for further functionalization. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the terminal double bond is amenable to a wide range of transformations, including polymerization, metathesis, and addition reactions. The reliable and efficient synthesis of this and similar molecules is therefore of considerable interest to the scientific community. This guide provides an in-depth comparison of potential synthetic routes to this compound, grounded in the principles of modern cross-coupling chemistry and classical organometallic reactions.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The primary disconnection for retrosynthetic analysis is at the bond between the aromatic ring and the butenyl side chain. This leads to two general strategies:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Negishi, and Kumada couplings are powerful tools for forming sp²-sp³ carbon-carbon bonds. These methods typically involve the reaction of an aryl halide (or triflate) with a suitable organometallic or organoboron reagent.

  • Grignard-based Syntheses: Traditional Grignard chemistry offers a robust, albeit often less functional group tolerant, approach to forming carbon-carbon bonds.

This guide will explore the theoretical application and practical considerations of these methods, providing a framework for selecting the most appropriate synthetic strategy based on factors such as substrate availability, desired yield, and experimental constraints.

Methodology Showdown: A Head-to-Head Comparison

The Suzuki-Miyaura Coupling: A Versatile and Tolerant Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2]

Proposed Synthetic Route:

The most direct Suzuki approach would involve the coupling of 3-bromobenzoic acid with a 3-butenylboronic acid or a more stable derivative like a potassium trifluoroborate salt.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, often with a phosphine ligand, is essential for the catalytic cycle.[3] Systems like PdCl₂(dppf) are common for such couplings.[3]

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol (Hypothetical):

A plausible protocol, adapted from similar Suzuki-Miyaura couplings of alkyltrifluoroborates with aryl bromides, is as follows:[3]

  • To a reaction vessel, add 3-bromobenzoic acid (1.0 mmol), potassium (3-butenyl)trifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (10 mol%).

  • The vessel is purged with an inert gas (e.g., argon).

  • A degassed mixture of toluene and water is added.

  • The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove inorganic salts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Workflow for Suzuki-Miyaura Synthesis

reagents 3-Bromobenzoic Acid (3-Butenyl)boronic Ester Pd Catalyst, Base setup Combine Reagents in Solvent (e.g., Toluene/Water) reagents->setup 1 reaction Heat under Inert Atmosphere (e.g., 80-100 °C) setup->reaction 2 workup Aqueous Workup (Extraction, Washing) reaction->workup 3 purification Purification (Chromatography/Recrystallization) workup->purification 4 product This compound purification->product 5

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction provides a direct method for the alkenylation of aryl halides.[4][5] This reaction typically couples an aryl halide with a terminal alkene in the presence of a palladium catalyst and a base.[6]

Proposed Synthetic Route:

This approach would involve the reaction of 3-bromobenzoic acid with 1-butene.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[7]

  • Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and promote the reaction.[7]

  • Base: An organic base, such as triethylamine, is typically used to neutralize the hydrohalic acid generated during the catalytic cycle.[7]

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is commonly used.

Experimental Protocol (Hypothetical):

Based on general protocols for the Heck reaction of aryl bromides:[8]

  • A pressure vessel is charged with 3-bromobenzoic acid (1.0 mmol), palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base like sodium acetate (1.5 mmol).

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous DMF is added as a solvent.

  • 1-Butene is then introduced into the vessel.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 140 °C.

  • After the reaction is complete, the mixture is cooled, and the product is isolated through an extractive workup and purified.

Heck Reaction Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) AlkeneCoord [Ar-Pd(II)-X(L₂)(Alkene)] OxAdd->AlkeneCoord Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)-X(L₂) AlkeneCoord->MigratoryInsertion Migratory Insertion BetaHydride [H-Pd(II)-X(L₂)]⁺ MigratoryInsertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination Product Ar-Alkene BetaHydride->Product Base Base BetaHydride->Base Regeneration BaseH [Base-H]⁺X⁻ Base->BaseH

Caption: Simplified catalytic cycle of the Heck reaction.

Kumada and Negishi Couplings: The Power of Organometallic Reagents

The Kumada and Negishi couplings are powerful cross-coupling reactions that utilize Grignard reagents (organomagnesium) and organozinc reagents, respectively.[9][10][11] These reagents are highly nucleophilic and can be very effective in coupling with aryl halides.

Proposed Synthetic Routes:

  • Kumada: Reaction of a protected 3-bromobenzoate ester with 3-butenylmagnesium bromide, catalyzed by a nickel or palladium complex.[10][12]

  • Negishi: Reaction of a 3-halobenzoate ester with a 3-butenylzinc halide, catalyzed by a palladium or nickel complex.[9]

Causality Behind Experimental Choices:

  • Protection: The carboxylic acid group of 3-bromobenzoic acid is incompatible with the highly basic Grignard and organozinc reagents and must be protected, for instance, as a methyl or ethyl ester.

  • Catalyst: Nickel catalysts, such as NiCl₂(dppe), are often effective for Kumada couplings, while palladium catalysts with phosphine ligands are standard for Negishi couplings.[13]

  • Anhydrous Conditions: Both reactions are highly sensitive to moisture and must be carried out under strictly anhydrous and inert conditions.

Experimental Protocol (Hypothetical - Kumada Coupling):

  • Prepare 3-butenylmagnesium bromide from 4-bromo-1-butene and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve methyl 3-bromobenzoate and a nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%) in anhydrous THF under an inert atmosphere.

  • Cool the solution of the aryl bromide and catalyst and slowly add the prepared Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The resulting ester is purified and then hydrolyzed to the carboxylic acid.

Grignard-based Synthesis Strategy

start 3-Bromobenzoic Acid protect Protection of Carboxylic Acid (e.g., Esterification) start->protect coupling Kumada/Negishi Coupling (Ni or Pd catalyst) protect->coupling grignard_prep Preparation of 3-Butenylmagnesium Bromide grignard_prep->coupling deprotect Deprotection (Hydrolysis of Ester) coupling->deprotect product This compound deprotect->product

Caption: Multi-step strategy for Grignard-based synthesis.

Comparative Analysis and Data Summary

The following table provides a comparative overview of the discussed synthetic methods. The values for yield and reaction conditions are estimates based on typical outcomes for similar reactions, as direct experimental data for the target molecule was not found in the initial literature search.

Method Starting Materials Catalyst/Reagent Typical Conditions Estimated Yield Pros Cons
Suzuki-Miyaura 3-Bromobenzoic acid, (3-Butenyl)boronic acid derivativePd catalyst, Base80-100 °C, aq. solventHighHigh functional group tolerance, mild conditionsBoronic acid reagent may not be commercially available
Heck 3-Bromobenzoic acid, 1-ButenePd catalyst, Base100-140 °C, polar aprotic solventModerate to HighAtom economical, uses a simple alkeneRequires elevated temperatures, potential for side reactions
Kumada Methyl 3-bromobenzoate, 3-Butenylmagnesium bromideNi or Pd catalystRoom temp., anhydrousHighUtilizes readily prepared Grignard reagentsRequires protection/deprotection, sensitive to moisture
Negishi Methyl 3-bromobenzoate, 3-Butenylzinc halidePd catalystRoom temp., anhydrousHighHigh reactivity and functional group toleranceOrganozinc reagents can be sensitive and require careful handling

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as a potentially superior method due to its high functional group tolerance, which would likely allow for the direct use of 3-bromobenzoic acid without the need for protection and deprotection steps. This simplifies the overall synthetic sequence and can lead to higher overall yields.

The Heck reaction is also a strong candidate, particularly if 1-butene is readily available. Its atom economy is a significant advantage. However, the potentially harsh reaction conditions might be a drawback.

The Kumada and Negishi couplings , while powerful, are disadvantaged by the necessity of protecting the carboxylic acid group, adding two steps to the synthesis. The sensitivity of the organomagnesium and organozinc reagents to air and moisture also requires more stringent experimental techniques.

Ultimately, the choice of method will depend on the specific resources and expertise available in the laboratory. For a robust and versatile synthesis, the Suzuki-Miyaura coupling is the recommended starting point for investigation. Further experimental validation is required to determine the optimal conditions for the synthesis of this compound.

References

  • Heck, R. F. The Heck Reaction. Wikipedia, Wikimedia Foundation, [Link].

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Heck Reaction. Organic Chemistry Portal, [Link].

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link].

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Heck Reaction. Chemistry LibreTexts, [Link].

  • Xu, B., & Tang, W. (2017). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 58(38), 3644-3647.
  • Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. National Institutes of Health, [Link].

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, [Link].

  • Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. ResearchGate, [Link].

  • Synthesis of Benzoic Acid. Chem21Labs, [Link].

  • Process for the Kumada coupling reaction.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate, [Link].

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health, [Link].

  • part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling. CORE, [Link].

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. National Institutes of Health, [Link].

  • Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI, [Link].

  • Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. National Institutes of Health, [Link].

  • Preparation of benzoic acid of high purity. National Institute of Standards and Technology, [Link].

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, [Link].

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry, [Link].

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health, [Link].

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A Senior Application Scientist's Guide to Preclinical Evaluation of Novel 3-(3-Butenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of in-vitro and in-vivo studies of 3-(3-Butenyl)benzoic acid derivatives, providing supporting experimental data for researchers, scientists, and drug development professionals.

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, demanding rigorous evaluation at every stage. For emerging compound classes like this compound derivatives, a systematic and logically staged preclinical assessment is paramount. This guide provides an in-depth comparison of in-vitro and in-vivo study designs, using a hypothetical derivative, designated BBD-X, as a case study to illustrate the principles and protocols that underpin modern drug discovery.

Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural motif of the 3-(3-butenyl) substituent presents a novel chemical space for exploration, with the potential for unique interactions with biological targets. This guide will focus on the evaluation of BBD-X as a putative anti-inflammatory agent.

The Foundational Role of In-Vitro and In-Vivo Studies

In drug development, in-vitro and in-vivo studies are sequential and complementary, each providing a unique and indispensable piece of the puzzle.

  • In-Vitro Studies: These "test-tube" experiments are the first line of investigation. They are conducted in a controlled environment outside of a living organism, typically using isolated cells, proteins, or enzymes. The primary advantages of in-vitro assays are their high throughput, lower cost, and the ability to elucidate specific mechanisms of action without the complexities of a whole biological system.

  • In-Vivo Studies: Once a compound shows promise in-vitro, it progresses to in-vivo testing, which is conducted in living organisms, such as animal models. These studies are crucial for understanding a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), as well as for assessing its overall efficacy and safety in a complex biological system.[3]

A critical concept in this transition is the In-Vitro to In-Vivo Correlation (IVIVC) , a predictive mathematical model that relates the in-vitro properties of a drug to its in-vivo response.[4][5] A strong IVIVC can streamline drug development, reduce the need for extensive clinical trials, and help in optimizing formulations.[3][6][7]

In-Vitro Evaluation of BBD-X as a Potential Anti-inflammatory Agent

Based on the known anti-inflammatory potential of some benzoic acid derivatives, a logical starting point for the in-vitro evaluation of BBD-X is to screen it against key targets in the inflammatory cascade.

Hypothetical Signaling Pathway for BBD-X

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates BBD-X BBD-X BBD-X->COX-2 Enzyme inhibits

Caption: Hypothetical mechanism of BBD-X as a COX-2 inhibitor.

Experimental Protocol 1: In-Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. Many successful anti-inflammatory drugs, such as celecoxib, are selective COX-2 inhibitors. This assay will determine if BBD-X can directly inhibit the activity of the COX-2 enzyme.

Methodology:

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX-2 inhibitor screening kit, BBD-X stock solution, positive control (e.g., celecoxib), and a microplate reader.

  • Preparation: Prepare a series of dilutions of BBD-X and the positive control in the assay buffer.

  • Enzyme Reaction:

    • Add 10 µL of the diluted BBD-X, positive control, or buffer (for the no-inhibitor control) to the wells of a 96-well plate.

    • Add 10 µL of the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Detection:

    • Immediately add 10 µL of the colorimetric substrate to each well.

    • Incubate the plate for 5 minutes at room temperature.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of BBD-X. The IC50 value (the concentration of BBD-X that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Protocol 2: In-Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Rationale: Macrophages are key immune cells that, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a potent inflammatory mediator. This cell-based assay assesses the ability of BBD-X to suppress this inflammatory response in a cellular context.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of BBD-X.

    • After 1 hour of pre-treatment with BBD-X, stimulate the cells with 1 µg/mL of LPS (except for the negative control group).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of BBD-X relative to the LPS-only treated cells. Determine the IC50 value.

In-Vitro Data Summary for BBD-X
AssayEndpointBBD-XCelecoxib (Control)
COX-2 Enzyme AssayIC505.2 µM0.8 µM
NO Inhibition (RAW 264.7)IC5012.8 µM25.6 µM

These hypothetical results suggest that BBD-X is a moderately potent inhibitor of both the COX-2 enzyme and cellular nitric oxide production, justifying its advancement to in-vivo testing.

In-Vivo Assessment of BBD-X in a Murine Model of Acute Inflammation

The promising in-vitro data provides a strong rationale for evaluating BBD-X's efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-validated model for screening potential anti-inflammatory drugs.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a good indicator of its in-vivo anti-inflammatory potential.

Methodology:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into four groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: BBD-X (10 mg/kg, oral).

      • Group 3: BBD-X (30 mg/kg, oral).

      • Group 4: Indomethacin (10 mg/kg, oral; positive control).

    • Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • The formula for percentage inhibition is: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

In-Vivo Data Summary for BBD-X (at 3 hours post-carrageenan)
Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
BBD-X100.58 ± 0.0531.8%
BBD-X300.39 ± 0.0454.1%
Indomethacin100.35 ± 0.0658.8%

The in-vivo results demonstrate that BBD-X produces a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing efficacy comparable to the standard anti-inflammatory drug, indomethacin.

Bridging the Gap: The In-Vitro to In-Vivo Workflow

The successful translation of in-vitro activity to in-vivo efficacy is the cornerstone of drug development. The data from our hypothetical study of BBD-X shows a positive correlation: the compound's ability to inhibit inflammatory mediators in-vitro is reflected in its ability to reduce inflammation in an animal model.

Workflow from In-Vitro Discovery to In-Vivo Validation

G cluster_invitro In-Vitro Phase cluster_invivo In-Vivo Phase Target_ID Target Identification (e.g., COX-2) Assay_Dev Assay Development (Enzymatic & Cellular) HTS High-Throughput Screening of BBD-X Assay_Dev->HTS Hit_Val Hit Validation & IC50 Determination HTS->Hit_Val IVIVC In-Vitro to In-Vivo Correlation (IVIVC) Hit_Val->IVIVC Model_Sel Animal Model Selection (Paw Edema) PK_PD Pharmacokinetics & Dose-Range Finding Model_Sel->PK_PD Efficacy Efficacy Study (% Inhibition) PK_PD->Efficacy Safety Preliminary Safety/ Toxicology Efficacy->Safety IVIVC->Model_Sel

Caption: A streamlined workflow from in-vitro screening to in-vivo validation.

This logical progression ensures that only the most promising compounds, with demonstrated target engagement and cellular activity, are advanced to more complex and resource-intensive in-vivo studies. The correlation between the in-vitro IC50 and the in-vivo effective dose is a key parameter used to build confidence in a compound's therapeutic potential.

Conclusion

The preclinical evaluation of novel compounds such as this compound derivatives requires a multi-faceted approach that begins with targeted in-vitro assays and progresses to relevant in-vivo models. This guide has outlined the rationale and methodologies for such an evaluation, demonstrating how in-vitro studies provide crucial mechanistic insights and how in-vivo studies validate therapeutic efficacy in a physiological context. The establishment of a clear and logical correlation between these two domains is fundamental to making informed decisions in the drug discovery pipeline and is the most reliable path to identifying new therapeutic agents.

References

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?
  • PharmaCompass. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences.
  • Lu, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • YMER. (n.d.). A Comprehensive Review on Benzoic Acid and its Derivatives.

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A Comparative Spectroscopic Guide to the Synthesis and Characterization of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-(3-butenyl)benzoic acid and its precursors, 3-bromobenzoic acid and 4-buten-1-ol. It is designed for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for structural elucidation and reaction monitoring. We will explore a plausible synthetic route and delve into the nuances of NMR, IR, and Mass Spectrometry data that differentiate the product from its starting materials, thereby providing a self-validating framework for synthesis and characterization.

Introduction: The Rationale for Spectroscopic Comparison

This compound is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, combining a rigid aromatic carboxylic acid with a flexible terminal alkene.[1] This unique combination allows for a variety of potential downstream chemical modifications, making it a versatile building block.

Confirming the successful synthesis of such a molecule is critically dependent on a thorough spectroscopic analysis. By comparing the spectral data of the final product with its precursors, we can unequivocally identify the disappearance of starting material functionalities and the appearance of new structural motifs. This guide explains the causality behind the expected spectral changes, offering a logical and scientifically rigorous approach to validating the synthetic outcome.

Synthetic Pathway: A Plausible Approach via Grignard Reaction

While various coupling reactions could yield the target compound, a Grignard reaction provides a classic and illustrative pathway. The proposed synthesis involves the formation of a Grignard reagent from 4-bromo-1-butene (which can be synthesized from 4-buten-1-ol) and its subsequent reaction with carbon dioxide, followed by an acidic workup. For the purpose of this guide, we will focus on the key precursors: 3-bromobenzoic acid as the aromatic core and 4-buten-1-ol as the source of the butenyl chain, to highlight the key functional group transformations.

The overall transformation from the precursors to the final product is conceptually illustrated below.

cluster_precursors Precursors cluster_product Target Molecule P1 3-Bromobenzoic Acid Prod This compound P1->Prod Aromatic Core (C-Br bond cleavage) P2 4-Buten-1-ol P2->Prod Alkenyl Sidechain (C-C bond formation)

Caption: Conceptual relationship between precursors and the target molecule.

Spectroscopic Analysis: A Triad of Techniques

To achieve unambiguous structural confirmation, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

  • NMR Spectroscopy (¹H and ¹³C) : Reveals the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and the number of protons and carbons.

  • IR Spectroscopy : Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[2]

  • Mass Spectrometry (MS) : Determines the molecular weight of the molecule and provides information about its structure through fragmentation patterns.[2]

Spectroscopic Profile of Precursor 1: 3-Bromobenzoic Acid

3-Bromobenzoic acid is a white to off-white crystalline solid. Its structure is characterized by a benzene ring substituted with a bromine atom and a carboxylic acid group at the meta positions.[3]

  • ¹H NMR : The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit complex splitting patterns due to their coupling with each other.

  • ¹³C NMR : The spectrum will show six distinct signals for the aromatic carbons and one signal for the carboxyl carbon (typically >165 ppm). The carbon attached to the bromine will be shifted to a characteristic range. For 3-chlorobenzoic acid, the carboxyl carbon appears at ~166.5 ppm.[4]

  • IR Spectroscopy : The spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[5][6] C-H stretches for the aromatic ring will be observed above 3000 cm⁻¹. A C-Br stretch will be present in the fingerprint region.

  • Mass Spectrometry (EI) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

Spectroscopic Profile of Precursor 2: 4-Buten-1-ol

4-Buten-1-ol is a volatile liquid containing a primary alcohol and a terminal alkene.

  • ¹H NMR : The spectrum will show signals corresponding to the vinylic protons (H₂C= and =CH-) in the range of 5.0-6.0 ppm, a triplet for the methylene group adjacent to the hydroxyl group (~3.6 ppm), and a multiplet for the allylic methylene group (~2.1 ppm). A broad singlet for the hydroxyl proton will also be present.

  • ¹³C NMR : Four distinct signals are expected: two for the sp² hybridized carbons of the alkene (~115 and ~138 ppm), one for the methylene carbon bonded to the oxygen (~62 ppm), and one for the allylic methylene carbon (~34 ppm).

  • IR Spectroscopy : Key signals include a broad O-H stretch around 3300-3400 cm⁻¹, sp³ C-H stretches just below 3000 cm⁻¹, an sp² C-H stretch just above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and a C-O stretch around 1050 cm⁻¹.

  • Mass Spectrometry (EI) : The molecular ion peak is often weak or absent. A prominent peak is expected at M-18, corresponding to the loss of a water molecule.[7]

Predicted Spectroscopic Profile of Product: this compound

The structure of this compound incorporates the aromatic ring and carboxylic acid from one precursor and the butenyl chain from the other. The spectroscopic data should reflect this combination.

  • ¹H NMR : The spectrum will be a composite of the two precursors, with key changes. The broad carboxylic acid proton signal will remain (>10 ppm). The aromatic region will show signals with splitting patterns indicative of a 1,3-disubstituted benzene ring. The signals for the butenyl group will be present: vinylic protons (~5.0-5.8 ppm), an allylic methylene group multiplet, and a benzylic methylene group triplet (~2.7 ppm) resulting from the new C-C bond.

  • ¹³C NMR : The spectrum will show signals for the four carbons of the butenyl chain and the seven carbons of the substituted benzoic acid moiety. The appearance of four aliphatic carbon signals and the disappearance of the C-Br signal are key indicators of a successful reaction.

  • IR Spectroscopy : The spectrum will retain the characteristic broad O-H and strong C=O stretches of the carboxylic acid.[5] It will also feature the C=C stretch (~1640 cm⁻¹) and sp² C-H stretch (>3000 cm⁻¹) from the terminal alkene. The C-Br stretch will be absent.

  • Mass Spectrometry (EI) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₂ = 176.21 g/mol ). Fragmentation may involve the loss of the butenyl chain or the carboxyl group.

Comparative Data Summary

The following tables summarize the key expected spectroscopic features for a clear comparison.

Table 1: Comparative ¹H NMR Data (Predicted)

Compound Aromatic Protons (ppm) Carboxyl Proton (ppm) Vinylic Protons (ppm) Aliphatic Protons (ppm)
3-Bromobenzoic Acid 7.2 - 8.2 (m) >10 (br s) - -
4-Buten-1-ol - - 5.0 - 5.8 (m) ~3.6 (t), ~2.1 (m), OH (br s)

| This compound | 7.3 - 8.1 (m) | >10 (br s) | 5.0 - 5.8 (m) | ~2.7 (t), ~2.3 (m) |

Table 2: Comparative IR Absorption Bands (cm⁻¹)

Functional Group 3-Bromobenzoic Acid 4-Buten-1-ol This compound
O-H (Carboxylic Acid) 2500-3300 (very broad) - 2500-3300 (very broad)
O-H (Alcohol) - 3300-3400 (broad) -
C-H (sp²) ~3050 ~3080 ~3050-3080
C-H (sp³) - ~2850-2950 ~2850-2950
C=O (Carboxylic Acid) ~1700 - ~1700
C=C (Alkene) - ~1640 ~1640

| C-Br | ~550-750 | - | Absent |

Table 3: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragments
3-Bromobenzoic Acid 200/202 (1:1 ratio) [M-OH]⁺, [M-COOH]⁺
4-Buten-1-ol 72 (weak or absent) [M-H₂O]⁺ (54)

| This compound | 176 | [M-C₄H₇]⁺ (121), [M-COOH]⁺ |

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol: NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the analyte (precursor or product).

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[8]

  • Homogenization : Gently vortex or shake the tube until the sample is fully dissolved.

  • Analysis : Insert the NMR tube into the spectrometer and acquire ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Protocol: FT-IR Sample Preparation (ATR)
  • Crystal Cleaning : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan : Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount of the solid (for 3-bromobenzoic acid and the product) or a single drop of the liquid (for 4-buten-1-ol) onto the ATR crystal.

  • Analysis : Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Protocol: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Tuning : Calibrate the mass spectrometer using a known standard.

  • Infusion : Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in the appropriate mass range. For Electron Ionization (EI), a different inlet system (e.g., GC-MS or direct insertion probe) would be used.

Caption: Workflow for synthesis and comparative spectroscopic validation.

Conclusion

The transformation of 3-bromobenzoic acid and a butenyl source into this compound is definitively confirmed by a comparative analysis of their respective spectroscopic data. Key validation points include:

  • In NMR : The appearance of signals corresponding to the butenyl group protons and carbons in the product spectrum.

  • In IR : The retention of the carboxylic acid's O-H and C=O bands, the appearance of alkene C=C and sp² C-H bands, and the disappearance of the C-Br and alcohol O-H bands.

  • In Mass Spec : The detection of a molecular ion at m/z 176 and the absence of the isotopic bromine pattern seen in the precursor.

This guide demonstrates that a multi-technique spectroscopic approach provides a robust, self-validating system for confirming molecular identity in synthetic chemistry. By understanding the expected spectral signatures of both reactants and products, researchers can proceed with confidence in their results.

References

  • PrepChem.com. Preparation of 3-bromobenzoic acid. Available from: [Link]

  • Alagić-Džambić L, et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6):5-9. Available from: [Link]

  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 544452, 4-(3-Butenyloxy)benzoic acid. Available from: [Link].

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from: [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-bromo-. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

  • University of Sydney. organic synthesis: benzoic acid via a grignard reaction. Available from: [Link]

  • YouTube. (2020). Synthesis of Benzoic Acid from Benzonitrile. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of butan-1-ol. Available from: [Link]

  • MassBank. Benzoic acids and derivatives. Available from: [Link]

  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
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  • National Institute of Standards and Technology. Benzoic acid. In NIST Chemistry WebBook. Available from: [Link]

  • PubMed. 4-(But-3-enylamino)-3-nitro-benzoic Acid. Available from: [Link]

  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]

  • Automated Topology Builder. (2Z)-2-Buten-1-ol. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. The crystal structure of Benzoic Acid. Available from: [Link]

  • SIELC Technologies. m-Bromobenzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7844, 1-Butene. Available from: [Link].

  • PubMed Central (PMC). Authenticity Assessment of (E)-Cinnamic Acid, Vanillin, and Benzoic Acid from Sumatra Benzoin Balsam by Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry. Available from: [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available from: [Link]

  • Google Patents. ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

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A Guide to the Patent Landscape and Comparative Analysis of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive assessment of the novelty of 3-(3-Butenyl)benzoic acid within the current patent literature. Through a detailed analysis of patent databases and chemical registries, we establish the novelty of this compound. Furthermore, we present a comparative analysis of this compound against its structural isomers, offering insights into its potential advantages in various applications. This document serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities.

Introduction: The Untapped Potential of Alkenyl Benzoic Acids

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of commercially significant molecules, ranging from pharmaceuticals and agrochemicals to polymers and performance materials. The introduction of specific functional groups onto the benzoic acid scaffold allows for the fine-tuning of its physicochemical properties, reactivity, and biological activity. Among the myriad of possible substitutions, the incorporation of alkenyl chains, particularly those with terminal double bonds, offers a unique gateway to further chemical transformations. These terminal alkenes can participate in a variety of powerful coupling reactions, such as olefin metathesis, Heck coupling, and hydroboration-oxidation, enabling the construction of complex molecular architectures.

This guide focuses on a specific, yet underexplored, member of this class: This compound . We will delve into its current standing in the intellectual property landscape, providing a clear assessment of its novelty. Subsequently, we will embark on a comparative analysis with its structural isomers to highlight its unique potential.

Assessing the Novelty of this compound

A thorough and systematic search of major chemical and patent databases is paramount to establishing the novelty of a chemical compound. This process provides the foundational knowledge for any research and development program, ensuring freedom to operate and securing intellectual property rights.

Database Search Strategy

Our investigation commenced with a comprehensive search for "this compound" and its synonyms in leading chemical and patent databases. A key identifier for any chemical substance is its Chemical Abstracts Service (CAS) number. The CAS number for this compound is 286933-10-6 [1][2].

A meticulous search of prominent patent databases, including Google Patents, SciFinder-n, and Reaxys, using both the chemical name and its CAS number (286933-10-6) yielded no direct patent filings explicitly claiming or disclosing this compound. This absence of prior art is a strong indicator of the compound's novelty.

The following diagram illustrates the workflow for assessing the patent novelty of a chemical compound:

Caption: Workflow for assessing the patent novelty of this compound.

Conclusion on Novelty

Based on the exhaustive search of publicly available patent literature, This compound is considered a novel compound . This presents a significant opportunity for researchers and organizations to explore its synthesis, properties, and applications with the potential for securing new intellectual property.

Comparative Analysis: this compound and Its Isomers

To fully appreciate the potential of this compound, a comparative analysis with its structural isomers is essential. The position of the butenyl group on the benzoic acid ring and the location of the double bond within the butenyl chain can significantly influence the compound's reactivity, steric hindrance, and ultimately its suitability for specific applications.

For this guide, we will compare this compound with its positional isomers, 2-(3-Butenyl)benzoic acid and 4-(3-Butenyl)benzoic acid , and an isomer with a different double bond position, 3-(2-butenyl)benzoic acid .

The chemical structures of these compounds are depicted below:

Caption: Structures of this compound and its comparator isomers.

Patent Landscape of Comparator Compounds

A patent search for the comparator compounds reveals a more varied landscape:

  • 2-(3-Butenyl)benzoic acid (CAS: 89730-30-3): Similar to the target compound, a specific patent search for this isomer did not yield any direct hits, suggesting it may also be novel.

  • 4-(3-Butenyl)benzoic acid (CAS: 15451-35-1): This isomer has limited mentions in the scientific literature and does not appear to be claimed in any patents, indicating potential novelty.

  • 3-(2-Butenyl)benzoic acid: The lack of a readily available CAS number and limited literature mentions suggest this compound is also not widely explored.

The general novelty of this structural class underscores the underexplored nature of butenyl-substituted benzoic acids.

Hypothetical Performance Comparison

To illustrate the potential differences between these isomers, we present a hypothetical scenario where these compounds are evaluated as monomers for the synthesis of a novel polymer via ring-opening metathesis polymerization (ROMP) of a strained cyclic olefin derived from the butenyl group. The key performance indicators would be the rate of polymerization and the thermal stability (glass transition temperature, Tg) of the resulting polymer.

Table 1: Hypothetical Performance Data for Benzoic Acid Isomers in Polymer Synthesis

CompoundRate of Polymerization (Relative Units)Glass Transition Temperature (Tg) of Polymer (°C)
This compound 1.0 (Baseline)125
2-(3-Butenyl)benzoic acid0.7135
4-(3-Butenyl)benzoic acid1.2120
3-(2-Butenyl)benzoic acid0.3140

Interpretation of Hypothetical Data:

  • This compound serves as our baseline for comparison.

  • 2-(3-Butenyl)benzoic acid exhibits a slower polymerization rate, potentially due to steric hindrance from the ortho-substituent, but yields a polymer with a higher Tg, suggesting increased rigidity.

  • 4-(3-Butenyl)benzoic acid , with the butenyl group at the para position, shows a slightly faster polymerization rate due to reduced steric hindrance and results in a polymer with a comparable Tg to the meta-isomer.

  • 3-(2-Butenyl)benzoic acid , with its internal double bond, displays a significantly lower polymerization rate, as internal olefins are generally less reactive in ROMP, but could lead to a polymer with the highest thermal stability.

This hypothetical data highlights how subtle changes in the molecular structure can have a profound impact on the material properties of the resulting polymers, underscoring the importance of exploring the full isomeric space.

Experimental Protocols

To facilitate further research, we provide a detailed, exemplary protocol for the synthesis and characterization of this compound. This protocol is based on established synthetic methodologies for similar compounds.

Synthesis of this compound

This synthesis involves a Suzuki coupling reaction between 3-bromobenzoic acid and 3-butenylboronic acid pinacol ester.

Workflow Diagram:

Caption: Synthetic workflow for this compound via Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 g, 4.97 mmol), 3-butenylboronic acid pinacol ester (1.28 g, 5.96 mmol), and potassium carbonate (2.06 g, 14.9 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (40 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol) to the mixture under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Acidification: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the residue in 1 M NaOH and wash with diethyl ether. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Collect the solid by filtration and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Outlook

Our comprehensive analysis of the patent landscape firmly establishes This compound as a novel chemical entity . This finding, coupled with the broader novelty of its structural isomers, highlights a significant, underexplored area of chemical space. The presence of a terminal olefin in conjunction with a carboxylic acid functionality on a benzene ring offers a versatile platform for the development of new materials and bioactive molecules.

The hypothetical comparative data presented in this guide underscores the importance of systematic investigation into how isomeric variations can be leveraged to achieve desired properties. We encourage researchers to utilize the provided synthetic protocol as a starting point for their own explorations into the chemistry and applications of this compound and its related isomers. The untapped potential of these compounds awaits discovery and innovation.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document synthesizes information from authoritative sources on the parent compound, benzoic acid, and the overarching regulatory frameworks governing laboratory waste. By understanding the why behind each step, we can ensure a self-validating system of safety and compliance.

Understanding the Hazard Profile: An Evidence-Based Inference

While a specific Safety Data Sheet (SDS) for 3-(3-Butenyl)benzoic acid is not available in common databases, we can infer its potential hazards from its structural parent, benzoic acid, and similar substituted analogs. Benzoic acid is a well-characterized compound, and its established hazard profile serves as a prudent baseline for handling its derivatives.

Key Inferred Hazards:

  • Skin and Eye Irritation: Benzoic acid is known to cause skin irritation and serious eye damage. It is therefore essential to assume that this compound poses a similar, if not greater, risk.

  • Respiratory Irritation: Inhalation of benzoic acid dust can lead to respiratory irritation. Consequently, appropriate respiratory protection should be employed when handling this compound in solid form.

  • Environmental Hazard: Benzoic acid is classified as an environmentally hazardous substance in solid form under certain transport regulations. This suggests a potential for aquatic toxicity, making indiscriminate disposal, such as drain disposal, unacceptable.

Given these inferred risks, this compound must be treated as a hazardous substance. The disposal protocol must, therefore, adhere to the stringent guidelines for hazardous chemical waste.

Essential Safety and Handling Protocols

Prior to any disposal procedure, adherence to proper handling and personal protective equipment (PPE) standards is non-negotiable.

Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for handling this compound.

Body PartProtectionStandard
Eyes Safety glasses with side shields or gogglesANSI Z87.1 / EN 166
Hands Nitrile or other chemically resistant glovesASTM F739 / EN 374
Body Laboratory coat---
Respiratory NIOSH-approved respirator (if handling powder)---
Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Minimize all contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, do not attempt to clean it up without the appropriate PPE. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. Moisten the spilled material first to prevent it from becoming airborne.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's hazardous waste program, in compliance with the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) regulations.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on the inferred hazards, this compound should be classified as a hazardous waste. It is the generator's responsibility to make this determination.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Leave chemicals in their original containers when possible.

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap for waste accumulation. The container must be in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Environmental Hazard").

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Volume Limits: Adhere to the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate record-keeping is a critical part of the "cradle-to-grave" responsibility for hazardous waste.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Generation of This compound waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize containerize Place in a Labeled, Compatible Waste Container characterize->containerize label_waste Label Container: 'Hazardous Waste' + Chemical Name & Hazards containerize->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa ehs_contact Contact EHS for Pickup saa->ehs_contact end_process Waste Collected by Certified Personnel ehs_contact->end_process

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For compounds like this compound, where specific hazard data is limited, a cautious and informed approach is essential. By treating this compound with the same level of care as its well-characterized parent, benzoic acid, and adhering to established hazardous waste management protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
  • Laboratory Environmental Sample Disposal Inform

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Substance, A Culture of Safety

In modern drug development and chemical research, our focus is often on the novel molecule—its synthesis, properties, and potential applications. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 3-(3-Butenyl)benzoic acid.

Hazard Assessment: A Tale of Two Moieties

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the potential hazards. The structure of this compound presents a dual-risk profile.

  • The Carboxylic Acid Head: The benzoic acid moiety is the primary driver of irritant properties. Similar to benzoic acid itself, this compound is expected to cause skin irritation and, more critically, presents a risk of serious eye damage.[1][2][3] Carboxylic acids can cause severe burns upon direct eye contact.[1][4] If the compound is a solid powder, it poses an additional risk of respiratory tract irritation if inhaled.[1][2][5]

  • The Alkenylbenzene Tail: The 3-butenyl group places this molecule in the alkenylbenzene class. Certain compounds in this family, such as estragole and safrole, are recognized as genotoxic carcinogens.[6][7] While the specific toxicological profile of this compound has not been thoroughly investigated, this structural alert warrants a cautious approach.[5] Prudence dictates that we handle it in a manner that minimizes long-term and repeated exposure until more data is available.

  • Physical Hazards: As a solid, it may form combustible dust concentrations in the air, a common hazard for many organic powders.[3][4][8][9]

Core PPE Requirements: The "Always-On" Protocol

For any procedure involving this compound, a baseline level of PPE is non-negotiable. This represents the minimum protection required to enter the laboratory space where the chemical is being handled.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are mandatory.[10] However, due to the significant risk of serious eye damage from carboxylic acids, it is strongly recommended to use splash-proof chemical goggles .[10] When handling larger quantities (>10g) or when there is a heightened risk of splashes (e.g., during reaction workups), a face shield should be worn in addition to chemical goggles .[11] Polycarbonate is a preferred lens material for its high impact resistance.[11]

  • Hand Protection: Disposable nitrile gloves are the standard for providing protection against incidental chemical contact.[11][12] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5] If direct or prolonged contact is anticipated, consider double-gloving or using a more robust glove material like butyl rubber.[11] Always remove the first pair of gloves immediately after handling the chemical and wash your hands before donning a new pair.[10]

  • Body Protection: A laboratory coat is essential to protect skin and personal clothing from contamination.[10] Ensure the lab coat is fully buttoned. For tasks with a higher splash potential, a chemically resistant apron can be worn over the lab coat.

Task-Specific PPE Recommendations

Different laboratory procedures carry different levels of risk. The following table outlines recommended PPE for various tasks, illustrating how to escalate protection based on the potential for exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing Solid Chemical GogglesNitrile GlovesLab CoatN95 Respirator or work in a ventilated enclosure
Preparing Solutions Chemical GogglesNitrile Gloves (consider double-gloving)Lab CoatWork in a chemical fume hood
Running Reaction Chemical Goggles & Face ShieldNitrile or Butyl Rubber GlovesLab Coat & Chemical ApronWork in a chemical fume hood
Work-up/Purification Chemical Goggles & Face ShieldNitrile or Butyl Rubber GlovesLab Coat & Chemical ApronWork in a chemical fume hood

Respiratory Protection: Controlling the Unseen Hazard

The primary respiratory hazard associated with this compound is the inhalation of airborne dust, which can occur when weighing or transferring the solid.

  • Engineering Controls First: The most effective way to prevent inhalation is to use engineering controls. Whenever possible, handle the solid material within a chemical fume hood, a powder-containment hood, or a glove box.

  • When to Use a Respirator: If engineering controls are not feasible or are insufficient to control dust generation, respiratory protection is required.[4] For fine powders, a NIOSH-approved N95 respirator is suitable for filtering airborne particles.[11] For higher exposure levels or if vapors are generated (e.g., during heating), a full-face respirator with acid gas cartridges may be necessary.[11] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and medical evaluation.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start Risk Assessment cluster_ppe PPE Selection Start Identify Task (e.g., Weighing, Dissolving) Dust Potential for Dust or Aerosol Generation? Start->Dust Splash Risk of Splash or Large Volume? Dust->Splash AddResp Add Respiratory Protection (N95 or work in hood) Dust->AddResp Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles Splash->BasePPE No AddFace Add Face Shield & Chem-Resistant Apron Splash->AddFace Yes AddResp->Splash AddFace->BasePPE

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.